molecular formula C13H16O3 B1379345 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid CAS No. 1803599-29-2

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Cat. No.: B1379345
CAS No.: 1803599-29-2
M. Wt: 220.26 g/mol
InChI Key: HUFDBLNVIRUMQA-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(6-7-13)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFDBLNVIRUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for producing 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, incorporating a constrained cyclopropane ring, a carboxylic acid handle for further functionalization, and a benzyl-protected hydroxyethyl side chain. The synthetic strategy detailed herein is rooted in the versatile malonic ester synthesis, a classic and reliable method for constructing substituted carboxylic acids. The guide elucidates the causal logic behind experimental choices, provides detailed step-by-step protocols, and offers mechanistic insights to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction: Strategic Importance and Synthetic Design

The cyclopropane ring is a privileged motif in modern drug discovery. Its inherent rigidity and unique electronic properties allow it to act as a conformationally constrained bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity. The target molecule, this compound, combines this key structural feature with orthogonal chemical handles, making it an attractive intermediate for complex molecule synthesis.[1][2]

The synthetic approach detailed in this guide was designed for efficiency, scalability, and reliance on well-understood, high-yielding chemical transformations. The core strategy involves a classical malonic ester synthesis pathway, which offers a logical and controlled method for assembling the target structure. The overall synthesis is broken down into three primary stages:

  • Preparation of the Side Chain Synthon: Synthesis of the key alkylating agent, 1-bromo-2-(benzyloxy)ethane.

  • Carbon Framework Assembly: Stepwise construction of the substituted cyclopropane ring via sequential alkylation of diethyl malonate.

  • Final Functional Group Transformation: Hydrolysis of the diester intermediate followed by thermal decarboxylation to yield the final carboxylic acid product.

This approach ensures that each step is a self-validating system, with clear success metrics and purification strategies, embodying the principles of robust process development.

Discussion of Synthetic Strategy and Mechanistic Rationale

A retrosynthetic analysis of the target compound logically points to a diethyl 1,1-cyclopropanedicarboxylate intermediate. This intermediate can be readily formed through the sequential alkylation of diethyl malonate, first with the benzyloxyethyl side chain and subsequently with a 1,2-dihaloethane to form the cyclopropane ring.

The synthesis begins with the preparation of the electrophile required to install the 2-(benzyloxy)ethyl side chain.

  • Step 1a: Monobenzylation of Ethylene Glycol. The first step is a Williamson ether synthesis to produce 2-(benzyloxy)ethanol.[3] To favor mono-alkylation and suppress the formation of the dibenzylated byproduct, a significant excess of ethylene glycol is used, shifting the statistical distribution of products. A strong base, such as sodium hydride (NaH), is employed to deprotonate the alcohol, forming a sodium alkoxide intermediate that readily attacks benzyl bromide via an Sₙ2 mechanism.

  • Step 1b: Bromination of 2-(Benzyloxy)ethanol. The resulting alcohol is converted to the corresponding bromide to create a potent electrophile for the subsequent C-C bond formation. A common and effective method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction proceeds under mild, neutral conditions, avoiding potential acid-catalyzed cleavage of the benzyl ether. The mechanism involves the formation of a phosphonium salt intermediate, which is then displaced by the alcohol's oxygen, followed by an intramolecular Sₙ2 attack by the bromide ion.

This stage utilizes the reactivity of the acidic α-protons of diethyl malonate to build the core structure.[4]

  • Step 2a: First Alkylation. Diethyl malonate is deprotonated with a strong, non-nucleophilic base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the previously synthesized 1-bromo-2-(benzyloxy)ethane to form diethyl 2-[2-(benzyloxy)ethyl]malonate. The choice of ethoxide as the base is strategic; any transesterification that occurs does not change the product's identity.

  • Step 2b: Cyclopropanation via Double Alkylation. The mono-alkylated malonic ester still possesses one acidic α-proton. A second deprotonation with a strong base generates a new enolate. This enolate is then treated with 1,2-dibromoethane. The reaction proceeds via an initial intermolecular Sₙ2 reaction, followed by a rapid, intramolecular Sₙ2 cyclization that displaces the second bromide, forming the thermodynamically stable three-membered ring.[4][5] This one-pot, two-step alkylation is a highly effective method for constructing substituted cyclopropane-1,1-dicarboxylates.

The final stage converts the stable diester intermediate into the target carboxylic acid.

  • Saponification: The diethyl ester is hydrolyzed to the corresponding dicarboxylate salt using a strong base like potassium hydroxide (KOH) in an aqueous alcoholic solvent. The reaction is typically driven to completion by heating.

  • Acidification and Decarboxylation: Acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the dicarboxylate to form the unstable 1-[2-(benzyloxy)ethyl]cyclopropane-1,1-dicarboxylic acid. Malonic acids readily undergo decarboxylation upon gentle heating. The mechanism involves the formation of a cyclic six-membered transition state, leading to the loss of carbon dioxide and the formation of the final product.[4]

Visualized Synthetic Workflow and Mechanisms

Synthesis_Workflow cluster_stage1 Stage 1: Synthon Preparation cluster_stage2 Stage 2: Framework Assembly cluster_stage3 Stage 3: Final Product Formation EG Ethylene Glycol BnBr Benzyl Bromide BZE 2-(Benzyloxy)ethanol BBE 1-Bromo-2-(benzyloxy)ethane DEM Diethyl Malonate AlkylDEM Alkylated Malonate CycloDEM Cyclopropane Diester DBE 1,2-Dibromoethane FinalAcid Target Carboxylic Acid

start [label=<

RCOOH
C
|
COOH

>];

ts [label=<

RC(OH)=O
|...
CH
|||...
C(OH)-O

>];

enol [label=<

RC=O
|
COH
|
H

>];

final [label=<

RCOOH
C
|
H

>];

co2 [label="CO2", shape=none];

start -> ts [label="Heat (Δ)"]; ts -> enol; ts -> co2 [style=dashed]; enol -> final [label="Tautomerization"];

{rank=same; enol; co2} } Caption: Mechanism of thermal decarboxylation of the malonic acid intermediate.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

ReagentMW ( g/mol )AmountMolesEquiv.
Ethylene Glycol62.07186 mL3.345.0
Sodium Hydride (60%)24.0026.7 g0.6681.0
Benzyl Bromide171.0479.5 mL0.6681.0
Tetrahydrofuran (THF)-500 mL--

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add ethylene glycol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise over 30 minutes, controlling the hydrogen evolution.

  • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Add benzyl bromide dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(benzyloxy)ethanol as a colorless oil.

ReagentMW ( g/mol )AmountMolesEquiv.
2-(Benzyloxy)ethanol152.1950.0 g0.3281.0
Carbon Tetrabromide331.63120.0 g0.3621.1
Triphenylphosphine262.2994.8 g0.3621.1
Dichloromethane (DCM)-600 mL--

Procedure:

  • Dissolve 2-(benzyloxy)ethanol and carbon tetrabromide in DCM in a 1 L flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate triphenylphosphine oxide.

  • Filter the solid and wash with cold hexanes.

  • Combine the filtrates and concentrate. Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the product.

ReagentMW ( g/mol )AmountMolesEquiv.
Diethyl Malonate160.1740.0 g0.2501.0
Sodium Ethoxide68.0517.0 g0.2501.0
1-Bromo-2-(benzyloxy)ethane215.0953.8 g0.2501.0
1,2-Dibromoethane187.8625.6 mL0.2981.2
Ethanol (Anhydrous)-500 mL--

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a 1 L flask under nitrogen, add diethyl malonate dropwise at room temperature. Stir for 30 minutes.

  • Add 1-bromo-2-(benzyloxy)ethane dropwise and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and add a second equivalent of sodium ethoxide (17.0 g). Stir for 30 minutes.

  • Add 1,2-dibromoethane and heat the mixture to reflux overnight.

  • Cool the reaction, filter off the precipitated salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by vacuum distillation or flash chromatography to yield the cyclopropane diester.

ReagentMW ( g/mol )AmountMolesEquiv.
Cyclopropane Diester320.3832.0 g0.1001.0
Potassium Hydroxide56.1116.8 g0.3003.0
Ethanol/Water (1:1)-300 mL--
Conc. HCl (37%)-As needed--

Procedure:

  • Dissolve the diethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate in the ethanol/water mixture in a 500 mL flask.

  • Add potassium hydroxide and heat the solution to reflux for 4 hours to ensure complete saponification.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C in an ice bath and carefully acidify to pH ~1-2 by the slow addition of concentrated HCl.

  • Gently heat the acidified solution to 50-60 °C for 1-2 hours. Vigorous gas (CO₂) evolution will be observed.

  • After gas evolution ceases, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which may be further purified by crystallization or chromatography if necessary.

Conclusion

This guide presents a comprehensive and reliable synthetic route to this compound. By leveraging the power of malonic ester chemistry, the synthesis is broken down into logical, high-yielding steps that are amenable to scale-up. The detailed protocols and mechanistic discussions provide researchers and drug development professionals with the necessary information to confidently reproduce this synthesis and utilize this valuable building block in their own discovery programs.

References

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Cyclopropanecarboxylic acid synthesis.ChemicalBook.
  • Cyclopropane-1,1-dicarboxylic acid.Organic Syntheses Procedure.
  • Synthesis of Cyclopropanecarboxylic Acid.YouTube.
  • Cyclopropanecarboxylic acid.Organic Syntheses Procedure.
  • (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade.
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction.Organic Chemistry Tutor.
  • Cyclopropan
  • Synthesis of cyclopropanes.Organic Chemistry Portal.
  • This compound.PubChem.
  • This compound.Achmem.
  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester.Molbase.
  • This compound, min 97%, 1 gram.CP Lab Safety.
  • This compound.Glentham.
  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • CYCLOPROPANATION METHOD AND REAGENT.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

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preparation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is built upon a robust and scalable multi-step sequence, commencing with the construction of the cyclopropane core via a malonic ester cyclization, followed by selective mono-decarboxylation. The core is subsequently functionalized through a key alkylation step to introduce the benzyloxyethyl side chain onto the quaternary carbon center. The final step involves the saponification of the ester to yield the target carboxylic acid. This document offers a complete workflow, including mechanistic rationale, detailed experimental protocols, characterization data, and critical safety considerations, designed for researchers and drug development professionals.

Introduction & Strategic Overview

This compound is a structurally significant molecule featuring a 1,1-disubstituted cyclopropane ring. This motif is of high interest in modern drug discovery, as the strained cyclopropyl group can act as a metabolically stable bioisostere for other chemical groups, influencing the conformation and physicochemical properties of a parent molecule. The presence of both a carboxylic acid handle and a protected hydroxyl group (as a benzyl ether) makes this compound a versatile intermediate for further elaboration, such as in the synthesis of PROTACs and other complex molecular architectures.[1]

The primary synthetic challenge lies in the efficient construction of the quaternary carbon center on the cyclopropane ring. Our chosen strategy addresses this by employing a classical yet highly effective malonic ester synthesis to form the cyclopropane core, which inherently installs two ester groups at the C1 position. This approach allows for a controlled sequence of reactions:

  • Cyclopropane Core Synthesis: Formation of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane.

  • Selective Decarboxylation: Saponification of the diester followed by thermal decarboxylation of the resulting malonic acid derivative to yield ethyl cyclopropanecarboxylate.

  • Side-Chain Installation: Alkylation of the cyclopropanecarboxylate enolate with a suitable 2-(benzyloxy)ethyl halide.

  • Final Hydrolysis: Conversion of the resulting ester to the target carboxylic acid.

This pathway is logical, utilizes readily available starting materials, and relies on well-understood, high-yielding transformations.

Retrosynthetic Analysis & Mechanistic Rationale

The synthetic plan is best understood by disconnecting the target molecule at its key bonds. The retrosynthetic analysis reveals a clear and convergent path to the starting materials.

G cluster_SM Commercially Available Starting Materials target 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid (Target) ester_intermediate Ethyl 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylate target->ester_intermediate Hydrolysis (Saponification) alkylation_step Alkylation Precursors ester_intermediate->alkylation_step C-C Bond Formation (Alkylation) cyclopropane_ester Ethyl Cyclopropanecarboxylate alkylation_step->cyclopropane_ester alkyl_halide 1-Bromo-2-(benzyloxy)ethane alkylation_step->alkyl_halide decarboxylation_step Cyclopropane-1,1-dicarboxylic acid cyclopropane_ester->decarboxylation_step Esterification & Decarboxylation starting_materials Starting Materials alkyl_halide->starting_materials Williamson Ether Synthesis malonic_synthesis_step Diethyl Cyclopropane-1,1-dicarboxylate decarboxylation_step->malonic_synthesis_step Hydrolysis malonic_synthesis_step->starting_materials Cyclization diethyl_malonate Diethyl Malonate dibromoethane 1,2-Dibromoethane bromoethanol 2-Bromoethanol benzyl_bromide Benzyl Bromide

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Considerations:

  • Malonic Ester Cyclization: This reaction proceeds via a double S_N2 mechanism. A base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a nucleophilic enolate. This enolate first displaces one bromide from 1,2-dibromoethane. An intramolecular S_N2 reaction then occurs as the enolate, reformed by the base, attacks the second electrophilic carbon, closing the three-membered ring.[2][3]

  • Alkylation: The deprotonation of ethyl cyclopropanecarboxylate at the α-carbon requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to prevent competing reactions such as Claisen condensation or attack at the ester carbonyl. The resulting carbanion is a potent nucleophile that readily attacks the primary alkyl halide in a classic S_N2 reaction to form the crucial C-C bond.

  • Saponification: The final hydrolysis is a standard base-catalyzed ester hydrolysis, followed by protonation with a mineral acid to yield the final carboxylic acid.

Detailed Experimental Protocol

The overall synthetic workflow is depicted below, outlining the transformation from starting materials to the final product.

G A Diethyl Malonate + 1,2-Dibromoethane B Diethyl Cyclopropane- 1,1-dicarboxylate A->B NaOEt, EtOH C Cyclopropane-1,1- dicarboxylic Acid B->C 1. NaOH, H₂O/EtOH 2. HCl (aq) D Ethyl Cyclopropanecarboxylate C->D 1. Heat (Δ, -CO₂) 2. EtOH, H₂SO₄ (cat.) E LDA + D D->E LDA, THF, -78°C G Ethyl 1-[2-(Benzyloxy)ethyl] cyclopropane-1-carboxylate E->G + F F 1-Bromo-2- (benzyloxy)ethane H Target Carboxylic Acid G->H 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Forward synthesis workflow diagram.

Part 1: Synthesis of Ethyl Cyclopropanecarboxylate

Step 1a: Diethyl Cyclopropane-1,1-dicarboxylate

  • Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium metal (46.0 g, 2.0 mol) to absolute ethanol (700 mL) in portions to prepare a solution of sodium ethoxide.

  • Reaction: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (160.1 g, 1.0 mol) dropwise with stirring. Following the addition, add 1,2-dibromoethane (187.9 g, 1.0 mol) dropwise over 2 hours.

  • Reflux: After the addition is complete, heat the mixture to reflux with vigorous stirring for 8 hours.

  • Work-up: Cool the reaction mixture, and pour it into 1 L of water. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

Step 1b: Cyclopropane-1-carboxylic Acid

  • Saponification: In a 1 L round-bottom flask, dissolve the diethyl cyclopropane-1,1-dicarboxylate from the previous step in ethanol (200 mL). Add a solution of sodium hydroxide (88.0 g, 2.2 mol) in 400 mL of water.

  • Reflux: Heat the mixture to reflux for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. The cyclopropane-1,1-dicarboxylic acid will precipitate. Filter the solid and dry it. Place the dry diacid into a flask equipped for distillation and heat gently under vacuum. The diacid will decarboxylate.[3]

  • Isolation: The resulting cyclopropanecarboxylic acid can be distilled directly.

Step 1c: Ethyl Cyclopropanecarboxylate

  • Esterification: To the cyclopropanecarboxylic acid (86.1 g, 1.0 mol) in a 500 mL flask, add absolute ethanol (250 mL) and concentrated sulfuric acid (5 mL).

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Work-up: Cool the reaction, pour it into 500 mL of cold water, and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvent by rotary evaporation. Purify by vacuum distillation to obtain ethyl cyclopropanecarboxylate.

Part 2: Synthesis of 1-Bromo-2-(benzyloxy)ethane
  • Setup: In a 500 mL flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 13.2 g, 0.33 mol) in anhydrous THF (150 mL).

  • Deprotonation: Cool the suspension to 0 °C and add 2-bromoethanol (37.5 g, 0.30 mol) dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (51.3 g, 0.30 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-2-(benzyloxy)ethane.

Part 3: Synthesis of this compound

Step 3a: Ethyl 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylate

  • Setup: In a flame-dried 500 mL flask under an inert atmosphere, dissolve diisopropylamine (15.2 g, 0.15 mol) in anhydrous THF (100 mL). Cool the solution to -78 °C.

  • LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 60 mL, 0.15 mol) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of ethyl cyclopropanecarboxylate (11.4 g, 0.10 mol) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add a solution of 1-bromo-2-(benzyloxy)ethane (23.8 g, 0.11 mol) in anhydrous THF (20 mL) to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired ester.

Step 3b: this compound (Final Product)

  • Saponification: Dissolve the ester from the previous step in a mixture of THF (100 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 0.20 mol) and stir vigorously at room temperature for 12 hours.

  • Work-up: Remove the THF by rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or viscous oil.

Data Summary & Characterization

Compound NameMolecular FormulaMW ( g/mol )Typical Yield
Diethyl Cyclopropane-1,1-dicarboxylateC₉H₁₄O₄186.2160-70%
Ethyl CyclopropanecarboxylateC₆H₁₀O₂114.1480-90%
1-Bromo-2-(benzyloxy)ethaneC₉H₁₁BrO215.0975-85%
Ethyl 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylateC₁₅H₂₀O₃248.3265-75%
This compound C₁₃H₁₆O₃ 220.26 >90%

Characterization of Final Product:

  • ¹H NMR: Expected signals include aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~4.5 ppm), the CH₂-O group (~3.6 ppm), the CH₂ group adjacent to the cyclopropane (~1.9 ppm), and the diastereotopic cyclopropyl protons (multiplets, ~0.8-1.5 ppm). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Signals for the carboxyl carbon, aromatic carbons, benzylic carbon, carbons of the ethyl chain, the quaternary cyclopropyl carbon, and the cyclopropyl CH₂ carbons are expected.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z 219.10.

  • IR Spectroscopy: Characteristic absorptions for the C=O of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

Safety & Handling Precautions

  • Sodium Metal & Sodium Hydride: Extremely reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or a dry solvent. Use appropriate PPE, including safety glasses and flame-retardant lab coat.

  • 1,2-Dibromoethane: A toxic and carcinogenic substance. Handle only in a well-ventilated fume hood with appropriate gloves.

  • n-Butyllithium & LDA: Pyrophoric and corrosive. Must be handled under a strict inert atmosphere (N₂ or Ar) using syringe techniques. Any exposure to air or moisture can cause fire.

  • Strong Acids & Bases: Concentrated HCl, H₂SO₄, NaOH, and LiOH are highly corrosive. Handle with care and appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated chemical fume hood. Safety glasses, lab coats, and gloves are mandatory at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the . By leveraging a foundational malonic ester cyclization and a key LDA-mediated alkylation, this protocol allows for the efficient construction of the sterically demanding 1,1-disubstituted cyclopropane core. The methodology is robust and can be adapted for the synthesis of various analogues by modifying the alkylating agent, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Singh, R. K., & Danishefsky, S. (1975). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 76. Available at: [Link]

  • Danheiser, R. L., & Singh, R. K. (1975). Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from: [Link]

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An In-Depth Technical Guide to 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This molecule is a versatile building block, particularly relevant in the field of medicinal chemistry and drug discovery, where the unique structural and physicochemical properties of the cyclopropane motif are highly valued. This guide will delve into its synthesis, spectroscopic characterization, reactivity, and its emerging role as a component in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational rigidity and electronic properties.[1] Its incorporation into drug candidates can lead to improvements in metabolic stability, binding affinity, and overall pharmacological profiles. The strained nature of the cyclopropane ring imparts a pseudo-unsaturated character, influencing molecular conformation and interactions with biological targets. This compound combines this valuable cyclopropane core with a benzyloxyethyl side chain, offering multiple points for further chemical modification and diversification. This makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

General Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
CAS Number 1803599-29-2
Appearance White to off-white solidInferred from supplier data
Storage Room temperature, under inert atmosphere
Spectroscopic Data

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, its expected spectroscopic features can be predicted based on the analysis of its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the ethyl chain protons and the cyclopropyl protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[2]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the ethyl chain, and the carbons of the cyclopropane ring. The cyclopropyl carbons typically appear at relatively upfield chemical shifts.[2][3]

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.[4] A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹.[4] Additional bands corresponding to C-O stretching and C-H stretching of the aromatic and aliphatic parts of the molecule will also be present.

Predicted mass spectrometry data indicates the following adducts and their corresponding m/z values: [M+H]⁺ at 221.11722, [M+Na]⁺ at 243.09916, and [M-H]⁻ at 219.10266.[5]

Synthesis and Reactivity

Synthetic Approaches

One general and effective method for the synthesis of 1,1-disubstituted cyclopropanes is the reaction of a malonic ester derivative with 1,2-dibromoethane in the presence of a strong base.[6] The resulting cyclopropane-1,1-dicarboxylate can then be selectively hydrolyzed and decarboxylated to yield the monosubstituted carboxylic acid. Subsequent alkylation or modification of the ester group would lead to the desired benzyloxyethyl side chain.

A conceptual synthetic workflow is outlined below:

Synthesis_Workflow Start Diethyl Malonate Step1 Alkylation with 1,2-dibromoethane (Base) Start->Step1 Intermediate1 Diethyl cyclopropane- 1,1-dicarboxylate Step1->Intermediate1 Step2 Selective Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 Ethyl 1-cyclopropane- carboxylate Step2->Intermediate2 Step3 Alkylation of α-carbon with 2-(benzyloxy)ethyl halide Intermediate2->Step3 Intermediate3 Ethyl 1-[2-(benzyloxy)ethyl]- cyclopropane-1-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Product 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid Step4->Product

Caption: Conceptual workflow for the synthesis of the target molecule.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its carboxylic acid and benzyloxyethyl functional groups.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide avenues for further derivatization and conjugation to other molecules of interest.

  • Benzyloxyethyl Group: The benzyl ether is generally stable under neutral and basic conditions but can be cleaved under acidic conditions or through hydrogenolysis (catalytic hydrogenation), which would yield the corresponding alcohol. This deprotection strategy can be useful in multi-step syntheses.

  • Cyclopropane Ring: The cyclopropane ring is relatively stable but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or upon catalytic hydrogenation at elevated temperatures and pressures. However, under typical physiological and synthetic conditions, the cyclopropane ring is robust. Esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced hydrolytic stability compared to their acyclic counterparts.[7]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery, particularly in the design of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[8]

The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is an attractive candidate for incorporation into PROTAC linkers. The carboxylic acid provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. The cyclopropane unit introduces conformational rigidity, which can help to optimize the orientation of the two ligands for effective ternary complex formation. The benzyloxyethyl group can be maintained for its lipophilic character or deprotected to reveal a hydroxyl group, allowing for further modifications to tune the linker's properties.

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker containing 1-[2-(Benzyloxy)ethyl]cyclopropane -1-carboxylic acid moiety TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

Caption: General structure of a PROTAC incorporating the target molecule.

Other Potential Applications

Beyond its use in PROTACs, the structural features of this molecule suggest its potential utility in other areas of medicinal chemistry. The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, to improve metabolic stability and fine-tune pharmacological activity. The carboxylic acid and the potential for deprotection of the benzyl ether provide handles for the synthesis of a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in modern drug discovery. Its unique combination of a conformationally constrained cyclopropane ring and readily modifiable functional groups makes it an attractive building block for the synthesis of complex molecules, including the rapidly evolving class of PROTAC degraders. Further exploration of its synthesis and applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 849-856.
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1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid

Introduction

This compound (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ) is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug development.[1][2] Its structure incorporates a constrained cyclopropane ring, a flexible ethyl ether linkage, a carboxylic acid handle for further derivatization, and a benzyl protecting group. These features make it an attractive building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecular architectures.[1]

Given its role as a critical synthetic intermediate, unambiguous structural confirmation is paramount. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical framework for the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectroscopic output, empowering scientists to validate their own experimental results with confidence.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals begins with a standardized numbering system for the molecule's carbon and proton environments. The diagram below illustrates the structure of this compound with IUPAC-consistent numbering that will be used for the assignment of NMR signals throughout this guide.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Interpretation & Validation cluster_conclusion Final Confirmation prep Prepare Sample (e.g., in CDCl3 for NMR, MeOH for MS) nmr ¹H & ¹³C NMR prep->nmr Acquire Data ir FT-IR (ATR) prep->ir Acquire Data ms HRMS (ESI) prep->ms Acquire Data nmr_interp Assign Signals: - Chemical Shift - Integration - Multiplicity nmr->nmr_interp ir_interp Identify Key Stretches: - Broad O-H - Strong C=O - C-O-C Ether ir->ir_interp ms_interp Confirm Mass & Formula: - [M+H]⁺, [M-H]⁻ - Analyze Fragments (e.g., loss of COOH, tropylium ion) ms->ms_interp confirm Structure Verified nmr_interp->confirm Correlate All Data ir_interp->confirm Correlate All Data ms_interp->confirm Correlate All Data

Caption: A systematic workflow for spectroscopic analysis.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The characteristic upfield signals of the cyclopropane ring in NMR, the extremely broad O-H and sharp C=O stretches in the IR spectrum, and the confirmation of the molecular weight alongside the diagnostic tropylium ion fragment in mass spectrometry collectively provide an unambiguous fingerprint of the molecule. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity, purity, and structural integrity of this important chemical building block, ensuring the reliability of their subsequent research and development efforts.

References

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1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Small molecule building blocks, such as this compound, present unique analytical challenges due to their combination of diverse chemical moieties. This molecule incorporates a strained cyclopropane ring, a flexible benzyloxyethyl side chain, and a carboxylic acid group, each contributing distinct features to its Nuclear Magnetic Resonance (NMR) spectra.

This guide provides a comprehensive, in-depth analysis of this molecule, moving beyond a simple recitation of data to explain the causal relationships behind spectral phenomena and experimental design. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage modern NMR spectroscopy for definitive structural elucidation. We will proceed from theoretical prediction and meticulous sample preparation to the synergistic interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data.

Part 1: Theoretical Framework and Spectral Prediction

Before entering the laboratory, a robust theoretical prediction of the NMR spectrum serves as an invaluable roadmap for data analysis. By dissecting the molecule into its constituent functional groups, we can anticipate the chemical shifts (δ) for both ¹H and ¹³C nuclei based on established principles of magnetic shielding and deshielding.[1][2]

Key Structural Features and Their Predicted NMR Signatures:

  • Carboxylic Acid (-COOH): The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and resonance effects. It is expected to appear as a broad singlet far downfield, typically in the δ 10-12 ppm range in ¹H NMR.[3][4][5] The carbonyl carbon is also significantly deshielded and should resonate between δ 175-185 ppm in the ¹³C NMR spectrum.[3][4][5]

  • Benzyloxy Group (BnO-): The five protons of the phenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm). The two benzylic protons (-O-CH₂ -Ph) are adjacent to an oxygen atom and the phenyl ring, placing their signal around δ 4.5 ppm. The corresponding benzylic carbon is expected near δ 70-75 ppm.

  • Ethyl Linker (-CH₂CH₂-): These two methylene groups are diastereotopic because they are adjacent to a stereocenter (the C1 of the cyclopropane). We predict two distinct signals. The methylene group adjacent to the oxygen (-O-CH₂ -CH₂-) will be further downfield (approx. δ 3.6-3.8 ppm) than the methylene group adjacent to the cyclopropane ring (-O-CH₂-CH₂ -), which is expected around δ 1.8-2.0 ppm.

  • Cyclopropane Ring: This three-membered ring exhibits unique electronic properties. An "aromatic-like" ring current effect results in significant shielding of the nuclei within and attached to the ring.[6][7][8][9] Consequently, the cyclopropyl protons are shifted remarkably upfield, typically appearing between δ 0.5 and 1.5 ppm. The two CH₂ carbons of the ring will also be highly shielded, resonating at approximately δ 10-20 ppm, while the quaternary C1 carbon will be found around δ 20-30 ppm. The ¹³C chemical shift of an unsubstituted cyclopropane is notably at -2.7 ppm, highlighting the powerful shielding effect.[10]

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts for this compound.

GroupAtom AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Notes
Carboxylic Acid-COOH 10.0 - 12.0 (broad s)-Disappears on D₂O exchange.[4]
Carboxylic Acid-C OOH-175 - 185Quaternary, may be weak.
PhenylAr-H 7.2 - 7.5 (m)-5 protons total.
PhenylAr-C -127 - 140Multiple signals expected.
Benzylic-O-C H₂-Ph~ 4.5 (s)-Singlet if no coupling.
Benzylic-O-C H₂-Ph-70 - 75
Ethyl Linker-O-C H₂-CH₂-3.6 - 3.8 (m)-Deshielded by oxygen.
Ethyl Linker-O-C H₂-CH₂--65 - 70
Ethyl Linker-CH₂-C H₂-Cyc1.8 - 2.0 (m)-
Ethyl Linker-CH₂-C H₂-Cyc-30 - 35
CyclopropaneC1 (C(COOH)(CH₂))--20 - 30
CyclopropaneC2/3 -H 0.5 - 1.5 (m)-4 protons, complex multiplets.
CyclopropaneC2/3 -10 - 20

Part 2: Experimental Design and Self-Validating Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. The following protocols are designed to be self-validating, ensuring high-resolution, artifact-free spectra.

Experimental Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Rationale: This concentration provides an excellent signal-to-noise ratio for both ¹H and more demanding ¹³C and 2D experiments in a reasonable timeframe.[11][12]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's field-frequency lock.[12] CDCl₃ is a common choice for general organic molecules. DMSO-d₆ is advantageous if clear observation of the exchangeable -COOH proton is critical, as it slows the exchange rate.

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[11]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the neck, filter the solution directly into a high-quality 5 mm NMR tube.[13]

    • Rationale: This step is non-negotiable. Suspended particulate matter severely degrades magnetic field homogeneity, leading to broad lines and poor spectral quality.

  • Volume Check & Capping: Ensure the sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[11][12] Cap the tube securely to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the logical flow of operations for a comprehensive NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap load_sample 5. Load Sample & Lock cap->load_sample shim 6. Shim Magnetic Field load_sample->shim acq_1d 7. Acquire 1D Spectra (¹H, ¹³C) shim->acq_1d acq_2d 8. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process 9. Process Data (FT, Phasing) acq_2d->process assign 10. Assign Signals process->assign elucidate 11. Elucidate Structure assign->elucidate report 12. Report Findings elucidate->report

Caption: Workflow for NMR analysis.

Part 3: Synergistic Data Interpretation

The core of structural elucidation lies in integrating data from multiple NMR experiments. Each experiment provides a unique piece of the puzzle, and only by combining them can the full, unambiguous structure be confirmed.

Step 1: Analysis of 1D ¹H and ¹³C Spectra

The initial ¹H spectrum serves to confirm the presence of the predicted proton environments. The integration of each signal must correspond to the number of protons in that environment (e.g., the aromatic region should integrate to 5H, the benzylic singlet to 2H, etc.). The ¹³C spectrum, ideally coupled with a DEPT-135 experiment, will confirm the total number of unique carbons and classify them as CH, CH₂, or CH₃ (DEPT-135) versus quaternary carbons (absent in DEPT-135).

Step 2: Building Connectivity with 2D NMR

Advanced 2D NMR techniques are essential for assembling the molecular fragments identified in the 1D spectra.[14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[16][17] We would expect to see correlations connecting the two methylene groups of the ethyl linker. We would also observe complex correlations between the non-equivalent protons on the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for definitively linking protons to the carbons they are directly attached to (¹JCH).[18][19] Each cross-peak in the HSQC spectrum provides an unambiguous C-H bond correlation, allowing for the confident assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four.[18][19] It is the key to connecting the molecular fragments. For our target molecule, HMBC is critical for:

    • Connecting the Ethyl group to the Cyclopropane: A correlation from the ethyl protons (-CH₂-Cyc ) to the quaternary C1 of the cyclopropane ring and the carbonyl carbon (-C OOH) would establish this crucial link.

    • Confirming the Benzyloxyether: Correlations from the benzylic protons (-O-CH₂ -Ph) to the carbons of the phenyl ring and, importantly, to the adjacent ethyl carbon (-O-CH₂ -CH₂-) will confirm the entire benzyloxyethyl fragment.

    • Positioning the Carboxylic Acid: Correlations from the cyclopropyl protons and the adjacent ethyl protons to the carbonyl carbon will confirm its placement on the C1 of the cyclopropane ring.

Visualizing Structural Connectivity

The following diagram illustrates how correlations from different NMR experiments are used to piece together the final structure of this compound.

G COOH COOH Cyc Cyclopropane Ring COOH->Cyc HMBC Et -CH2-CH2- Cyc->Et HMBC Bn Benzyloxy (BnO-) Et->Bn HMBC & COSY Final Final Structure Bn->Final Integration of All Data

Caption: Assembling fragments via 2D NMR.

Conclusion

The structural elucidation of this compound is a prime example of the power of a systematic and multi-faceted NMR approach. By beginning with a sound theoretical prediction, following rigorous and self-validating experimental protocols, and synergistically interpreting a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), an unambiguous assignment of the molecular structure can be achieved with the highest degree of scientific confidence. This methodical process ensures not only accuracy but also a deep understanding of the molecule's chemical nature, a critical foundation for its application in research and development.

References

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Mass Spectrometry of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. With a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.268 g/mol , this compound presents an interesting case for mass spectrometry due to its unique combination of a carboxylic acid function, a strained cyclopropane ring, an ethyl linker, and a benzyloxy group.[1][2][3][4] Understanding its fragmentation pattern is crucial for researchers in drug discovery and development, where this and similar scaffolds may be utilized. This guide will delve into the predicted ionization, fragmentation pathways, and the analytical methodologies best suited for its characterization.

Predicted Ionization and Molecular Ion Formation

Given the presence of a carboxylic acid group, this compound is amenable to both positive and negative ionization modes. Electrospray ionization (ESI) is a particularly suitable technique due to its soft ionization nature, which is likely to yield a prominent molecular ion peak, essential for determining the molecular weight.

In positive ion mode , protonation of the carboxylic acid's carbonyl oxygen or the ether oxygen of the benzyloxy group is expected. This will result in the formation of the protonated molecule, [M+H]⁺, with an expected m/z of 221.11722.[5] Depending on the mobile phase composition, adduct formation with sodium ([M+Na]⁺ at m/z 243.09916) or potassium ([M+K]⁺ at m/z 259.07310) is also highly probable.[5]

In negative ion mode , deprotonation of the acidic carboxylic acid proton will lead to the formation of the [M-H]⁻ ion, with an expected m/z of 219.10266.[5] This mode can be particularly useful for confirmation of the molecular weight and for complementary fragmentation data.

Table 1: Predicted m/z Values for Molecular Ions and Common Adducts
Ion SpeciesPredicted m/zIonization Mode
[M+H]⁺221.11722Positive
[M+Na]⁺243.09916Positive
[M+K]⁺259.07310Positive
[M+NH₄]⁺238.14376Positive
[M-H]⁻219.10266Negative
[M+HCOO]⁻265.10814Negative
[M+CH₃COO]⁻279.12379Negative
Data sourced from PubChem predictions.[5]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be directed by its functional groups. The following section outlines the most probable fragmentation pathways under collision-induced dissociation (CID) in positive ion mode.

Primary Fragmentation Pathways from [M+H]⁺

The initial fragmentation of the protonated molecule ([M+H]⁺ at m/z 221.1) is likely to proceed through several key pathways:

  • Loss of Water (-H₂O): A common fragmentation for carboxylic acids, the loss of a water molecule from the protonated carboxylic acid would yield a fragment ion at m/z 203.1.[6]

  • Loss of the Carboxyl Group (-COOH): Cleavage of the bond between the cyclopropane ring and the carboxylic acid group can result in the loss of a neutral formic acid molecule (HCOOH) or a radical, leading to a fragment at m/z 175.1.

  • Cleavage of the Benzyloxy Group: The C-O bond of the ether is a likely point of cleavage. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.1, a hallmark of compounds containing a benzyl moiety. The corresponding loss from the molecular ion would be a fragment at m/z 129.1.

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring may undergo ring-opening, followed by further fragmentation. This can be a complex process leading to a series of smaller fragments.

Diagram 1: Predicted Fragmentation Workflow

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule C13H16O3 (m/z 220.27) Protonated_Molecule [M+H]+ (m/z 221.12) Molecule->Protonated_Molecule ESI+ Fragment_203 m/z 203.1 (-H2O) Protonated_Molecule->Fragment_203 CID Fragment_175 m/z 175.1 (-HCOOH) Protonated_Molecule->Fragment_175 CID Fragment_91 m/z 91.1 (Benzyl Cation) Protonated_Molecule->Fragment_91 CID Fragment_129 m/z 129.1 (-C7H7) Protonated_Molecule->Fragment_129 CID Fragmentation_Pathways cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M This compound [M+H]+ m/z 221.12 F1 Loss of H2O [M+H-H2O]+ m/z 203.11 M:f1->F1 -H2O F2 Loss of Benzyl [M+H-C7H7]+ m/z 129.09 M:f1->F2 -C7H7 F3 Benzyl Cation [C7H7]+ m/z 91.05 M:f1->F3 Cleavage F4 Loss of COOH [M+H-COOH]+ m/z 176.13 M:f1->F4 -COOH F2_1 Loss of H2O from m/z 129 [C8H13O]+ m/z 111.08 F2:f1->F2_1 -H2O

Caption: Predicted fragmentation cascade from the protonated molecule.

Experimental Protocol: LC-MS/MS Analysis

To experimentally verify these predictions, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive and negative modes.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the parent ion.

    • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 221.1) as the precursor ion.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. This allows for the construction of a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation spectrum that can be rationalized based on the established principles of mass spectrometry. The presence of the carboxylic acid, benzyloxy, and cyclopropane moieties provides distinct fragmentation handles. The proposed LC-MS/MS methodology offers a robust framework for the experimental characterization of this molecule, which will be invaluable for its identification and structural elucidation in complex matrices encountered in drug development and metabolic studies.

References

  • Di Maso, M., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

  • Taylor, A. J., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-51. [Link]

  • Lizada, M. C. C., & Yang, S. F. (2005). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

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An In-Depth Technical Guide to 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CAS Number: 1803599-29-2), a specialized building block with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to ground theoretical concepts in practical, actionable protocols. We will explore its synthesis, characterization, and potential applications, highlighting its value as a strategic component in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of medicinal chemistry, the cyclopropane ring is a "privileged scaffold." Its incorporation into drug candidates is a deliberate strategy to address common challenges in drug discovery.[1][2] The rigid, three-membered ring imparts a defined three-dimensional conformation to molecules, which can lock a compound into its bioactive conformation, thereby enhancing binding potency and selectivity for its biological target.[1][3] Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, rendering the motif generally resistant to metabolic degradation and often leading to an improved pharmacokinetic profile, including a longer in-vivo half-life.[1][4][5]

This compound combines this valuable cyclopropyl core with two key functional handles: a carboxylic acid and a benzyloxyethyl group. The carboxylic acid provides a versatile point for amide bond formation, esterification, or other conjugations, while the benzyloxyethyl sidechain offers a protected hydroxyl group and a lipophilic aromatic ring that can be exploited for further derivatization or to probe hydrophobic pockets in a target protein. Some suppliers have categorized this molecule as a "Protein Degrader Building Block,"[6] suggesting its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where rigid linkers are increasingly sought to achieve optimal ternary complex formation.

Physicochemical and Structural Properties

A clear understanding of a molecule's properties is foundational to its application. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 1803599-29-2[6]
Molecular Formula C₁₃H₁₆O₃[7]
Molecular Weight 220.27 g/mol [7]
Monoisotopic Mass 220.10994 Da[8]
Predicted XlogP 1.8[8]
Storage Room temperature, Inert atmosphere[7]
Purity (Typical) ≥97%[6]

Proposed Synthesis Pathway

Causality Behind the Synthetic Design: This route is advantageous because it builds the core structure sequentially. The initial alkylation establishes the benzyloxyethyl sidechain. The subsequent cyclopropanation using 1,2-dibromoethane is a classic and effective method for forming a cyclopropane ring at a doubly activated carbon.[9] Finally, saponification is a standard and high-yielding method for converting esters to carboxylic acids. The benzyl ether serves as a stable protecting group for the hydroxyl functionality throughout this sequence and can be removed later if a free alcohol is required.[12][13]

Synthetic Pathway reagent1 Diethyl malonate intermediate1 Intermediate A (Alkylated Malonate) reagent1->intermediate1 Step 1: Alkylation reagent2 1-bromo-2-(benzyloxy)ethane NaH, THF reagent2->intermediate1 intermediate2 Intermediate B (Cyclopropyl Diester) intermediate1->intermediate2 Step 2: Cyclopropanation reagent3 1,2-Dibromoethane K₂CO₃, DMF reagent3->intermediate2 product Target Molecule 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid intermediate2->product Step 3: Hydrolysis reagent4 1. NaOH, EtOH/H₂O 2. HCl (aq) reagent4->product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-(2-(benzyloxy)ethyl)malonate (Intermediate A)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq.) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-(benzyloxy)ethane (1.05 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of Diethyl 1-(2-(benzyloxy)ethyl)cyclopropane-1,1-dicarboxylate (Intermediate B)

  • To a solution of Intermediate A (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Heat the mixture to 100 °C and add 1,2-dibromoethane (1.2 eq.) dropwise.[11]

  • Maintain the reaction at 100 °C for 24 hours, monitoring by TLC or LC-MS.

  • Cool the mixture to room temperature, filter to remove inorganic salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Intermediate B.

Step 3: Synthesis of this compound (Target Molecule)

  • Dissolve Intermediate B (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the dropwise addition of cold 2M hydrochloric acid (HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following protocols provide a framework for a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The unique electronic environment of the cyclopropane ring results in characteristic upfield shifts for its protons and carbons.[14][15][16][17]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), the latter being preferable for observing the acidic proton. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis:

    • Carboxylic Acid (COOH): Expect a broad singlet far downfield, typically >10 ppm (in DMSO-d₆).[18] This signal will disappear upon D₂O exchange.

    • Aromatic (Ph-): Expect multiplets between 7.2-7.4 ppm corresponding to the 5 protons of the benzyl group.

    • Benzyl Methylene (-O-CH₂-Ph): Expect a sharp singlet around 4.5 ppm.

    • Ethyl Sidechain (-CH₂-CH₂-O-): Expect two triplets, likely around 3.6 ppm (-CH₂-O-) and 2.0 ppm (-CH₂-C(cyclo)).

    • Cyclopropyl (CH₂CH₂): Expect two multiplets in the highly shielded upfield region, typically between 0.8-1.2 ppm. These protons are diastereotopic and will likely show complex splitting patterns.[16]

  • ¹³C NMR Analysis:

    • Carbonyl (C=O): Expect a signal in the 175-180 ppm region.

    • Aromatic (Ph-): Expect signals between 127-138 ppm.

    • Methylene Carbons (-CH₂-): Expect signals for the benzylic and ethyl sidechain carbons between 60-75 ppm.

    • Quaternary Cyclopropyl (C): Expect a signal for the C1 carbon of the cyclopropane ring around 20-30 ppm.

    • Cyclopropyl (CH₂): Expect a highly shielded signal for the CH₂ carbons of the ring, typically between 10-20 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • ESI-MS (Electrospray Ionization): This soft ionization technique is ideal for confirming the molecular weight.

    • Positive Mode ([M+H]⁺): Expect a dominant ion at m/z 221.1172.

    • Negative Mode ([M-H]⁻): Expect a dominant ion at m/z 219.1027.[8]

  • EI-MS (Electron Ionization): This high-energy technique will induce fragmentation, providing structural clues.

    • Molecular Ion (M⁺): A peak at m/z 220 may be observed, though it could be weak for carboxylic acids.[18][19]

    • Key Fragments: Expect significant fragments corresponding to the loss of the benzyl group (m/z 91, tropylium ion) and subsequent fragmentations of the remaining structure. Alpha-cleavage next to the carboxyl group is also a common pathway.[20][21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound. A reverse-phase method is most appropriate for this molecule.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and well-retained.

    • Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm (for the carboxyl group) and 254 nm (for the aromatic ring).[23]

  • Purity Assessment: Purity is determined by the area percentage of the main peak relative to all detected peaks.

Hypothetical Application in Drug Discovery: A PROTAC Linker

The classification of this molecule as a "Protein Degrader Building Block" points towards its use in PROTACs. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[24] The linker is not merely a spacer; its length, rigidity, and exit vectors are critical for inducing a productive ternary complex (Target-PROTAC-E3 Ligase) that leads to target ubiquitination and degradation.

The rigid cyclopropane core of this compound can serve as an excellent scaffold within a PROTAC linker. Its defined geometry reduces the entropic penalty of forming the ternary complex compared to a flexible alkyl chain, potentially leading to more potent and efficient degradation.

PROTAC_MoA cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC Warhead Linker (with Cyclopropane Moiety) E3 Ligand PROTAC:f0->POI Binds PROTAC:f2->E3 Recruits Ub Ubiquitin

Sources

An In-depth Technical Guide to the Potential Biological Activities of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Cyclopropane Carboxylic Acid Derivatives

To our fellow researchers, scientists, and drug development professionals, this guide delves into the prospective biological landscape of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid and its derivatives. While direct extensive research on this specific molecule is nascent, the broader family of cyclopropane carboxylic acids has demonstrated significant and diverse biological activities.[1][2] This document serves as a technical exploration, synthesizing data from structurally related compounds to build a predictive framework for the biological potential of this compound. We will explore potential mechanisms of action, propose robust experimental designs for validation, and provide insights into the structure-activity relationships that may govern the efficacy of this chemical series. Our goal is to equip you with a foundational understanding and a practical toolkit to investigate this promising class of molecules.

Molecular Profile and Structural Considerations

The core structure of this compound features a strained cyclopropane ring, a known pharmacophore that imparts conformational rigidity.[1] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The molecule also possesses a carboxylic acid group, a common feature in many biologically active compounds, enabling ionic interactions and hydrogen bonding. The distinguishing feature is the benzyloxyethyl side chain, which introduces both flexibility and lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic pockets of target proteins.

FeatureStructural ComponentPotential Significance
Core Scaffold Cyclopropane ringConformational rigidity, metabolic stability
Primary Functional Group Carboxylic acidHydrogen bonding, ionic interactions, potential for prodrug strategies
Key Side Chain Benzyloxyethyl groupLipophilicity, steric bulk, potential for hydrophobic interactions

Postulated Biological Activities and Mechanisms of Action

Based on the activities of analogous cyclopropane-containing molecules, we can hypothesize several promising avenues for the biological activity of this compound derivatives.

Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Hypothesis: this compound derivatives may act as inhibitors of Carnitine Palmitoyltransferase I (CPT1), a key enzyme in fatty acid metabolism.

Rationale: CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] Inhibition of CPT1 can shift cellular metabolism from fatty acid oxidation towards glucose utilization.[4][5] This mechanism is of significant interest for the treatment of metabolic disorders such as type 2 diabetes and obesity.[4][5] Structurally related cyclopropane derivatives have been identified as CPT1 inhibitors.[3] The carboxylic acid moiety of our lead compound could mimic the endogenous substrate, while the benzyloxyethyl side chain could interact with allosteric or substrate-binding sites on the enzyme.

Proposed Signaling Pathway:

CPT1_Inhibition Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 Long-Chain Fatty Acyl-CoA->CPT1 Substrate Mitochondrial Matrix Mitochondrial Matrix CPT1->Mitochondrial Matrix Transport β-Oxidation β-Oxidation Mitochondrial Matrix->β-Oxidation This compound This compound This compound->CPT1 Inhibition

Caption: Proposed inhibitory action on CPT1.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Hypothesis: Derivatives of this compound may function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).

Rationale: PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[6][7][8] PPAR agonists, such as fibrates and thiazolidinediones, are used clinically to treat dyslipidemia and type 2 diabetes.[6][9][10] The general structure of many PPAR agonists includes a carboxylic acid head group and a hydrophobic tail. The subject molecule fits this general pharmacophore, with the cyclopropane and benzyloxyethyl moieties forming the hydrophobic portion.

Logical Relationship Diagram:

PPAR_Agonism cluster_ligand Ligand Binding cluster_activation Transcriptional Activation This compound This compound PPAR PPAR This compound->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulation

Caption: PPAR agonism logical workflow.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for the investigation.

CPT1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against human CPT1a.

Methodology:

  • Enzyme Source: Recombinant human CPT1a expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: L-[³H]carnitine and palmitoyl-CoA.

  • Assay Buffer: Prepare an assay buffer containing HEPES, KCl, EDTA, and BSA, pH 7.4.

  • Compound Preparation: Dissolve test compounds in DMSO to create a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, recombinant CPT1a, and the test compound at various concentrations. b. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding a mixture of L-[³H]carnitine and palmitoyl-CoA. d. Incubate for a further 30 minutes at 37°C. e. Stop the reaction by adding ice-cold perchloric acid. f. Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a solid-phase extraction method. g. Quantify the amount of [³H]palmitoylcarnitine formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PPAR Agonist Reporter Gene Assay

Objective: To assess the ability of this compound derivatives to activate PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Line: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently or stably transfected with:

    • An expression vector for the full-length human PPAR subtype (α, γ, or δ).

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Culture and Transfection: Culture the cells in appropriate media. Transfect the cells with the plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with the test compounds at various concentrations for 18-24 hours. Include a known PPAR agonist as a positive control and a vehicle control (DMSO).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ value for each compound by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of this series.

Proposed Modifications for SAR Studies:

Position of ModificationProposed ChangesRationale
Benzyloxy Group - Substitution on the phenyl ring (e.g., electron-donating or withdrawing groups) - Replacement of the phenyl ring with other aromatic or heteroaromatic systemsTo probe the electronic and steric requirements of the hydrophobic binding pocket.
Ethyl Linker - Variation of linker length (e.g., propyl, butyl) - Introduction of conformational constraints (e.g., double or triple bonds)To optimize the distance and orientation between the cyclopropane core and the benzyloxy moiety.
Carboxylic Acid - Esterification to create prodrugs - Replacement with bioisosteres (e.g., tetrazole)To improve pharmacokinetic properties and explore alternative binding interactions.

Concluding Remarks

The exploration of this compound derivatives presents a compelling opportunity in drug discovery. While this guide is built upon a foundation of data from analogous structures, it provides a clear and actionable roadmap for the scientific community. The proposed hypotheses, centered on CPT1 inhibition and PPAR agonism, are grounded in established principles of medicinal chemistry and pharmacology. The detailed experimental protocols offer a robust framework for validating these hypotheses and elucidating the therapeutic potential of this novel chemical series. Through diligent investigation and collaborative efforts, we can unlock the full potential of these intriguing molecules and contribute to the advancement of therapeutic innovation.

References

  • Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. (2019). ResearchGate. Retrieved from [Link]

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Retrieved from [Link]

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  • Inhibitors of mitochondrial carnitine palmitoyltransferase I limit the action of proteases on the enzyme. Isolation and partial amino acid analysis of a truncated form of the rat liver isozyme. (1993). Journal of Biological Chemistry, 268(8), 5810-5816. Retrieved from [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. Retrieved from [Link]

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  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (2022). Molecules, 27(19), 6593. Retrieved from [Link]

  • Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. (2011). Diabetes, 60(12), 3148-3157. Retrieved from [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2014). PPAR Research, 2014, 818539. Retrieved from [Link]

  • What are CPT1 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Pharmacological Inhibition of Carnitine Palmitoyl Transferase 1 Inhibits and Reverses Experimental Autoimmune Encephalitis in Rodents. (2020). PLoS One, 15(6), e0234493. Retrieved from [Link]

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The Mechanistic Landscape of AM095: A Technical Guide to a Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid, a compound more commonly identified in scientific literature as AM095. AM095 has emerged as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a myriad of physiological and pathological processes, most notably fibrosis. This document will dissect the molecular interactions of AM095 with LPA1, elucidate the downstream signaling cascades it modulates, and present the experimental methodologies used to characterize its activity. The primary focus will be on the causal chain from receptor antagonism to cellular and potential therapeutic effects, providing a foundational understanding for researchers in pharmacology and drug development.

Introduction: The Significance of LPA1 Antagonism

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1] The LPA1 receptor subtype is widely distributed throughout various tissues and is a critical mediator of cellular functions such as proliferation, migration, and differentiation.[1] Dysregulation of LPA-LPA1 signaling has been strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and renal fibrosis, making it a compelling therapeutic target.[1][2]

AM095 (this compound) has been identified as a selective antagonist of LPA1.[3] Its ability to specifically block the action of LPA at this receptor without activating it (i.e., no agonism) positions it as a valuable tool for both studying the physiological roles of LPA1 and as a potential therapeutic agent to counter pro-fibrotic signaling.[1][4]

Molecular Mechanism of Action: Competitive Antagonism of LPA1

The core mechanism of action of AM095 is its competitive antagonism of the LPA1 receptor. This is substantiated by its ability to inhibit the binding of GTPγS to cell membranes overexpressing the LPA1 receptor, a hallmark of GPCR antagonist activity.[1][3][4]

Key In Vitro Efficacy Data:
Assay TypeTargetSpeciesIC50 ValueReference
GTPγS BindingLPA1Human0.98 µM[1][4]
GTPγS BindingLPA1Mouse0.73 µM[1][4]
LPA-induced Calcium FluxLPA1Human0.025 µM[3][5]
LPA-induced Calcium FluxLPA1Mouse0.023 µM[3][5]
LPA-driven ChemotaxisLPA1 (overexpressed)Mouse778 nM[1][4]
LPA-driven ChemotaxisA2058 Melanoma CellsHuman233 nM[1][4]

These data highlight the potency of AM095 in blocking LPA1 signaling across different functional assays and species. The inhibition of GTPγS binding demonstrates direct competition at the receptor level, while the blockade of calcium flux and chemotaxis confirms its efficacy in preventing downstream cellular responses mediated by LPA1 activation.

Downstream Signaling Pathways Modulated by AM095

By antagonizing the LPA1 receptor, AM095 effectively dampens the intracellular signaling cascades that are initiated by LPA binding. LPA1 primarily couples to Gαi, Gαq, and Gα12/13 proteins, leading to the activation of multiple downstream pathways that contribute to fibrotic processes. A significant finding in the context of diabetic nephropathy is the ability of AM095 to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and the NADPH oxidase system.[2]

LPA1_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_protein Gαq / Gαi / Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC ROCK ROCK G_protein->ROCK TLR4 TLR4 Expression G_protein->TLR4 PIP2 PIP2 PLC->PIP2 Cell_Migration Cell Migration & Proliferation ROCK->Cell_Migration IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NADPH_Oxidase NADPH Oxidase Expression TLR4->NADPH_Oxidase NFkB NF-κB Activation TLR4->NFkB ROS ROS Production NADPH_Oxidase->ROS Cytokines Pro-inflammatory Cytokines & Fibrotic Factors NFkB->Cytokines

Figure 1: AM095 Inhibition of LPA1 Signaling Pathways.

As depicted in Figure 1, LPA binding to LPA1 initiates a cascade leading to increased intracellular calcium, cell migration, and the expression of pro-inflammatory and pro-fibrotic factors. AM095 acts as a roadblock at the receptor level, preventing these downstream events. Specifically, studies have shown that AM095 treatment suppresses LPA-induced expression of TLR4 and NADPH oxidase.[2] This, in turn, inhibits the production of reactive oxygen species (ROS) and the activation of the NF-κB pathway, leading to a downregulation of pro-inflammatory cytokines and fibrotic factors.[2]

Experimental Protocols for Characterizing AM095 Activity

The following protocols are representative of the assays used to determine the mechanism of action and potency of AM095.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists compete with agonists for receptor binding, thus inhibiting this interaction.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells overexpressing the human or mouse LPA1 receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of AM095.

  • Agonist Stimulation: Add LPA to stimulate the receptor, except in the basal binding control wells.

  • Radioligand Addition: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of LPA-stimulated [³⁵S]GTPγS binding at each AM095 concentration and determine the IC50 value.

GTP_Assay_Workflow start Start membranes Prepare LPA1- expressing cell membranes start->membranes reaction_setup Combine membranes, GDP, and AM095 membranes->reaction_setup stimulation Add LPA (agonist) reaction_setup->stimulation radioligand Add [³⁵S]GTPγS stimulation->radioligand incubation Incubate (30°C, 60 min) radioligand->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 counting->analysis end End analysis->end

Figure 2: Workflow for the GTPγS Binding Assay.
Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a downstream event of Gαq activation.

Protocol:

  • Cell Culture: Plate CHO cells stably transfected with human or mouse LPA1 in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of AM095 to the wells and incubate.

  • Agonist Challenge: Add LPA to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of AM095 on the LPA-induced calcium peak and calculate the IC50 value.

In Vivo Evidence and Therapeutic Implications

The in vitro antagonist activity of AM095 translates to significant anti-fibrotic effects in vivo. In animal models, AM095 has demonstrated:

  • High oral bioavailability and a moderate half-life. [1]

  • Attenuation of bleomycin-induced pulmonary fibrosis , as evidenced by reduced collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid.[1]

  • Decreased kidney fibrosis in a mouse model of unilateral ureteral obstruction.[1]

  • Reduction of albuminuria and preservation of glomerular structure in a streptozotocin-induced diabetic mouse model of diabetic nephropathy.[2]

Importantly, despite its potent anti-fibrotic activity, AM095 did not negatively impact normal wound healing processes in rats, suggesting a favorable safety profile for targeting pathological fibrosis.[1]

Conclusion

This compound (AM095) is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its mechanism of action involves direct competitive inhibition of LPA binding to LPA1, leading to the suppression of key downstream signaling pathways implicated in fibrosis, such as the TLR4/NF-κB and NADPH oxidase systems. The robust in vitro and in vivo data underscore the therapeutic potential of LPA1 antagonism and establish AM095 as a critical research tool for dissecting the complexities of fibrotic diseases. Further investigation into LPA1 antagonists, such as the second-generation compound BMS-986278, is ongoing and holds promise for the development of new anti-fibrotic therapies.[6][7]

References

  • Lee, J. H., et al. (2019). Lysophosphatidic Acid Receptor 1 Inhibitor, AM095, Attenuates Diabetic Nephropathy in Mice by Downregulation of TLR4/NF-κB Signaling and NADPH Oxidase. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(6), 1332-1340. [Link]

  • Swanberg, M., et al. (2014). Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. Journal of Pharmacology and Experimental Therapeutics, 350(3), 574-583. [Link]

  • This compound - PubChem. [Link]

  • Decato, B. E., et al. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. Respiratory Research, 23(1), 61. [Link]

  • Bristol Myers Squibb. (2023). Bristol Myers Squibb's Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis. [Link]

Sources

Designing Analogs of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the design and synthesis of novel analogs of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. In the absence of a defined biological target for this molecule, this document serves as a case study in early-stage drug discovery, where the objective is to generate a library of structurally diverse compounds with a range of physicochemical properties. Such a library is essential for subsequent phenotypic screening campaigns to identify potential therapeutic applications. We will dissect the parent molecule into its three key components—the cyclopropane core, the carboxylic acid moiety, and the benzyloxyethyl side chain—and explore rational design strategies for their modification. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: Rationale for Analog Design

The compound this compound presents an intriguing scaffold for medicinal chemistry exploration. Its structure combines several key features that are prevalent in bioactive molecules: a strained cyclopropane ring, an acidic carboxylic acid group, and a flexible benzyloxyethyl side chain. The cyclopropane ring imparts conformational rigidity and metabolic stability, attributes that are highly desirable in drug candidates.[1][2] The carboxylic acid is a common pharmacophore that can engage in crucial hydrogen bonding interactions, though it can also present challenges related to pharmacokinetics and toxicity.[3][4] The benzyloxyethyl group offers a combination of lipophilicity and potential for specific interactions, such as cation-π bonding.[5][6]

Given that the specific biological target of this compound is not publicly disclosed, our design strategy will be guided by the principles of diversity-oriented synthesis. The primary goal is to create a library of analogs with varied steric, electronic, and lipophilic properties. This approach maximizes the probability of identifying a "hit" in high-throughput screening assays by exploring a broader range of chemical space.

The following sections will detail a systematic approach to modifying each of the three core components of the parent molecule. We will discuss the theoretical basis for these modifications, provide detailed synthetic protocols, and propose a workflow for the subsequent evaluation of the synthesized analogs.

Strategic Modifications of the Core Scaffold

Our design strategy is centered on the systematic modification of the three key structural motifs of the parent molecule. The following diagram illustrates this tripartite approach:

Parent Molecule Parent Molecule Cyclopropane Core Cyclopropane Core Parent Molecule->Cyclopropane Core Modification Carboxylic Acid Carboxylic Acid Parent Molecule->Carboxylic Acid Bioisosteric Replacement Benzyloxyethyl Side Chain Benzyloxyethyl Side Chain Parent Molecule->Benzyloxyethyl Side Chain SAR Exploration A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C NaOEt, EtOH B 1,2-Dibromoethane B->C D 1-(Hydroxymethyl)cyclopropanecarboxylic acid C->D 1. KOH, EtOH 2. H3O+ 3. LiAlH4, THF E Ethyl 1-(2-(benzyloxy)ethyl)cyclopropanecarboxylate D->E 1. SOCl2 2. NaH, Benzyl 2-bromoethyl ether F This compound E->F LiOH, THF/H2O

Caption: Synthetic pathway for the parent molecule.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [7]1. To a solution of sodium ethoxide (21.5 g, 0.316 mol) in absolute ethanol (250 mL) is added diethyl malonate (50 g, 0.312 mol) dropwise at room temperature. 2. 1,2-Dibromoethane (60 g, 0.319 mol) is then added, and the mixture is heated to reflux for 12 hours. 3. The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water (200 mL) and diethyl ether (200 mL). 4. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropanecarboxylic acid

  • Diethyl 1,1-cyclopropanedicarboxylate (20 g, 0.107 mol) is hydrolyzed with a solution of potassium hydroxide (15 g, 0.267 mol) in ethanol (150 mL) at reflux for 4 hours.

  • The solvent is removed, and the residue is dissolved in water (100 mL) and acidified with concentrated HCl to pH 2.

  • The resulting cyclopropane-1,1-dicarboxylic acid is extracted with ethyl acetate, dried, and concentrated.

  • The diacid is then selectively reduced with lithium aluminum hydride (4.0 g, 0.105 mol) in anhydrous THF (200 mL) at 0 °C to room temperature overnight.

  • The reaction is carefully quenched with water and 15% NaOH solution. The precipitate is filtered off, and the filtrate is acidified and extracted to yield 1-(hydroxymethyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of Ethyl 1-(2-(benzyloxy)ethyl)cyclopropanecarboxylate

  • To a solution of 1-(hydroxymethyl)cyclopropanecarboxylic acid (10 g, 0.086 mol) in ethanol (100 mL) is added thionyl chloride (7.5 mL, 0.103 mol) dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed in vacuo to give the ethyl ester.

  • In a separate flask, sodium hydride (60% dispersion in mineral oil, 3.8 g, 0.095 mol) is washed with hexanes and suspended in anhydrous THF (100 mL). The ethyl ester in THF (50 mL) is added dropwise at 0 °C.

  • After stirring for 30 minutes, benzyl 2-bromoethyl ether (21.5 g, 0.094 mol) is added, and the reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 4: Synthesis of this compound

  • To a solution of the ethyl ester from the previous step (15 g, 0.054 mol) in a mixture of THF (100 mL) and water (50 mL) is added lithium hydroxide monohydrate (4.5 g, 0.107 mol).

  • The mixture is stirred at room temperature for 24 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified with 1M HCl to pH 3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Synthesis of a Representative Analog: 1-(1-(2-(Benzyloxy)ethyl)cyclopropyl)-1H-tetrazole

This protocol details the synthesis of a tetrazole bioisostere of the carboxylic acid.

Step 1: Synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropane-1-carbonitrile

  • The carboxylic acid from the previous synthesis (5 g, 0.0227 mol) is converted to the corresponding amide by treatment with oxalyl chloride followed by ammonia.

  • The resulting amide is then dehydrated using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride to yield the nitrile.

Step 2: Synthesis of 1-(1-(2-(Benzyloxy)ethyl)cyclopropyl)-1H-tetrazole

  • To a solution of the nitrile (3 g, 0.0149 mol) in toluene (50 mL) is added sodium azide (1.45 g, 0.0223 mol) and triethylamine hydrochloride (3.0 g, 0.0218 mol).

  • The mixture is heated to reflux for 24 hours.

  • The reaction is cooled, and the solid is filtered off. The filtrate is concentrated, and the residue is dissolved in ethyl acetate and washed with 1M HCl and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the tetrazole analog.

Proposed Screening Cascade

In the absence of a known biological target, a phenotypic screening approach is recommended.

A Primary Phenotypic Screen (e.g., cell viability, reporter assay) B Hit Confirmation and Dose-Response A->B Active Compounds C Secondary Assays (e.g., target deconvolution, pathway analysis) B->C Confirmed Hits D Lead Optimization C->D Validated Leads

Caption: Proposed phenotypic screening cascade.

  • Primary Phenotypic Screen: The synthesized library of analogs will be screened in a panel of cell-based assays representing diverse disease areas (e.g., oncology, neuroscience, infectious disease).

  • Hit Confirmation: Compounds that show activity in the primary screen will be re-tested to confirm their activity and to generate dose-response curves to determine potency (e.g., EC50 or IC50).

  • Secondary Assays: Confirmed hits will be subjected to a battery of secondary assays to elucidate their mechanism of action. This may involve target deconvolution studies, pathway analysis, and selectivity profiling.

  • Lead Optimization: Analogs with promising activity and a well-defined mechanism of action will be selected for lead optimization, where further chemical modifications will be made to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive and rational approach to the design and synthesis of analogs of this compound. By systematically modifying the cyclopropane core, the carboxylic acid moiety, and the benzyloxyethyl side chain, a diverse chemical library can be generated. The proposed experimental protocols and screening cascade provide a clear path forward for the evaluation of these novel compounds. This work serves as a foundational roadmap for the exploration of this chemical scaffold and the potential discovery of new therapeutic agents.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

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  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Dunn, P. J., et al. (2014). The importance of bioisosteres in drug design. RSC Drug Discovery Series, 39, 1-23.
  • Talybov, A. D., & Morzherin, Y. Y. (2017). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Letters in Organic Chemistry, 14(7), 474-487.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Petrov, V. A. (2014). Fluorinated Cyclopropanes. In Fluorinated Heterocyclic Compounds (pp. 555-592). John Wiley & Sons.
  • Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]

  • Johnson, D. S., & Li, J. J. (Eds.). (2012). The art of drug synthesis. John Wiley & Sons.
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  • Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 76. [Link]

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  • Molander, G. A., & Le, H. V. (2016). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 55(26), 7544-7548. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5754. [Link]

  • Imming, P., et al. (2006). Drug design: principles and applications. In Analgesics (pp. 1-28). Birkhäuser Basel.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PROTACs Utilizing a 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[3][4] While the choice of warhead and E3 ligase ligand dictates the target and the recruited degradation machinery, the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5][6]

This application note details the use of a novel linker building block, 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid , in the synthesis of PROTACs. We will explore the rationale behind its design, provide detailed, step-by-step protocols for its incorporation into a model PROTAC, and discuss methods for purification and characterization.

Rationale for Employing a this compound-Based Linker

The unique structural features of this compound offer several potential advantages in PROTAC design:

  • Conformational Rigidity: The cyclopropane ring introduces a degree of rigidity into the linker.[7] This can be advantageous in pre-organizing the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[7]

  • Vectorial Properties: The defined geometry of the cyclopropane ring provides a distinct exit vector for the linker, allowing for precise control over the spatial orientation of the two binding moieties.

  • Physicochemical Properties: The benzyloxyethyl group can influence the solubility and lipophilicity of the resulting PROTAC. The ether linkage can also provide a site for metabolism, which can be tuned to modulate the pharmacokinetic profile of the molecule.

  • Synthetic Tractability: The terminal carboxylic acid provides a convenient handle for standard amide bond formation chemistries, allowing for a modular and efficient assembly of the PROTAC.[8]

Experimental Design and Workflow

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the warhead, followed by a final deprotection step.

PROTAC Synthesis Workflow cluster_0 Part 1: Synthesis of Linker-E3 Ligase Conjugate cluster_1 Part 2: PROTAC Assembly cluster_2 Part 3: Final Deprotection A 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C B Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide amine analog) B->C D Linker-E3 Ligase Conjugate C->D F Amide Coupling (HATU, DIPEA) D->F E Amine-functionalized Warhead (e.g., JQ1 amine analog) E->F G Protected PROTAC F->G H Benzyl Group Deprotection (e.g., Pd/C, H2) G->H I Final PROTAC H->I

Caption: General workflow for the synthesis of a PROTAC using the featured linker.

Detailed Protocols

The following protocols describe the synthesis of a model PROTAC targeting the BET bromodomain protein BRD4, using a JQ1-based warhead and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercially availableLinker building block
Pomalidomide-amineCommercially availableE3 Ligase Ligand with amine handle
JQ1-amineCommercially availableWarhead with amine handle
HATUCommercially availableAmide coupling reagent
N,N-Diisopropylethylamine (DIPEA)Commercially availableBase for amide coupling
Anhydrous N,N-Dimethylformamide (DMF)Commercially availableReaction solvent
Dichloromethane (DCM)Commercially availableSolvent for workup and chromatography
Ethyl acetate (EtOAc)Commercially availableSolvent for workup and chromatography
HexanesCommercially availableSolvent for chromatography
Palladium on carbon (10 wt. %)Commercially availableCatalyst for deprotection
Methanol (MeOH)Commercially availableSolvent for deprotection
Hydrogen (H₂) gas-Reducing agent for deprotection
Protocol 1: Synthesis of the Linker-Pomalidomide Conjugate

This protocol details the amide coupling of this compound with an amine-functionalized pomalidomide derivative.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and HATU (1.1 equiv.).

    • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add DIPEA (3.0 equiv.) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling:

    • Add the amine-functionalized pomalidomide (1.05 equiv.) as a solution in a minimal amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired linker-pomalidomide conjugate.

Protocol 2: Synthesis of the Protected PROTAC

This protocol describes the coupling of the linker-pomalidomide conjugate with an amine-functionalized JQ1 derivative.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the linker-pomalidomide conjugate (1.0 equiv.) and HATU (1.1 equiv.).

    • Dissolve the solids in anhydrous DMF (0.1 M).

    • Cool the solution to 0 °C.

  • Activation and Coupling:

    • Add DIPEA (3.0 equiv.) dropwise.

    • Stir for 15 minutes at 0 °C.

    • Add the amine-functionalized JQ1 (1.05 equiv.) and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours.

  • Workup and Purification:

    • Follow the same workup and purification procedures as described in Protocol 1 to isolate the protected PROTAC.

Protocol 3: Benzyl Group Deprotection to Yield the Final PROTAC

This final step removes the benzyl protecting group to reveal the free hydroxyl on the linker.

  • Reaction Setup:

    • Dissolve the protected PROTAC (1.0 equiv.) in methanol.

    • Carefully add 10% Pd/C (10-20 mol %).

  • Hydrogenolysis:

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

    • Stir the reaction vigorously at room temperature for 2-8 hours.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final, highly pure PROTAC.

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by a suite of analytical techniques:

TechniquePurpose
¹H and ¹³C NMR Confirm the chemical structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and confirm the elemental composition.
Analytical HPLC Assess the purity of the final compound.

Native mass spectrometry can also be a powerful tool to study the formation of the ternary complex in vitro.[2][9][10]

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a compelling strategy for introducing conformational constraint and unique physicochemical properties. The modular synthetic approach detailed in these protocols, centered around robust amide coupling chemistry, provides a reliable pathway for the construction of novel PROTACs.[8] The final deprotection step is a standard procedure that should be compatible with a wide range of warhead and E3 ligase ligand functionalities. Researchers are encouraged to adapt and optimize these protocols for their specific target and ligand combinations to explore the full potential of this innovative linker in the exciting field of targeted protein degradation.

References

  • BenchChem. (2025).
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503.
  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Naro, Y., et al. (2022). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB.
  • Guerra, K. (2014). Answer to "How can I deprotect the benzyl group in 6-(benzyloxy)chroman?".
  • Rumpel, K., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1155–1162.
  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152619.
  • Shaki, K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51.
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  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
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Application Notes & Protocols: 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid as a Novel Scaffold for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] While the ligands ensure binding specificity, the linker is a critical determinant of a PROTAC's overall success. It dictates the spatial orientation of the POI and E3 ligase, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), and profoundly impacts the molecule's physicochemical properties, such as solubility and cell permeability.[4][5][6]

The design of a PROTAC linker is a multi-parameter optimization challenge.[1][4] Linker length, rigidity, and chemical composition must be carefully tuned to facilitate productive ternary complex formation, which is the prerequisite for subsequent polyubiquitination and proteasomal degradation of the POI.[5][7] This guide focuses on a novel linker building block, 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid , detailing its strategic application in PROTAC synthesis and evaluation.

Section 1: Rationale for Use - The Unique Advantages of the Cyclopropane Scaffold

The structure of this compound offers a unique combination of features designed to address common challenges in PROTAC development. Its utility stems from the distinct properties of its core components.

G L L C1 C1 C2 C2 C3 C3 P1 P1 C1->P1 P2 P2 C1->P2 P4 P4 C1->P4 P3 P3 C2->P3 P5 P5 C3->P5

1.1 The Cyclopropane Core: A Rigid Modulator of Geometry and Stability The cyclopropyl group is a "bioisostere" often used in medicinal chemistry to replace gem-dimethyl groups or alkenes.[8] Its inclusion in a PROTAC linker provides several advantages:

  • Conformational Rigidity: The three-membered ring introduces a significant degree of conformational constraint. This rigidity can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic chains, making the linker less susceptible to metabolic degradation and potentially improving the pharmacokinetic profile of the final PROTAC.[8]

  • Defined Vector: The cyclopropane ring acts as a rigid spacer, providing a well-defined three-dimensional trajectory for the attached ligands. This is crucial for achieving the precise spatial orientation required for productive ubiquitination.[9]

1.2 The Benzyloxyethyl Group: Tuning Physicochemical Properties The benzyloxyethyl side chain plays a critical role in modulating the "drug-like" properties of the PROTAC molecule:

  • Solubility and Permeability Balance: PROTACs often suffer from poor solubility and permeability due to their high molecular weight.[6][10] The ether oxygen in the benzyloxyethyl group can act as a hydrogen bond acceptor, improving aqueous solubility. Concurrently, the benzyl group adds lipophilicity, which can enhance cell permeability.[11] This balance is key for achieving sufficient cellular exposure.

  • Potential for Favorable Interactions: The aromatic benzyl group can engage in π-stacking interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) on the surface of the E3 ligase or the POI, which can contribute to the stability of the ternary complex.[3]

1.3 The Carboxylic Acid Handle: A Versatile Conjugation Point The terminal carboxylic acid is a convenient and widely used functional group for PROTAC synthesis. It allows for robust and straightforward amide bond formation with an amine-functionalized binding ligand (either for the POI or E3 ligase) using standard peptide coupling reagents.[12][13]

FeatureComponentHypothesized Advantage for PROTAC
Rigidity Cyclopropane CorePre-organizes conformation, reduces entropic penalty of binding.
Metabolic Resistance Cyclopropane CoreIncreases in vivo half-life.
Defined Geometry Cyclopropane CoreProvides a precise vector for optimal ternary complex formation.
Solubility Ether LinkageImproves aqueous solubility, preventing aggregation.
Permeability Benzyl GroupEnhances lipophilicity to improve cell membrane penetration.
Versatility Carboxylic AcidEnables reliable amide bond coupling for PROTAC assembly.

Section 2: Synthesis and Integration Protocol

This section provides a detailed protocol for the incorporation of this compound into a PROTAC molecule. The example assumes coupling to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), but the protocol is readily adaptable for conjugation to an amine-bearing POI ligand.

G start Start: Linker & Ligand step1 Step 1: Reagent Dissolution Dissolve linker, amine-ligand, and coupling agents in DMF. start->step1 step2 Step 2: Coupling Reaction Stir at room temperature for 12-24 hours. step1->step2 step3 Step 3: Reaction Monitoring Monitor progress by LC-MS. step2->step3 step4 Step 4: Aqueous Workup Dilute with EtOAc, wash with aq. NaHCO3 and brine. step3->step4 step5 Step 5: Purification Purify crude product via reverse-phase HPLC. step4->step5 end Final PROTAC: Characterize by HRMS & NMR step5->end

2.1 Protocol: Amide Coupling of the Linker to an Amine-Functionalized Ligand

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient, minimizes racemization, and is effective for forming amide bonds, making it a reliable choice for complex molecule synthesis. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reverse-phase HPLC system

  • LC-MS system for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • In a separate vial, dissolve the amine-functionalized E3 Ligase Ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add the solution from step 3 to the flask containing the linker.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Causality Check: Monitor the reaction progress by LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new peak corresponding to the mass of the desired PROTAC product indicates the reaction is proceeding.

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess coupling reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Validation: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR spectroscopy.

Section 3: Biophysical Characterization Protocols

After successful synthesis, it is imperative to confirm that the new PROTAC can form the crucial ternary complex. Biophysical assays are essential for quantifying the binding interactions that underpin the PROTAC's mechanism of action.[14][15]

3.1 Protocol: Ternary Complex Formation and Cooperativity by Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₔ) and affinity constants (Kₗ).[14][16] By immobilizing one protein and flowing the PROTAC and the second protein over the surface, one can directly measure the formation and stability of the ternary complex.[17]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Purified POI protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the CM5 sensor chip surface via standard amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

  • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface to determine the binary Kₗ.

  • Binary Affinity (PROTAC to POI): This is typically determined in a separate experiment, for instance, by immobilizing the POI or using a solution-based method like ITC.

  • Ternary Complex Formation: a. Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 10x Kₗ of POI-PROTAC interaction) and varying concentrations of the PROTAC. b. Inject these pre-incubated solutions over the immobilized E3 ligase surface. c. The resulting sensorgrams will measure the binding of the [POI-PROTAC] binary complex to the E3 ligase, directly observing ternary complex formation.

  • Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic and affinity constants. b. Calculate the cooperativity factor (α) using the formula: α = (Kₗ of PROTAC to E3) / (Kₗ of [POI-PROTAC] to E3). c. Interpretation: An α > 1 indicates positive cooperativity (the binding of the POI enhances PROTAC affinity for the E3 ligase), which is a highly desirable feature. An α < 1 indicates negative cooperativity.

ParameterDescriptionDesired Outcome
Kₗ (Binary) Binding affinity of PROTAC to POI and E3 ligase individually.Typically nM to low µM range.
Kₗ (Ternary) Binding affinity of the [POI-PROTAC] complex to the E3 ligase.Stronger affinity (lower Kₗ) than binary interactions.
Cooperativity (α) The factor by which ternary complex formation is favored over binary binding.α > 1 (Positive Cooperativity)
t½ (Dissociation) The half-life of the ternary complex (ln(2)/kₔ).Longer half-life indicates a more stable complex.[17]

Section 4: Cellular and Functional Assay Protocols

The ultimate test of a PROTAC is its ability to induce degradation of the target protein within a cellular environment.

4.1 Protocol: Measuring Target Protein Degradation by Automated Western Blot (Simple Western™)

Rationale: Traditional western blotting can be semi-quantitative and low-throughput. Automated systems like Simple Western provide highly reproducible, fully quantitative data, allowing for precise determination of key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Materials:

  • Relevant cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, positive control)

  • Cell lysis buffer with protease/phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Simple Western system and associated reagents

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (DMSO) and a proteasome inhibitor control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the wells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • Simple Western Analysis: a. Dilute lysates to a uniform concentration. b. Load the lysates, antibodies, and other reagents into the Simple Western assay plate as per the manufacturer's protocol. c. Run the automated electrophoresis and immunodetection protocol.

  • Data Analysis: a. The system software will automatically calculate the peak area for the POI and the loading control in each sample. b. Normalize the POI signal to the loading control signal for each lane. c. Express the normalized POI level as a percentage of the vehicle-treated control. d. Plot the percentage of remaining POI against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values. e. Validation: The proteasome inhibitor control should rescue the degradation of the POI, confirming the degradation is proteasome-dependent.

4.2 Protocol: Assessing Cellular Permeability and Drug-Like Properties

Rationale: Poor cell permeability is a major hurdle for PROTACs.[18][19] The Caco-2 permeability assay is the industry standard for predicting in vivo intestinal absorption of drugs. It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[11][19]

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Synthesized PROTAC

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before starting the assay.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the PROTAC solution (at a known concentration) to the apical (upper) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. d. At the end of the experiment, collect the final concentration from the apical chamber.

  • Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula: Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Pₐₚₚ (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Medium
> 10High

References

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Application Notes & Protocols for the Conjugation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols for the covalent conjugation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This molecule, featuring a terminal carboxylic acid on a stable cyclopropane scaffold, serves as a valuable building block for introducing a unique, sterically defined linker into bioconjugates, small molecule drugs, and functionalized materials. The protocols herein focus on the robust and widely adopted carbodiimide-mediated coupling chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds with primary amine-containing molecules. We delve into the underlying chemical principles, provide detailed step-by-step methodologies, and outline essential validation and characterization techniques to ensure successful and reproducible conjugation outcomes.

Introduction and Scientific Principle

This compound is a bifunctional molecule characterized by a terminal carboxylic acid, a cyclopropane core, and a benzyloxyethyl side chain.[1][2] The carboxylic acid group is the primary handle for covalent modification, allowing this moiety to be linked to a vast array of targets. The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient as the basic amine will deprotonate the acid to form an unreactive salt.[3][4] Therefore, a chemical activation of the carboxyl group is necessary.

The most prevalent and versatile method for activating carboxylic acids for bioconjugation in aqueous environments is through the use of a water-soluble carbodiimide, such as EDC.[5][6] This approach is considered a "zero-length" crosslinking method because no part of the EDC molecule becomes part of the final bond between the two conjugated molecules.[7]

The Mechanism of EDC/NHS-Mediated Amide Coupling:

The conjugation process is a two-stage reaction:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[7][8] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.

  • Stabilization and Coupling: To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is included in the reaction.[7] NHS rapidly reacts with the O-acylisourea intermediate to create a semi-stable NHS ester.[9] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form a stable amide bond, releasing NHS.[7][8]

The stability of the cyclopropane ring is a key consideration. The inherent ring strain in cyclopropane makes it more reactive than other cycloalkanes.[10][11] However, the conditions for EDC/NHS coupling are typically mild (pH 4.5-7.5, room temperature) and are not expected to induce ring-opening reactions, which generally require harsher conditions like strong acids or transition metal catalysis.[12][13]

EDC_NHS_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage Carboxylic_Acid R-COOH (Cyclopropane Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct (Water-Soluble) EDC->Urea_Byproduct NHS NHS Primary_Amine R'-NH₂ (Target Molecule) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Amide_Product R-CO-NH-R' (Stable Amide Conjugate) NHS_Ester->Amide_Product + R'-NH₂ Amide_Product->Urea_Byproduct Releases Urea Byproduct

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Core Experimental Protocol: Two-Step Amine Coupling

This two-step protocol is the gold standard for conjugating carboxylic acids to amine-containing biomolecules, particularly those that also contain carboxyl groups, as it minimizes the risk of undesirable self-polymerization.[9]

Materials and Reagents
ReagentSupplier RecommendationsPurpose
This compounde.g., Achmem, CP Lab SafetyThe molecule to be conjugated.[2][14]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)e.g., Thermo Fisher, G-BiosciencesCarboxylic acid activating agent.[6]
NHS (N-hydroxysuccinimide) or Sulfo-NHSe.g., Thermo Fisher, BenchChemStabilizes the activated intermediate.[8]
Amine-Containing Molecule (e.g., Protein, Peptide, Linker)N/AThe target for conjugation.
Buffers & Solutions
Activation Buffer (0.1 M MES, pH 4.5-6.0)N/AOptimal pH for EDC activation.[6][7]
Coupling/Reaction Buffer (1X PBS, pH 7.2-8.0)N/AOptimal pH for amine coupling.[9]
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)N/ADeactivates unreacted NHS esters.[9]
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)N/ASolvent for dissolving the cyclopropane acid if not water-soluble.
Step-by-Step Methodology

Experimental_Workflow Prep_Acid 1. Prepare Acid Stock Dissolve cyclopropane acid in minimal DMF/DMSO. Activation 3. Activation Step Mix Acid, EDC, and NHS. Incubate 15-30 min at RT. Prep_Acid->Activation Prep_Reagents 2. Prepare Fresh Reagents Dissolve EDC & NHS in Activation Buffer. Prep_Reagents->Activation Add_Target 4. Coupling Step Add activated acid mixture to target amine in Coupling Buffer. Activation->Add_Target Reaction 5. React Incubate 2h at RT or overnight at 4°C. Add_Target->Reaction Quench 6. Quench Reaction Add Tris or hydroxylamine to stop the reaction. Reaction->Quench Purify 7. Purify Conjugate (e.g., Dialysis, SEC, HPLC) Quench->Purify Characterize 8. Characterize Product (e.g., MS, HPLC) Purify->Characterize

Caption: Two-step experimental workflow for conjugation.

Step 1: Preparation of Reactants

  • Prepare the Carboxylic Acid: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Rationale: The organic solvent ensures complete dissolution before introduction into the aqueous buffer, preventing precipitation.

  • Prepare the Target Molecule: Dissolve your amine-containing molecule (protein, peptide, etc.) in the Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL).

  • Prepare Activation Reagents: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., MES, pH 6.0) to a final concentration of ~10 mg/mL.

    • Rationale: EDC is highly susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical for maximum activity.[9]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the dissolved cyclopropane carboxylic acid with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:5 (Acid:EDC:NHS), but this may require optimization.

    • Example Calculation: For 1 µmol of carboxylic acid, add 2 µmol of EDC and 5 µmol of NHS. The total volume should be kept low to ensure high reactant concentrations.

  • Incubate the activation mixture for 15-30 minutes at room temperature.

    • Rationale: This allows for the efficient formation of the semi-stable NHS ester intermediate.[6]

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the entire activation mixture from Step 2 to the solution of your amine-containing target molecule prepared in Step 1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or rocker).

    • Rationale: The slightly basic pH of the coupling buffer ensures that the primary amine of the target molecule is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[9] Longer incubation at a lower temperature can improve yields for sensitive biomolecules.

Step 4: Quenching and Purification

  • Quench the Reaction: Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Rationale: The primary amines in the quenching buffer will react with any remaining NHS esters, preventing further modification of your target molecule.[6]

  • Purify the Conjugate: Remove unreacted small molecules and byproducts. The method of choice depends on the nature of the conjugate:

    • For Proteins/Antibodies: Use dialysis or a desalting column (e.g., SpinOUT™ GT-600) equilibrated with a suitable storage buffer (e.g., PBS).[6]

    • For Peptides/Small Molecules: Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often most effective.

Validation and Characterization of the Conjugate

Confirmation of successful conjugation is a critical step. A multi-faceted approach is recommended to verify the identity and purity of the final product.

TechniqueInformation Provided
Mass Spectrometry (MS) Primary Validation. Confirms the covalent addition of the cyclopropane moiety by detecting the expected mass shift in the final product. Techniques like ESI-TOF or MALDI-TOF are commonly used.[15]
HPLC / UPLC Purity Assessment. Separates the final conjugate from unreacted starting materials and byproducts. Comparing chromatograms of the starting materials and the final product can confirm the formation of a new species with a different retention time.
Size-Exclusion Chromatography (SEC) For Macromolecules. Can detect changes in hydrodynamic radius and confirm the absence of aggregation, which can sometimes be a side effect of conjugation. SEC can also be coupled with mass spectrometry (SEC-MS).[16][17]
NMR Spectroscopy Structural Confirmation. For small molecule conjugations, ¹H and ¹³C NMR can provide definitive structural proof of the newly formed amide bond and confirm the integrity of the cyclopropane and benzyloxy groups.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conjugation Yield 1. Inactive EDC due to hydrolysis. 2. Competing nucleophiles (e.g., Tris, azide) in buffers. 3. pH of activation or coupling is suboptimal. 4. Insufficient molar excess of activation reagents.1. Always prepare EDC/NHS solutions immediately before use.[9] 2. Ensure all buffers are free of extraneous amines or other nucleophiles.[7] 3. Verify the pH of your MES (4.5-6.0) and PBS (7.2-8.0) buffers. 4. Increase the molar ratio of EDC/NHS to the carboxylic acid.
Precipitation of Reactants The cyclopropane acid has limited aqueous solubility.Ensure the initial stock solution in DMF/DMSO is fully dissolved. When adding to the aqueous buffer, add it slowly with vortexing to avoid crashing out. The final concentration of the organic solvent should typically be kept below 10% (v/v).
Target Molecule Inactivation The conjugation reaction may have modified critical amine residues (e.g., in an enzyme's active site).Reduce the molar excess of the activated acid. Shorten the reaction time. If possible, use site-specific conjugation methods or protect critical functional groups.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of EDC HCl in Bioconjugation and Surface Modification. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Badescu, G., et al. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sam, S., et al. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC - NIH.
  • Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
  • Lee, S. E., et al. (n.d.). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)
  • Wikipedia. (n.d.). Cyclopropane.
  • Barham, J. P., et al. (n.d.).
  • Agilent. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In.
  • PubChemLite. (n.d.). This compound.
  • Achmem. (n.d.). This compound.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • Khan Academy. (n.d.). Stability of cycloalkanes (video).
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

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Application Notes and Protocols for Amide Coupling with 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. This document provides a detailed guide to the reaction conditions for the amide coupling of 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid with a primary or secondary amine. The sterically hindered nature of the cyclopropane ring and the presence of a benzyloxy ether linkage necessitate a careful selection of coupling reagents and conditions to ensure high yield and purity of the desired amide product.

This guide is structured to provide not just a protocol, but a strategic framework for approaching this specific transformation. We will delve into the mechanistic rationale behind the choice of reagents and offer troubleshooting advice for common challenges. The protocols provided are robust starting points, designed for facile adaptation and optimization in your laboratory.

Chemical Structures

CompoundStructure
This compound this compound[1][2]
Generic Amine (R1, R2 = H, alkyl, aryl) R1-NH-R2
Resulting Amide Product Product Amide Structure

Core Principles for Amide Coupling

Amide bond formation from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of activating agent is critical and depends on the specific substrates, their steric and electronic properties, and the desired reaction conditions.

For the coupling of this compound, two highly effective and commonly employed methods are presented:

  • Carbodiimide-mediated coupling using EDC and HOBt.

  • Uronium/Aminium salt-mediated coupling using HATU.

Method 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4][5] The addition of HOBt is crucial as it minimizes side reactions and can reduce the risk of racemization if chiral centers are present.[6]

Workflow Diagram

EDC_HOBt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid Mix_Reactants Combine Carboxylic Acid, Amine, HOBt, and Base in Solvent Carboxylic_Acid->Mix_Reactants Amine Amine Amine->Mix_Reactants Solvent Anhydrous DCM or DMF Solvent->Mix_Reactants Add_EDC Add EDC at 0°C Mix_Reactants->Add_EDC Add Base (DIPEA) Warm_to_RT Stir at Room Temperature (4-16 hours) Add_EDC->Warm_to_RT Quench Aqueous Work-up (e.g., water, dilute HCl, NaHCO3) Warm_to_RT->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol
  • Preparation:

    • To a solution of this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.0-1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.[7]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reagent Table: EDC/HOBt Coupling
ReagentMolar Eq.Purpose
This compound 1.0Substrate
Amine 1.0 - 1.2Substrate
EDC·HCl 1.2Coupling Reagent
HOBt 1.2Additive to suppress side reactions
DIPEA 2.0 - 3.0Non-nucleophilic base
Anhydrous DCM or DMF -Solvent

Method 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[6][8] It activates the carboxylic acid by forming a reactive OAt-ester.[9]

Workflow Diagram

HATU_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid Activate_Acid Combine Carboxylic Acid, HATU, and Base in Solvent at 0°C Carboxylic_Acid->Activate_Acid Solvent Anhydrous DMF Solvent->Activate_Acid Stir_Activation Stir for 15-30 min Activate_Acid->Stir_Activation Add Base (DIPEA) Add_Amine Add Amine Stir_Activation->Add_Amine Stir_Coupling Stir at Room Temperature (1-4 hours) Add_Amine->Stir_Coupling Quench Aqueous Work-up Stir_Coupling->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for HATU mediated amide coupling.

Detailed Protocol
  • Preparation and Activation:

    • In a flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

    • Add DIPEA (3.0 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine (1.0-1.2 eq.) to the activated acid mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reagent Table: HATU Coupling
ReagentMolar Eq.Purpose
This compound 1.0Substrate
Amine 1.0 - 1.2Substrate
HATU 1.1Coupling Reagent
DIPEA 3.0Non-nucleophilic base
Anhydrous DMF -Solvent

Discussion of Experimental Choices and Causality

  • Choice of Coupling Reagent: For sterically hindered carboxylic acids like the target molecule, uronium/aminium salts such as HATU are often superior to carbodiimides, leading to faster reactions and higher yields.[6][8] However, EDC/HOBt is a more cost-effective option and may be sufficient for less demanding amine substrates.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF and DCM are standard for amide coupling reactions as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[5] DMF is often preferred for HATU couplings due to its ability to dissolve all components, including the polar byproducts.

  • Base Selection: A non-nucleophilic hindered amine base such as DIPEA is crucial. It is basic enough to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, but its steric bulk prevents it from competing with the substrate amine as a nucleophile.[5]

  • Temperature Control: Starting the reaction at 0°C, particularly when adding the coupling reagent, helps to control the initial exothermic reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature is typically sufficient for completion.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Switching from EDC/HOBt to the more reactive HATU is also a primary optimization step. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored carefully for byproduct formation.

  • Incomplete Reaction: If starting material remains after an extended reaction time, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates and quench the reaction.

  • Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents.[7] Pre-activation of the carboxylic acid with the coupling reagent before adding the amine can sometimes mitigate this issue.

Conclusion

The amide coupling of this compound can be successfully achieved using standard peptide coupling reagents. The choice between EDC/HOBt and HATU will depend on the specific amine substrate and the desired reaction efficiency. The protocols provided herein offer robust starting points for the synthesis of a wide range of amide derivatives from this valuable building block. Careful attention to anhydrous conditions and appropriate stoichiometric ratios are key to achieving high yields and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lalaoui, R., & Massi, L. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry & Biology Interface, 10(3), 133-150. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Singh, A., Kumar, A., Singh, A., & Singh, R. K. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Singh, R. P., & Kumar, V. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(24), 3001-3004. [Link]

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Application Notes and Protocols: Incorporating 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid into Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropane Motif

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful tool for medicinal chemists.[1] Its inherent structural rigidity and unique electronic properties offer a compelling alternative to more flexible alkyl chains or gem-dimethyl groups. The incorporation of this three-membered carbocycle can significantly influence a molecule's conformational profile, metabolic stability, and binding affinity for its biological target.[1][2] Specifically, the cyclopropyl group can enhance potency, improve metabolic stability, reduce off-target effects, and increase oral bioavailability.[1]

This guide focuses on a particularly valuable building block: 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid . The presence of the benzyloxyethyl side chain offers a versatile handle for further functionalization, making it an attractive scaffold for a variety of small molecule designs, including its potential use as a linker in Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its successful incorporation into diverse molecular architectures.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[3][4]
Molecular Weight 220.27 g/mol [3][4]
CAS Number 1803599-29-2[3]
Appearance Inquire with supplier-
Storage Room temperature, under inert atmosphere[4]

Synthesis of this compound: A Proposed Pathway

A robust and reproducible synthetic route is paramount for the utilization of any building block in a drug discovery campaign. Based on established chemical principles, a two-step synthesis is proposed for this compound, commencing with the cyclopropanation of a suitable alkene precursor followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Alkene_Precursor Ethyl 4-(benzyloxy)but-2-enoate Cyclopropane_Ester Ethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate Alkene_Precursor->Cyclopropane_Ester Simmons-Smith Reaction (Et₂Zn, CH₂I₂) Final_Product 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid Cyclopropane_Ester->Final_Product Alkaline Hydrolysis (e.g., NaOH or KOH)

Caption: Proposed two-step synthesis of the target carboxylic acid.

Step 1: Simmons-Smith Cyclopropanation of Ethyl 4-(benzyloxy)but-2-enoate

The Simmons-Smith reaction is a well-established and stereospecific method for the formation of cyclopropanes from alkenes.[2][5][6][7] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), which adds a methylene group across the double bond.[6][7] The reaction is known for its tolerance of various functional groups, including ethers and esters, making it ideal for the synthesis of the ester precursor.[6]

Protocol: Synthesis of Ethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate

Materials:

  • Ethyl 4-(benzyloxy)but-2-enoate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add a solution of ethyl 4-(benzyloxy)but-2-enoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq, 1.0 M solution in hexanes) to the stirred solution via the dropping funnel over 30 minutes.

  • Following the addition of diethylzinc, add diiodomethane (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate.

Step 2: Alkaline Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis for this transformation as it is an irreversible process, often leading to higher yields.[8][9][10][11]

Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M or 2 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the product into ethyl acetate or DCM.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization.

Application Notes: Incorporation into Small Molecules

The carboxylic acid functionality of this compound serves as a key handle for its incorporation into larger molecules, primarily through the formation of amide and ester bonds. The steric hindrance around the quaternary carbon of the cyclopropane ring necessitates the use of robust coupling methodologies.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. Given the sterically hindered nature of the carboxylic acid, standard peptide coupling reagents are recommended.

Recommended Coupling Reagents and Conditions:

Coupling ReagentAdditive (optional)BaseSolventTemperatureNotes
HATU HOAtDIPEA or Et₃NDMF, DCM0 °C to RTHighly efficient for hindered couplings.
HBTU HOBtDIPEA or Et₃NDMF, DCM0 °C to RTA classic and reliable choice.
EDC/HOBt HOBtDIPEA or NMMDMF, DCM0 °C to RTCost-effective for larger scale synthesis.
COMU -DIPEA or Et₃NDMF, DCM0 °C to RTOffers improved safety and solubility profile.

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC: (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), HOBt: (Hydroxybenzotriazole), HOAt: (1-Hydroxy-7-azabenzotriazole), COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIPEA: (N,N-Diisopropylethylamine), Et₃N: (Triethylamine), NMM: (N-Methylmorpholine), DMF: (Dimethylformamide), DCM: (Dichloromethane), RT: (Room Temperature).

Amide_Coupling Carboxylic_Acid 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid Amide_Product Amide Product Carboxylic_Acid->Amide_Product Coupling Reagent, Base Amine R-NH₂ Amine->Amide_Product

Caption: General workflow for amide bond formation.

General Protocol for Amide Coupling (using HATU):

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Ester Bond Formation

Esterification of this hindered carboxylic acid can be achieved through several methods.

Protocol 1: Fischer Esterification (for simple, unhindered alcohols)

  • Dissolve the carboxylic acid in a large excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux, and if possible, remove the water formed using a Dean-Stark apparatus.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, remove the excess alcohol under reduced pressure, and perform an aqueous workup as described for the amide coupling.

Protocol 2: Steglich Esterification (for more sensitive or hindered alcohols)

  • Dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DCC or EDC (1.1-1.2 eq) and stir the reaction at room temperature until completion.

  • If using DCC, filter off the precipitated dicyclohexylurea.

  • Perform an aqueous workup and purification as described for the amide coupling.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the benefits of a cyclopropane ring with a functionalizable side chain, make it an attractive component for the synthesis of novel small molecules with potentially improved pharmacological properties. The protocols outlined in this guide provide a solid foundation for the synthesis and incorporation of this promising scaffold, empowering researchers to explore its full potential in their drug development programs.

References

  • Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958, 80, 5323.
  • Wikipedia. Simmons–Smith reaction. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. Cyclopropane carboxylic acid and process for their production and use.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [https://www.b CHD.org/index.php/BCHD/article/view/319]([Link] CHD.org/index.php/BCHD/article/view/319)

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Google Patents. Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Google Patents. Synthesis of cyclopropane carboxylic acids.

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Application Notes & Protocols: Leveraging 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern drug discovery.[1] Its inherent ring strain confers unique electronic properties and a rigid, three-dimensional geometry that medicinal chemists can exploit to enhance pharmacological properties.[1] Unlike more flexible aliphatic chains, the cyclopropane scaffold can position substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, while offering improved metabolic stability and reduced off-target toxicity.[2]

This guide focuses on the utility of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CAS 1803599-29-2) as a versatile starting material for the synthesis of novel therapeutic agents.[3] This compound is particularly advantageous as it incorporates three key features for further chemical elaboration:

  • A central, rigid cyclopropane ring to serve as the core scaffold.

  • A carboxylic acid group that can be readily converted into a variety of functional groups (e.g., amides, esters) to explore interactions with a target protein.

  • A benzyloxyethyl side chain, which provides a handle for modification or can be deprotected to reveal a primary alcohol for further derivatization.

This document will provide a hypothetical, yet scientifically grounded, framework for utilizing this building block in a drug discovery campaign, from library synthesis to initial biological screening.

Hypothetical Target: Cysteine Proteases and the Rationale for Inhibition

For the purpose of this guide, we will hypothesize a drug discovery program targeting a viral cysteine protease, such as the main protease (Mpro or 3CLpro) of a coronavirus. These enzymes are essential for viral replication, processing viral polyproteins into functional units. Their inhibition halts the viral life cycle, making them attractive targets for antiviral therapy.

The choice of this target is based on the following rationale:

  • Covalent Inhibition Potential: The strained cyclopropane ring, when appropriately functionalized, can be designed to be susceptible to nucleophilic attack by the active site cysteine residue of the protease.

  • Structural Mimicry: The carboxylic acid can be converted into an amide, which can mimic the peptide bonds of the natural substrate.

  • Exploring Sub-pockets: The benzyloxyethyl side chain can be modified to probe and establish favorable interactions within the hydrophobic sub-pockets (S1, S2, etc.) of the enzyme's active site.

Application Note 1: Synthesis of a Focused Amide Library

This section outlines the synthesis of a small, focused library of potential cysteine protease inhibitors starting from this compound. The primary transformation is the coupling of the carboxylic acid with a diverse set of amines to generate a variety of amides.

Causality Behind Experimental Choices:
  • Amide Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency, low rate of racemization, and compatibility with a wide range of amines.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and activate the carboxylic acid without competing in the coupling reaction.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, capable of dissolving a wide range of reactants.

Experimental Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification start 1-[2-(Benzyloxy)ethyl]cyclopropane -1-carboxylic acid in DMF add_hatu Add HATU & DIPEA start->add_hatu activated_ester Formation of Activated O-Acyl(tetramethyl)isouronium Ester add_hatu->activated_ester coupling Nucleophilic Attack activated_ester->coupling amine Diverse Amine (R-NH2) amine->coupling product Final Amide Product coupling->product workup Aqueous Workup product->workup purify Flash Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Synthetic workflow for amide library generation.

Step-by-Step Protocol for Amide Synthesis:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture. The amine can be a simple alkylamine, an aniline, or a more complex heterocyclic amine to introduce diversity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Note 2: In Vitro Screening via a FRET-Based Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of the newly synthesized compounds against our hypothetical viral cysteine protease.

Principle of the FRET Assay:

The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.

Hypothetical Signaling Pathway and Point of Intervention:

G cluster_0 Viral Replication Cycle Polyprotein Viral Polyprotein Synthesis Proteolysis Polyprotein Cleavage Polyprotein->Proteolysis Protease Cysteine Protease (e.g., Mpro) Protease->Proteolysis Proteins Mature Functional Proteins Proteolysis->Proteins Replication Viral Replication Complex Assembly Proteins->Replication Virions New Virion Production Replication->Virions Inhibitor Synthesized Inhibitor (from Scaffold) Inhibitor->Protease Inhibition

Caption: Inhibition of viral replication via protease targeting.

Protocol for Protease Inhibition Assay:

Materials:

  • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT.

  • Recombinant cysteine protease (e.g., Mpro).

  • FRET peptide substrate.

  • Synthesized compound library dissolved in DMSO.

  • 384-well black, flat-bottom assay plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate. Also include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme).

  • Enzyme Addition: Dilute the protease to the desired concentration in assay buffer. Add 10 µL of the diluted enzyme solution to each well (except the negative control wells).

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the FRET substrate solution in assay buffer. Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data: % Inhibition = [1 - (Rate_inhibitor - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical Screening Results

The results of the primary screen can be summarized in a table to easily compare the potency of the synthesized analogues.

Compound IDR-Group (from R-NH₂)IC₅₀ (µM)
SC-001 Cyclohexyl15.2
SC-002 Phenyl8.9
SC-003 4-Fluorophenyl4.1
SC-004 Pyridin-3-yl2.5
SC-005 Thiazol-2-yl1.8

This data is purely illustrative.

From this hypothetical data, a structure-activity relationship (SAR) can be established. For example, the data suggests that aromatic and heteroaromatic amines lead to more potent inhibitors than aliphatic amines, with the thiazole-containing compound being the most active in this series. This provides a clear direction for the next round of chemical synthesis and optimization.

Conclusion

This compound serves as an excellent and highly tractable starting point for medicinal chemistry campaigns. Its inherent structural features allow for rapid diversification and the generation of compound libraries targeting a wide range of biological macromolecules. The protocols and workflows detailed herein provide a foundational template for researchers to unlock the potential of this versatile chemical building block in the quest for novel therapeutics.

References

  • Zaragoza, F. (2011). Side-reactions in organic synthesis: a guide to successful synthesis design. John Wiley & Sons.
  • Pouliot, M., & Charette, A. B. (2010). Recent developments in the synthesis of cyclopropanes. Aldrichimica Acta, 43(3), 75-85.
  • Trost, B. M. (1986). The cyclopropylcarbinyl-homoallyl rearrangement. Chemical Reviews, 86(2), 187-202.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Shipe, W. D., Wolkenberg, S. E., Williams, D. L., & Lindsley, C. W. (2006). The cyclopropane ring in medicinal chemistry. Drug Discovery Today, 11(21-22), 1013-1025.
  • Johnson, D. S., & Li, J. J. (Eds.). (2012). The art of drug synthesis. John Wiley & Sons.
  • Chan, J. F. W., Kok, K. H., Zhu, Z., Chu, H., To, K. K. W., Yuan, S., & Yuen, K. Y. (2020). Genomic characterization of the 2019 novel human-pathogenic coronavirus isolated from a patient with atypical pneumonia after visiting Wuhan. Emerging microbes & infections, 9(1), 221-236.

Sources

Application Notes and Protocols for Determining the Solubility of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ) is a molecule of interest in medicinal chemistry, likely as an intermediate or a potential therapeutic agent.[1][2][3] Its solubility characteristics are a cornerstone for its progression through the drug discovery and development pipeline.[4] A thorough understanding of its behavior in various organic solvents is essential for:

  • Reaction Chemistry and Purification: Selecting appropriate solvents is fundamental for synthesis, crystallization, and purification processes.[5]

  • Formulation Development: Creating stable and effective dosage forms, whether for oral, injectable, or topical administration, is critically dependent on solvent choice.[6]

  • Analytical Method Development: Solvents are required for preparing stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7]

  • In Vitro and In Vivo Studies: The choice of a vehicle for biological screening is dictated by the compound's solubility to ensure accurate and reproducible results.[8]

Theoretical & Predictive Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[9]

Molecular Structure Analysis

This compound possesses distinct functional groups that dictate its solubility profile:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests solubility in polar, protic solvents.

  • Ether (-O-): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Cyclopropane and Ethyl Chain: These are non-polar, aliphatic moieties, contributing to the lipophilicity of the molecule.

  • Benzyl Group (C₆H₅CH₂-): This is a large, non-polar, aromatic group that significantly increases the molecule's lipophilicity.

The presence of both polar (carboxylic acid, ether) and significant non-polar (benzyl, cyclopropyl, ethyl) regions makes this compound an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. This serves as a starting point for experimental design.

Solvent Solvent Type Predicted Solubility Rationale
Methanol (MeOH) Polar ProticHighThe carboxylic acid group can form strong hydrogen bonds with methanol.
Ethanol (EtOH) Polar ProticHighSimilar to methanol, ethanol is a good hydrogen bonding partner.
Isopropanol (IPA) Polar ProticModerate to HighThe increased alkyl chain length slightly reduces polarity compared to ethanol, but it should still be a good solvent.
Acetone Polar AproticHighThe polar carbonyl group can interact with the carboxylic acid, and the overall polarity is suitable.
Acetonitrile (ACN) Polar AproticModerateA common solvent in chromatography, it should be capable of dissolving the compound to a reasonable extent.
Tetrahydrofuran (THF) Polar AproticHighThe ether linkage and its cyclic structure make it a good solvent for compounds with both polar and non-polar features.
Dichloromethane (DCM) Weakly PolarHighOften a good solvent for a wide range of organic compounds.
Ethyl Acetate (EtOAc) Weakly PolarHighA versatile solvent that can engage in dipole-dipole interactions and dissolve moderately polar compounds.
Toluene Non-polarModerate to LowThe large benzyl group will favor solubility in aromatic solvents, but the polar carboxylic acid will limit it.
Hexanes/Heptane Non-polarLow to InsolubleThese aliphatic hydrocarbons will not effectively solvate the polar carboxylic acid group.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[10]

General Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_calc Calculation prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Solid and Supernatant (Centrifugation/Filtration) equilibrate->separate sample Dilute Supernatant separate->sample analyze Quantify Concentration (e.g., HPLC-UV, LC-MS) sample->analyze calculate Calculate Solubility (e.g., mg/mL, mM) analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Thermostatic shaker or rotator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • HPLC with UV detector or LC-MS system

  • Calibrated analytical standards of the compound

Procedure:

  • Preparation of Calibration Curve: a. Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). b. Perform a serial dilution to create a series of standards of known concentrations. c. Analyze these standards by HPLC-UV or LC-MS to generate a calibration curve of instrument response (e.g., peak area) versus concentration.

  • Sample Preparation: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 2-5 mg). b. Add a known volume of the desired organic solvent (e.g., 1.0 mL) to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a slurry with undissolved solid remaining.

  • Phase Separation: a. After equilibration, remove the vials and allow the solid to settle. b. To separate the saturated supernatant from the excess solid, either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the solution using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter. This step must be performed carefully to avoid disturbing the solid pellet.

  • Quantification: a. Carefully pipette a known aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the calibration curve. c. Analyze the diluted sample using the same analytical method (HPLC-UV or LC-MS) as the standards.

  • Calculation: a. Using the calibration curve, determine the concentration of the compound in the diluted sample. b. Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. c. The resulting value is the solubility of the compound in that solvent, typically expressed in mg/mL or mM.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating:

  • Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility does not change between later time points.[8]

  • Presence of Excess Solid: Visually confirm that undissolved solid remains in the vial after the equilibration period. This ensures the solution is truly saturated.

  • Purity Analysis: The purity of the starting material should be confirmed (e.g., >97%). Impurities can affect solubility measurements.[6]

  • Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Visualization of Key Molecular Interactions

The solubility of this compound in a polar protic solvent like methanol is driven by specific intermolecular forces, primarily hydrogen bonding.

Caption: Key Intermolecular Forces in Solution.

Conclusion

While no pre-existing data is available, a robust framework for understanding and determining the solubility of this compound can be established. Its amphiphilic nature suggests a varied solubility profile, with high solubility expected in polar solvents like alcohols and acetone, and poor solubility in non-polar aliphatic solvents. The detailed shake-flask protocol provided herein offers a reliable and accurate method for obtaining the quantitative data necessary to advance this compound through the pharmaceutical development process.

References

  • ResearchGate. Solvent selection for pharmaceuticals.
  • MDPI.
  • Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • YouTube.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • PharmaEducation.
  • Lund University Publications.
  • University of Calgary. Solubility of Organic Compounds.
  • CP Lab Safety. This compound, min 97%, 1 gram.
  • Achmem. This compound.
  • Capot Chemical. Specifications of this compound.
  • Benchchem. A Technical Guide to the Solubility of Ethylcyclopropane in Organic Solvents.

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Purification Strategies for 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid: A Multi-Modal Approach to Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is a key structural motif and building block in medicinal chemistry and materials science. The stringent purity requirements for downstream applications, such as high-throughput screening, lead optimization, and GMP synthesis, necessitate robust and scalable purification methodologies. This application note provides a comprehensive guide to the purification of this compound, detailing four distinct yet complementary protocols: acid-base extraction, recrystallization, flash column chromatography, and preparative HPLC. The narrative emphasizes the causality behind experimental choices, grounding each protocol in the physicochemical properties of the target molecule.

Introduction: The Imperative for Purity

The compound this compound possesses a unique combination of structural features: a polar carboxylic acid group, a strained, non-polar cyclopropane ring, and a bulky, aromatic benzyloxyethyl side chain. This amphipathic nature presents specific challenges to purification. Impurities, such as unreacted starting materials, synthetic by-products, or de-benzylated analogues, can confound biological assays and compromise the integrity of subsequent synthetic steps.

This guide is structured to provide researchers with a logical workflow, from initial crude work-up to the generation of highly pure analytical standards. We will explore how the inherent acidity and polarity of the molecule can be leveraged to design efficient purification funnels.

Physicochemical Profile and Strategic Implications

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The key characteristics of this compound are summarized below.

ParameterValueStrategic Implication
Molecular Formula C₁₃H₁₆O₃[1][2]-
Molecular Weight 220.26 g/mol [1][2]Likely a solid at room temperature, making recrystallization a viable method.
Acidity (pKa) ~4-5 (estimated for a carboxylic acid)The acidic proton is ideal for manipulation via acid-base chemistry for selective extraction.[3]
Polarity AmphipathicRequires careful selection of solvent systems for both chromatography and recrystallization.
UV Chromophore Benzyl group (~254 nm)Enables straightforward detection by UV detectors in TLC and HPLC systems.
Appearance White to off-white solid (typical)Visual inspection can be a preliminary indicator of purity.

The Purification Funnel: From Crude to Pure

A multi-step approach is often the most efficient path to high purity. The initial methods are designed for bulk impurity removal, while later stages serve as polishing steps. The choice of which steps to include depends on the initial purity of the crude material and the final purity requirements.

Purification_Workflow crude Crude Reaction Mixture abe Protocol 1: Acid-Base Extraction crude->abe Remove neutral & basic impurities product_abe Solid Product (60-90% Purity) abe->product_abe recryst Protocol 2: Recrystallization product_recryst Crystalline Solid (90-98% Purity) recryst->product_recryst flash Protocol 3: Flash Chromatography product_flash Purified Solid (>98% Purity) flash->product_flash prephplc Protocol 4: Preparative HPLC product_hplc Analytical Standard (>99.5% Purity) prephplc->product_hplc product_abe->recryst Bulk purification product_recryst->flash Polishing step product_flash->prephplc Ultimate purity Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) extract Add aq. NaHCO₃ Solution Shake in Separatory Funnel start->extract separate Separate Layers extract->separate org_layer Organic Layer Neutral & Basic Impurities Discard or Process Separately separate->org_layer Top/Bottom layer depending on organic solvent density aq_layer Aqueous Layer Sodium 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylate Retain for Product Isolation separate->aq_layer acidify Acidify Aqueous Layer with aq. HCl (to pH ~2) aq_layer->acidify precipitate Product Precipitates Out of Solution acidify->precipitate isolate Isolate by Vacuum Filtration Wash with Cold Water & Dry precipitate->isolate final_product Purified Solid Product isolate->final_product

Caption: Workflow for purification via acid-base extraction.

Detailed Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality Note: A weak base like NaHCO₃ is chosen to selectively deprotonate the carboxylic acid without potentially hydrolyzing ester impurities or reacting with very weak acids like phenols. [3][4]3. Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer containing the sodium carboxylate salt into a clean flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ to the organic layer and repeat the extraction to maximize recovery. Combine the aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. [5] Solvent Screening: Small-scale trials are essential. Place ~20 mg of the product in a test tube and add the chosen solvent dropwise.

Solvent SystemSolubility (Cold)Solubility (Hot)Recommendation
Water InsolubleInsolublePoor single solvent. Can be used as an anti-solvent. [6]
Hexanes InsolubleSparingly SolubleGood anti-solvent.
Toluene Sparingly SolubleVery SolubleExcellent candidate. The aromatic nature of toluene interacts well with the benzyl group.
Ethyl Acetate SolubleVery SolubleToo soluble for good recovery. Can be paired with hexanes.
Ethanol/Water Sparingly SolubleVery SolubleExcellent candidate. A polar protic system that often yields high-quality crystals for carboxylic acids. [6][7]

Detailed Methodology (Using Ethanol/Water):

  • Dissolution: Place the solid product from the acid-base extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. [8]3. Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum.

Protocol 3: Flash Column Chromatography

For removing closely related impurities, flash column chromatography on silica gel is highly effective. A key challenge for carboxylic acids is their tendency to interact with acidic silanol groups on the silica surface, causing significant peak tailing. This is overcome by adding a small amount of acid to the mobile phase. [9][10] Method Development via TLC:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Start with a 70:30 mixture of Hexanes:Ethyl Acetate. Add 0.5% acetic acid to this mixture.

  • Target Rf: The ideal Rf value for the target compound is between 0.25 and 0.35 for optimal separation. [11]Adjust the Hexanes:EtOAc ratio to achieve this.

Detailed Methodology:

  • Column Packing: Prepare a glass column with 40-63 µm silica gel (a silica-to-crude ratio of 50:1 to 100:1 by weight is recommended for difficult separations). [9]Pack the column using the initial, less polar mobile phase (e.g., 80:20 Hexanes:EtOAc + 0.5% acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform dry loading by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Run the column using compressed air or a pump. Start with the initial mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove the residual acetic acid, co-evaporate the residue with toluene (2-3 times).

Protocol 4: Preparative Reversed-Phase HPLC

For achieving the highest possible purity (>99.5%), suitable for creating analytical reference standards, preparative reversed-phase HPLC is the method of choice. [12][13]The separation leverages the hydrophobic character of the benzyloxyethyl group on a C18 stationary phase. [14][15]

Prep_HPLC cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) cluster_2 Post-Processing dev_start Inject Sample on Analytical C18 Column dev_opt Optimize Gradient (Water/Acetonitrile + 0.1% TFA) dev_start->dev_opt dev_end Achieve Baseline Separation of Impurities dev_opt->dev_end scale_up Scale Gradient and Flow Rate to Preparative C18 Column dev_end->scale_up Geometric Scaling inject Inject Concentrated Sample Solution scale_up->inject collect Collect Fractions Based on UV Chromatogram inject->collect combine Combine Pure Fractions & Analyze for Purity collect->combine Isolate Target evap Remove Acetonitrile via Rotary Evaporation combine->evap lyo Lyophilize Aqueous Residue to Obtain Pure Solid evap->lyo final_product High-Purity (>99.5%) Product lyo->final_product

Caption: Workflow for preparative HPLC, from analytical method development to final product isolation.

Typical Preparative HPLC Parameters:

ParameterValue
HPLC System Preparative scale with gradient pump, UV detector, and fraction collector
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient e.g., 50% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection 254 nm
Sample Prep Dissolve in minimal DMSO or Methanol; filter through 0.45 µm filter

Detailed Methodology:

  • Sample Preparation: Dissolve the purified material from a previous step in a minimal amount of a strong solvent like methanol or DMSO. Filter the solution to remove any particulates.

  • Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5 column volumes.

  • Injection & Fraction Collection: Inject the sample and begin collecting fractions as the UV detector signal for the main peak begins to rise. Collect fractions across the entire peak.

  • Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions. Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, pure solid, typically as a TFA or formic acid salt.

Summary of Methods and Recommendations

MethodScaleAchievable PuritySpeedKey Advantage
Acid-Base Extraction Grams to Kilograms60-90%FastExcellent for removing non-acidic impurities. [16]
Recrystallization Milligrams to Kilograms90-98%MediumCost-effective and scalable for bulk purification.
Flash Chromatography Milligrams to Grams>98%MediumExcellent for removing structurally similar impurities.
Preparative HPLC Milligrams to Grams>99.5%SlowHighest resolution for ultimate purity and standard preparation. [12]

Recommendation: For typical synthetic applications requiring >95% purity, a sequence of Acid-Base Extraction followed by Recrystallization is often sufficient, cost-effective, and scalable. If isomeric or other closely-related impurities persist, a final polish using Flash Column Chromatography is recommended. Preparative HPLC should be reserved for cases where exceptionally high purity is required, such as for reference standards or sensitive biological assays.

References

  • Bionity. Acid-base extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • University of Waterloo. What is an Acid and Base Extraction?. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • University of New South Wales. RECRYSTALLISATION. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

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Application Notes and Protocols for the Evaluation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to a Novel Chemical Entity

The landscape of cancer research is continually evolving, with a persistent demand for novel chemical entities that can offer improved efficacy and selectivity. Within this context, molecules incorporating unique structural motifs are of significant interest. 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid presents a compelling scaffold, integrating three key structural features: a strained cyclopropane ring, a flexible benzyloxyethyl side chain, and a reactive carboxylic acid group. While direct studies on this specific molecule in oncology are not yet prevalent in the public domain, its constituent parts suggest a rationale for its investigation as a potential anticancer agent.

The cyclopropane ring, a motif found in various natural products and synthetic drugs, is known to confer unique conformational rigidity and metabolic stability.[1][2][3] Carboxylic acids are a well-established class of compounds in cancer therapy, often involved in targeting metabolic pathways or acting as zinc-binding groups in enzyme inhibitors like histone deacetylase (HDAC) inhibitors.[4][5][6] Furthermore, the benzyloxy group is a common pharmacophore in medicinal chemistry, potentially influencing target engagement and pharmacokinetic properties.[7][8][9]

This document serves as a comprehensive guide for the preclinical evaluation of this compound, hereafter referred to as "Cyclobenzethyl Acid," as a hypothetical novel anticancer compound. The protocols and strategies outlined herein are based on established methodologies for the assessment of new chemical entities in oncology.[10][11]

Part 1: Initial In Vitro Evaluation - Assessing Cytotoxicity and Selectivity

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines and to assess its selectivity towards cancer cells over non-cancerous cells.[12][13]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Cyclobenzethyl Acid in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the existing medium in the 96-well plates with the medium containing the various concentrations of Cyclobenzethyl Acid. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical IC50 Values for Cyclobenzethyl Acid

Cell LineCancer TypeCyclobenzethyl Acid (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Cancer12.50.8
HCT-116Colon Cancer8.20.5
A549Lung Cancer15.81.2
HEK293Non-cancerous>1005.4

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical phase is to understand how Cyclobenzethyl Acid induces cell death. A primary focus is to determine if it triggers apoptosis, a form of programmed cell death that is a common mechanism for many anticancer drugs.[15][16][17]

Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed a selected cancer cell line (e.g., HCT-116) in 6-well plates.

    • Treat the cells with Cyclobenzethyl Acid at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Markers

To confirm the apoptotic pathway, the expression levels of key proteins such as caspases and members of the Bcl-2 family can be assessed by Western blotting.[18]

Protocol: Western Blot for Cleaved Caspase-3 and PARP

  • Protein Extraction:

    • Treat cells with Cyclobenzethyl Acid as in the apoptosis assay.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against cleaved caspase-3, full-length PARP, cleaved PARP, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. An increase in cleaved caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.

Hypothetical Signaling Pathway for Cyclobenzethyl Acid-Induced Apoptosis

G cluster_0 Cellular Response to Cyclobenzethyl Acid CA Cyclobenzethyl Acid Target Putative Intracellular Target (e.g., Metabolic Enzyme, Kinase) CA->Target Stress Cellular Stress (e.g., ROS, DNA Damage) Target->Stress Mito Mitochondrial Pathway Stress->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Preclinical Evaluation Workflow for Cyclobenzethyl Acid Start Compound Synthesis & Characterization InVitro In Vitro Screening (Cytotoxicity, IC50) Start->InVitro MoA Mechanism of Action Studies (Apoptosis, Cell Cycle) InVitro->MoA InVivo In Vivo Efficacy Studies (Xenograft Model) MoA->InVivo Tox Preliminary Toxicology InVivo->Tox Lead Lead Optimization Tox->Lead

Caption: General workflow for preclinical anticancer drug screening.

References

  • MDPI. (2024). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • DOI. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Retrieved from [Link]

  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • SpringerLink. (n.d.). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Retrieved from [Link]

  • NIH. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Retrieved from [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • NIH. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Retrieved from [Link]

  • University of Cambridge. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Cyclopropane Containing Triterpenoids, Cycloartenone, and Cycloartenol: Isolation, Chemical Transformations, and Anticancer Studies | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link]

  • NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Some representative compounds with benzyl group (in blue) as pharmacophore. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]

  • Bohrium. (2025). the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper. Retrieved from [Link]

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  • PubMed. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. Retrieved from [Link]

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  • MDPI. (2026). Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. My approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while based on classical organic reactions, presents several challenges that can impact yield and purity. The most common and logical synthetic pathway involves three key stages:

  • Cyclopropanation: Formation of a cyclopropane-1,1-dicarboxylate scaffold.

  • Alkylation: Introduction of the 2-(benzyloxy)ethyl side chain.

  • Hydrolysis and Decarboxylation: Conversion of the diester intermediate to the final carboxylic acid product.

This guide is structured to address the common problems encountered at each of these stages, providing not just solutions, but also the mechanistic reasoning behind them.

Stage 1: Cyclopropanation via Malonic Ester Synthesis

The initial step typically involves the reaction of diethyl malonate with a 1,2-dihaloethane to form diethyl cyclopropane-1,1-dicarboxylate. This foundational reaction, while well-established, is often the source of significant yield loss if not properly optimized.

Frequently Asked Questions (FAQs): Cyclopropanation

Q1: Why is my yield of diethyl cyclopropane-1,1-dicarboxylate consistently low?

A1: Low yields in this reaction are a frequent issue and can often be attributed to a competing intermolecular side reaction. Instead of the desired intramolecular cyclization, the malonate enolate can react with another molecule of 1,2-dihaloethane, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.[1] To favor the desired intramolecular reaction, it is crucial to maintain conditions that promote cyclization, such as slow addition of reagents.

Q2: I'm having difficulty separating the product from unreacted diethyl malonate. What is the best purification strategy?

A2: The boiling points of diethyl cyclopropane-1,1-dicarboxylate and diethyl malonate are relatively close, making separation by simple distillation challenging.[2] Fractional distillation with a high-efficiency column is recommended. Alternatively, unreacted diethyl malonate can be removed by converting it to its n-butyldiamide, which is a solid and easily filtered off.[1]

Q3: Should I use 1,2-dibromoethane or 1,2-dichloroethane?

A3: 1,2-dibromoethane is more reactive and generally gives higher yields of the desired cyclopropane product.[3] However, it is more expensive and generates bromide waste. 1,2-dichloroethane is a more economical and environmentally friendly option, but its lower reactivity can lead to lower yields and the formation of more side products.[1][3] The choice often depends on the scale of the reaction and the desired balance between cost and yield.

Troubleshooting Guide: Cyclopropanation
Problem Potential Cause Recommended Solution
Low Yield Competing intermolecular side reactions.Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base like potassium carbonate in DMF to improve the reaction rate and favor intramolecular cyclization.[4]
Incomplete reaction.Ensure anhydrous conditions, as water will quench the enolate. Use a strong enough base (e.g., sodium ethoxide) to fully deprotonate the diethyl malonate.[5]
Product Contamination Presence of unreacted diethyl malonate.Purify via high-efficiency fractional distillation or chemical conversion of the impurity as described in the FAQs.[1][2]
Formation of tetraethyl butane-1,1,4,4-tetracarboxylate.Optimize reaction conditions to favor intramolecular cyclization (e.g., slow addition of the dihaloalkane).[1]
Experimental Protocol: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

This protocol is a modified literature procedure designed to improve yield and minimize side reactions.[2][4]

  • To a stirred solution of diethyl malonate (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Slowly add 1,2-dibromoethane (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain diethyl cyclopropane-1,1-dicarboxylate.

Stage 2: Alkylation of Diethyl cyclopropane-1,1-dicarboxylate

This step introduces the desired side chain. It involves the deprotonation of the cyclopropane diester followed by nucleophilic substitution with a suitable 2-(benzyloxy)ethyl halide.

Frequently Asked Questions (FAQs): Alkylation

Q1: What is the best base for the deprotonation of diethyl cyclopropane-1,1-dicarboxylate?

A1: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal to ensure complete and irreversible deprotonation. However, sodium ethoxide can also be used. It is crucial to use a base that matches the ester's alcohol portion (ethoxide for an ethyl ester) to prevent transesterification, which would lead to a mixture of products.[6][7]

Q2: What alkylating agent should I use?

A2: Benzyl 2-bromoethyl ether (2-(benzyloxy)ethyl bromide) is a suitable alkylating agent for this reaction.[8] It is commercially available or can be synthesized from 2-benzyloxyethanol.

Q3: Can I perform a double alkylation on the cyclopropane ring?

A3: In this specific synthesis, you are performing a mono-alkylation on a carbon that is already part of the cyclopropane ring and is bonded to two ester groups. After the first alkylation, there are no more acidic protons on that carbon, so a second alkylation at the same position is not possible.

Troubleshooting Guide: Alkylation
Problem Potential Cause Recommended Solution
No Reaction or Low Conversion Incomplete deprotonation.Use a stronger base like NaH or LDA in an anhydrous aprotic solvent (e.g., THF, DMF).
Poor quality alkylating agent.Ensure the purity of the 2-(benzyloxy)ethyl bromide. If synthesized in-house, confirm its structure and purity by NMR and GC-MS.
Side Reactions Transesterification.Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl ester).[6][7]
Experimental Protocol: Synthesis of Diethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C and add a solution of 2-(benzyloxy)ethyl bromide (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 3: Saponification and Decarboxylation

The final step involves the hydrolysis of the two ester groups to form a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.

Frequently Asked Questions (FAQs): Hydrolysis and Decarboxylation

Q1: My ester hydrolysis is not going to completion. How can I improve this?

A1: The hydrolysis of the diester can be sluggish due to steric hindrance. To drive the reaction to completion, use a larger excess of a strong base like NaOH or KOH and increase the reaction temperature. Using a co-solvent like ethanol or THF can also improve solubility and reaction rate. Basic hydrolysis (saponification) is generally preferred as it is irreversible.[9]

Q2: Is there a risk of cleaving the benzyl ether during this step?

A2: Benzyl ethers are generally stable to the basic conditions used for saponification.[10][11] However, they are susceptible to cleavage under strongly acidic conditions.[10] Therefore, during the acidification step after hydrolysis, it is important to avoid prolonged exposure to strong acids or excessive heat.

Q3: The decarboxylation step seems inefficient. How can I optimize it?

A3: Decarboxylation of the malonic acid intermediate typically occurs upon heating after acidification.[12] Ensure that the solution is sufficiently acidic (pH 1-2) and heated to reflux until CO2 evolution ceases. The reaction is generally driven to completion by the loss of CO2 gas.

Troubleshooting Guide: Hydrolysis and Decarboxylation
Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficiently harsh conditions.Increase the concentration of NaOH or KOH, increase the reaction temperature, and/or add a co-solvent like ethanol.
Cleavage of Benzyl Ether Harsh acidic workup.Neutralize the basic solution carefully with a mineral acid (e.g., HCl) at a low temperature. Avoid excess acid and prolonged heating during this step.
Incomplete Decarboxylation Insufficient heating or acidity.Ensure the solution is strongly acidic and heat to reflux for an adequate amount of time (monitor for cessation of gas evolution).
Difficulty in Product Isolation Product is an oil or difficult to crystallize.Purify by extraction. Dissolve the crude product in an organic solvent and wash with water to remove inorganic salts. Further purification can be achieved by column chromatography.
Experimental Protocol: Synthesis of this compound
  • Dissolve the diethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Heat the acidified solution to reflux for 2-4 hours to effect decarboxylation.

  • Cool the solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizing the Workflow

Overall Synthetic Pathway

SynthesisWorkflow A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane- 1,1-dicarboxylate A->B Cyclopropanation (Base, PTC) D Diethyl 1-[2-(benzyloxy)ethyl]- cyclopropane-1,1-dicarboxylate B->D Alkylation (Base) C 2-(Benzyloxy)ethyl bromide C->D E 1-[2-(Benzyloxy)ethyl]- cyclopropane-1-carboxylic acid D->E 1. Saponification (NaOH) 2. Acidification & Decarboxylation (HCl, Heat) Troubleshooting Start Low Yield or Impure Product Step1 Check Cyclopropanation Step Start->Step1 Step2 Check Alkylation Step Start->Step2 Step3 Check Hydrolysis/ Decarboxylation Step Start->Step3 Prob1a Side reactions? (e.g., tetra-ester) Step1->Prob1a Prob1b Incomplete reaction? Step1->Prob1b Prob2a Low conversion? Step2->Prob2a Prob2b Transesterification? Step2->Prob2b Prob3a Incomplete hydrolysis? Step3->Prob3a Prob3b Benzyl ether cleavage? Step3->Prob3b Sol1a Optimize conditions: - Phase-transfer catalyst - Slow addition Prob1a->Sol1a Sol1b Ensure anhydrous conditions and strong base Prob1b->Sol1b Sol2a Use stronger base (e.g., NaH) Check alkylating agent purity Prob2a->Sol2a Sol2b Match base to ester (e.g., EtO- for Ethyl ester) Prob2b->Sol2b Sol3a Increase base concentration, temperature, and/or add co-solvent Prob3a->Sol3a Sol3b Mild acidification (low temp, avoid excess acid) Prob3b->Sol3b

Caption: Troubleshooting decision tree for the synthesis.

References

  • Jiang, Y., Zhang, K., Gao, S., Wang, G., Huang, J., Wang, J., & Chen, L. (2016). Synthesis and Biological Evaluation of Novel N1-(3-Fluoro-4-hydroxyphenyl)-N3-(4-fluorophenyl)malonamide Derivatives as Potential Anticancer Agents. Molecules, 21(5), 612. Available at: [Link]

  • Cason, J., & Rapoport, H. (1950). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, 30, 27. Available at: [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclopropanedicarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bidiscombe, G. P., & Martin, J. F. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23067–23078. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of Benzyl 2-bromoethyl Ether. Available at: [Link]

  • OpenOChem. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Danishefsky, S., & Singh, R. K. (1975). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 36. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Stewart, J. M., & Westberg, H. H. (1965). A Study of the Synthesis of Cyclopropane-1,1-dicarboxylic Acid and its Diesters. The Journal of Organic Chemistry, 30(6), 1951–1955. Available at: [Link]

  • PubChem. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • White, D. A. (1977). A convenient synthesis of dialkyl cyclopropane-1,1-dicarboxylates. Synthetic Communications, 7(8), 559-564. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. Chemical Communications. Available at: [Link]

  • LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hu, B., & Elling, L. (2022). Decarboxylation in Natural Products Biosynthesis. ACS Catalysis, 12(3), 1845–1862. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and adaptable route involves three key stages:

  • Alkylation of Diethyl Malonate: Introduction of the benzyloxyethyl side chain.

  • Cyclopropanation: Formation of the cyclopropane ring.

  • Saponification and Decarboxylation: Conversion of the diester to the final carboxylic acid.

This guide will break down each stage, addressing potential pitfalls and providing robust solutions.

Synthesis_Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Cyclopropanation cluster_2 Stage 3: Hydrolysis & Decarboxylation A Diethyl Malonate + 1-Bromo-2-(benzyloxy)ethane B Diethyl 2-[2-(benzyloxy)ethyl]malonate A->B  NaOEt, EtOH   C Diethyl 1-[2-(Benzyloxy)ethyl]cyclopropane- 1,1-dicarboxylate B->C  1,2-Dibromoethane, NaOEt, EtOH   D 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic Acid C->D  1. KOH, EtOH/H₂O 2. H₃O⁺, Heat  

Caption: Overall synthetic workflow for this compound.

Troubleshooting and FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter.

Stage 1: Alkylation of Diethyl Malonate

Question 1: My alkylation reaction is showing low conversion, with a significant amount of unreacted diethyl malonate remaining. What could be the cause?

Answer: Low conversion in the alkylation of diethyl malonate is typically due to one of three factors:

  • Insufficient Base: The deprotonation of diethyl malonate to form the reactive enolate is an equilibrium process. Ensure you are using at least one full equivalent of a strong base like sodium ethoxide (NaOEt). For stubborn reactions, a slight excess (1.05-1.1 equivalents) can drive the reaction to completion.

  • Inactive Base: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Use freshly prepared NaOEt or ensure your commercial source is properly stored. Consider preparing it in situ by reacting clean sodium metal with anhydrous ethanol for maximum reactivity.

  • Reaction Temperature: While the reaction is often run at room temperature or slightly elevated temperatures, ensure sufficient time for the reaction to proceed. If the reaction is sluggish, gentle heating to 50-60 °C can increase the rate. However, be cautious of potential side reactions at higher temperatures.

Question 2: I'm observing a significant amount of a dialkylated product in my reaction mixture. How can I prevent this?

Answer: The formation of a dialkylated byproduct, diethyl 2,2-bis[2-(benzyloxy)ethyl]malonate, occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of diethyl malonate (1.1-1.2 equivalents) relative to the alkylating agent, 1-bromo-2-(benzyloxy)ethane. This ensures the alkylating agent is consumed before significant dialkylation can occur.

  • Slow Addition: Add the 1-bromo-2-(benzyloxy)ethane slowly to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Stage 2: Cyclopropanation

Question 3: The cyclopropanation with 1,2-dibromoethane is resulting in a low yield of the desired cyclopropane diester. What are the key parameters to optimize?

Answer: This is a classic cyclopropane synthesis that relies on a double alkylation of the malonate derivative. Low yields often stem from issues with the base or competing side reactions.

  • Base Strength and Stoichiometry: This step requires a strong base to deprotonate the mono-alkylated malonate ester. Sodium ethoxide is commonly used. It is crucial to use at least two equivalents of the base to drive the reaction forward.

  • Reaction Conditions: The reaction is typically performed in a suitable solvent like ethanol. Ensure the reaction is run under anhydrous conditions to prevent quenching of the base.

  • Temperature Control: The reaction may require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition.

  • Purity of Starting Material: Ensure the diethyl 2-[2-(benzyloxy)ethyl]malonate from the previous step is pure, as impurities can interfere with the cyclopropanation.

A modern alternative for the synthesis of substituted cyclopropanes involves phase-transfer catalysis, which can sometimes improve yields and simplify the procedure.[1]

Question 4: I am having difficulty purifying the diethyl 1-[2-(Benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate from the reaction mixture. What purification strategies are recommended?

Answer: Purification of the cyclopropane diester can be challenging due to the presence of unreacted starting materials and potential byproducts.

  • Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and any remaining base. Be cautious during extractions, as emulsions can sometimes form.[2]

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying the product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, should allow for good separation of the desired product from less polar starting materials and more polar byproducts.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[2]

Stage 3: Saponification and Decarboxylation

Question 5: The saponification of the diester is not going to completion, or I am seeing decomposition of my product. How can I improve this step?

Answer: Incomplete saponification or product decomposition are common issues in this final step.

  • Choice of Base and Solvent: A common method is to use potassium hydroxide (KOH) in a mixture of ethanol and water. The ethanol helps to solubilize the organic ester, while the water is necessary for the hydrolysis.

  • Reaction Temperature and Time: This step often requires heating to reflux to drive the saponification to completion. Monitor the reaction by TLC until the starting diester is no longer visible.

  • Stoichiometry of Base: To hydrolyze both ester groups, at least two equivalents of base are required. Using a slight excess (2.2-2.5 equivalents) can ensure complete reaction.

Question 6: My decarboxylation step is giving a low yield of the final carboxylic acid. What are the critical factors for this transformation?

Answer: The decarboxylation of the intermediate dicarboxylic acid (formed after acidification of the saponified product) is a crucial step.

  • Acidification: After saponification, the reaction mixture must be carefully acidified to a pH of 1-2 with a strong acid like HCl or H₂SO₄ to protonate the carboxylates.

  • Heating: The resulting gem-dicarboxylic acid is often unstable and will decarboxylate upon heating. The temperature required can vary, but typically heating the acidic aqueous solution to 80-100 °C is sufficient to drive off carbon dioxide and form the final product.

  • Extraction of the Final Product: The final carboxylic acid may have some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

Troubleshooting_Tree Start Low Yield Observed Q1 Which stage shows poor conversion? Start->Q1 Alkylation Alkylation Q1->Alkylation  Stage 1   Cyclopropanation Cyclopropanation Q1->Cyclopropanation  Stage 2   Hydrolysis Hydrolysis/Decarboxylation Q1->Hydrolysis  Stage 3   A_Check1 Check Base Activity & Stoichiometry (≥1.05 eq NaOEt) Alkylation->A_Check1 A_Check2 Dialkylation Observed? Alkylation->A_Check2 A_Sol1 Use fresh base, consider in situ prep. Increase reaction time/temp. A_Check1->A_Sol1 A_Sol2 Slowly add alkylating agent. Use slight excess of malonate. A_Check2->A_Sol2 Yes C_Check1 Check Base Stoichiometry (≥2.0 eq NaOEt) Cyclopropanation->C_Check1 C_Sol1 Ensure anhydrous conditions. Increase reaction temp (reflux). C_Check1->C_Sol1 H_Check1 Incomplete Saponification? Hydrolysis->H_Check1 H_Sol1 Increase base (≥2.2 eq KOH). Ensure sufficient reflux time. H_Check1->H_Sol1 Yes H_Check2 Poor Decarboxylation? H_Check1->H_Check2 No H_Sol2 Ensure pH 1-2 after acidification. Heat acidic solution to 80-100°C. H_Check2->H_Sol2 Yes

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating the optimization strategies discussed above.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Diethyl Malonate160.171.05555.01.1
Sodium Metal22.990.97150.03.0
Anhydrous Ethanol46.070.789--
1-Bromo-2-(benzyloxy)ethane215.101.35450.01.0
1,2-Dibromoethane187.862.1855.01.1
Potassium Hydroxide (KOH)56.11-125.02.5
Hydrochloric Acid (conc.)36.461.18--
Procedure

Stage 1: Diethyl 2-[2-(benzyloxy)ethyl]malonate

  • Under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.53 g, 110 mmol) in small portions to anhydrous ethanol (100 mL) at 0 °C. Allow the mixture to warm to room temperature to ensure all sodium has reacted.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (8.81 g, 55.0 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Slowly add 1-bromo-2-(benzyloxy)ethane (10.76 g, 50.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, neutralize the mixture with 1 M HCl and remove the ethanol under reduced pressure.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Stage 2: Diethyl 1-[2-(Benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate

  • Prepare a solution of sodium ethoxide by reacting sodium metal (0.92 g, 40 mmol) with anhydrous ethanol (75 mL) under an inert atmosphere.

  • To this solution, add the crude diethyl 2-[2-(benzyloxy)ethyl]malonate from the previous step.

  • Add 1,2-dibromoethane (10.33 g, 55.0 mmol) and heat the mixture to reflux for 18-24 hours.

  • Cool the reaction, neutralize with 1 M HCl, and remove the ethanol under reduced pressure.

  • Perform an aqueous workup as described in Stage 1.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Stage 3: this compound

  • Dissolve the purified diester (assuming ~40 mmol theoretical yield) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add potassium hydroxide (7.01 g, 125 mmol) and heat the mixture to reflux for 8-12 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Heat the acidic solution to 90-100 °C for 1-2 hours to effect decarboxylation (cessation of gas evolution).

  • Cool the solution and extract the final product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. URL: [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka.
  • Cyclopropanecarboxylic acid. Organic Syntheses Procedure. URL: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. URL: [Link]

  • Cyclopropanation of Alkenes. Chemistry LibreTexts. URL: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. URL: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. URL: [Link]

  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. Google Patents.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. URL: [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. URL: [Link]

  • Simmons–Smith reaction. Wikipedia. URL: [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. URL: [Link]

  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. URL: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Functional Food Center. URL: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. URL: [Link]

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Technical Support Center: 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CAS: 1803599-29-2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges encountered during its synthesis and handling. We will explore the causality behind common purification issues and provide field-proven protocols to enhance the purity of your final compound.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific experimental issues in a question-and-answer format, providing direct solutions to common problems.

Question 1: My final product is an oil or a semi-solid, making it difficult to handle and purify. How can I induce crystallization?

Probable Cause: The presence of residual solvents or minor impurities can often inhibit the crystallization of a compound, causing it to remain as a viscous oil. For carboxylic acids, the formation of dimeric structures through hydrogen bonding is crucial for building a crystal lattice, and impurities can disrupt this process.

Solution Strategy:

  • High-Vacuum Evaporation: Ensure all volatile solvents from the reaction workup (e.g., ethyl acetate, dichloromethane, ether) are thoroughly removed. Use a high-vacuum pump and gently warm the flask (30-40°C) to drive off residual solvent.

  • Trituration: This technique involves "washing" the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Protocol: Place the crude oil in a flask. Add a small volume of a non-polar solvent like hexane or a mixture of hexane and diethyl ether.

    • Using a spatula or glass rod, scratch the inside of the flask and vigorously stir the mixture. The desired product should precipitate as a solid.

    • Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.

  • Solvent-Antisolvent Crystallization: If trituration fails, a two-solvent recrystallization method can be effective.[1]

    • Protocol: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).

    • Slowly add a poor solvent (antisolvent), such as hexane, dropwise while stirring until the solution becomes persistently cloudy.

    • Add a few drops of the good solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystal formation.

Question 2: After purification by silica gel chromatography, my NMR spectrum still shows minor impurities, and the yield is lower than expected. What is happening?

Probable Cause: Carboxylic acids are notoriously challenging to purify via standard silica gel chromatography. The acidic nature of silica can lead to strong interactions with the carboxylic acid group, causing significant "streaking" or tailing of the product spot on TLC and the peak during column chromatography.[2] This results in poor separation from closely eluting impurities and loss of product on the column. Furthermore, residual water on the silica can sometimes hydrolyze ester impurities back into the target carboxylic acid, complicating the purification.[2]

Solution Strategy:

  • Modified Eluent for Silica Gel Chromatography: To mitigate streaking, add a small amount of a volatile acid to your eluent system.

    • Recommended Eluents:

      • Hexane/Ethyl Acetate with 0.5-1% Acetic Acid.

      • Dichloromethane/Methanol with 0.5-1% Acetic Acid.

    • Mechanism: The added acid protonates the silica surface's silanol groups and ensures the carboxylic acid product remains fully protonated, minimizing ionic interactions and allowing for cleaner elution.[2]

  • Alternative: Reversed-Phase Chromatography: For polar compounds like carboxylic acids, reversed-phase (C18) flash chromatography is often a superior alternative to normal-phase silica gel.[3]

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: Typically a gradient of water and acetonitrile or methanol. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure the carboxylic acid remains protonated for sharp peak shapes.[3]

Question 3: My product appears pure by TLC, but I suspect the presence of non-UV active impurities. How can I detect and remove them?

Probable Cause: The synthesis of cyclopropane rings, often via malonic ester pathways, can introduce starting materials or by-products that lack a UV chromophore, such as unreacted 1,2-dibromoethane or diethyl malonate.[4][5] These impurities will be invisible under a standard 254 nm UV lamp.

Solution Strategy:

  • TLC Staining: After checking the TLC plate under UV light, use a chemical stain for visualization.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with most organic compounds, appearing as yellow spots on a purple background.

    • Vanillin Stain: A versatile stain that produces a range of colors with different functional groups upon heating.

  • Acid-Base Extraction: This classical chemical method is highly effective for separating acidic compounds from neutral or basic impurities.

    • Rationale: The carboxylic acid can be deprotonated to form a water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.

    • The workflow for this process is outlined in the diagram below.

Purification Workflow & Decision Making

Choosing the correct purification strategy is critical for achieving high purity. The following workflow provides a decision-making framework.

purification_workflow start Crude Product (Purity < 95%) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization or Trituration is_solid->recrystallize Yes chromatography_needed Purification Required is_solid->chromatography_needed No (Oil) check_purity1 Check Purity (TLC/HPLC/NMR) recrystallize->check_purity1 is_pure1 Purity > 99%? check_purity1->is_pure1 product_pure Pure Product is_pure1->product_pure Yes is_pure1->chromatography_needed No acid_base_extraction Perform Acid-Base Extraction chromatography_needed->acid_base_extraction If neutral impurities are suspected column_chrom Column Chromatography chromatography_needed->column_chrom Directly if impurities are polar check_purity2 Check Purity acid_base_extraction->check_purity2 is_pure2 Purity > 99%? check_purity2->is_pure2 is_pure2->product_pure Yes is_pure2->column_chrom No check_purity3 Check Purity column_chrom->check_purity3 is_pure3 Purity > 99%? check_purity3->is_pure3 is_pure3->product_pure Yes is_pure3->acid_base_extraction No, try alternative acid_base_extraction start 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) extract 2. Extract with aqueous NaHCO₃ solution start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer: Contains neutral impurities. (Discard) separate->organic_layer Phase 1 aqueous_layer Aqueous Layer: Contains sodium salt of the carboxylic acid separate->aqueous_layer Phase 2 wash 4. Wash aqueous layer with fresh organic solvent (removes trapped impurities) aqueous_layer->wash acidify 5. Acidify aqueous layer with cold HCl (aq) to pH ~2 wash->acidify precipitate 6. Product precipitates as a solid acidify->precipitate end 7. Filter, wash with cold water, and dry precipitate->end

Caption: Step-by-step workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: The compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon). [6]This prevents potential degradation from atmospheric moisture and oxygen over long-term storage.

  • Q: How can I reliably assess the purity of my final product?

    • A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment. [7][8]Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying residual solvents or synthetic impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and help identify unknown impurities. [3]

  • Q: My synthesis involves a malonic ester. What are the likely impurities I should look for?

    • A: The classic synthesis of cyclopropane rings from diethyl malonate and a dihalide can lead to several impurities. [4][5]These include unreacted diethyl malonate, the mono-alkylated intermediate, and potentially polymeric by-products. The subsequent saponification and decarboxylation steps must be driven to completion to avoid contamination with the intermediate diacid or ester-acid.

  • Q: Can I use distillation for purification?

    • A: Given the molecular weight (220.27 g/mol ) and functional groups, this compound likely has a high boiling point and may be prone to decomposition at the temperatures required for distillation, even under reduced pressure. [9][10]Purification methods like recrystallization and chromatography are generally preferred. [11][12]

Comparative Summary of Purification Techniques

TechniqueProsConsBest For Removing
Recrystallization Highly effective for achieving >99% purity; scalable; cost-effective. [1][11]Requires the compound to be a solid; screening for a suitable solvent can be time-consuming.Impurities with different solubility profiles.
Acid-Base Extraction Excellent for removing neutral and basic impurities; simple and fast.Does not remove other acidic impurities; requires handling of acids and bases.Starting materials, non-acidic by-products.
Silica Gel Chromatography Versatile for a wide range of compounds.Can cause streaking and product loss with carboxylic acids; may require eluent modification. [2]Impurities with different polarities.
Reversed-Phase (C18) Chromatography Often provides better separation for polar compounds like carboxylic acids; less streaking. [3]More expensive stationary phase; often requires aqueous mobile phases.Polar impurities and starting materials.

References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Retrieved from [Link]

  • US Patent US6284904B1, Purification of organic acids using anion exchange chromatography.
  • HPLC Separation of Carboxylic Acids - SIELC Technologies. Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018). Retrieved from [Link]

  • This compound - CPLab Safety. Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020). Retrieved from [Link]

  • Recrystallization and Crystallization - University of Rochester. Retrieved from [Link]

  • US Patent US7307188B2, Purification of carboxylic acids by complexation with selective solvents.
  • Recrystallization (chemistry) - Wikipedia. Retrieved from [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024). Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC - USDA. Retrieved from [Link]

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stability issues with 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule during experimental procedures. By understanding the unique chemical properties of its constituent functional groups—the cyclopropane ring and the benzyl ether—you can optimize your reaction conditions to ensure the integrity of your compound and the success of your synthesis.

Introduction to the Molecule's Stability Profile

This compound incorporates two key structural motifs that are highly relevant in medicinal chemistry: a cyclopropane ring and a benzyl ether. The cyclopropane ring, a strained three-membered ring, is often used to introduce conformational rigidity and improve metabolic stability.[1][2][3][4] However, this inherent ring strain can also be a source of reactivity under certain conditions, particularly acidic environments.[5][6][7] The benzyl ether serves as a common protecting group for the ethyl alcohol moiety and is generally robust, though it can be cleaved under specific reductive, oxidative, or strongly acidic conditions.[8][9][10][11][12]

This guide will provide a detailed analysis of potential stability issues, troubleshooting advice for common experimental challenges, and frequently asked questions to facilitate the effective use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main points of potential instability are the cyclopropane ring and the benzyl ether linkage. The cyclopropane ring is susceptible to ring-opening under strong acidic conditions. The benzyl ether is stable under a variety of conditions but can be cleaved by catalytic hydrogenolysis, strong acids, or certain oxidizing agents.

Q2: How should I store this compound to ensure its long-term stability?

A2: The compound should be stored at room temperature in a well-sealed container, protected from strong acids and reducing agents.[13][14]

Q3: Is the cyclopropane ring likely to open under standard reaction conditions?

A3: Under many common reaction conditions, such as amide couplings (e.g., using HATU, HOBt), mild base-catalyzed reactions, and standard purification techniques like silica gel chromatography, the cyclopropane ring is generally stable. However, caution should be exercised when employing strongly acidic conditions, as this can promote ring-opening.[5]

Q4: What conditions are known to cleave the benzyl ether in this molecule?

A4: The benzyl ether can be cleaved under several conditions:

  • Catalytic Hydrogenolysis: This is a common method for benzyl ether deprotection, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).[10][11]

  • Strong Acids: While the cyclopropane ring is also sensitive to strong acids, conditions that cleave benzyl ethers (e.g., HBr in acetic acid) will likely affect both functional groups.

  • Lewis Acids: Certain Lewis acids, such as boron trichloride dimethyl sulfide complex (BCl₃·SMe₂), can selectively cleave benzyl ethers.[9]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, although this is more efficient for substituted benzyl ethers.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: You are performing an amide coupling reaction with your amine of choice, but you observe a low yield of the desired product and the presence of multiple byproducts.

Potential Causes & Solutions:

  • Acid-Mediated Side Reactions: If your amine is in the form of a hydrochloride or trifluoroacetate salt, the reaction mixture may be acidic enough to partially degrade the cyclopropane ring, especially with prolonged reaction times or elevated temperatures.

    • Troubleshooting Step: Neutralize the amine salt with a non-nucleophilic base (e.g., DIPEA, triethylamine) before adding the coupling reagents. Use a minimal amount of base to avoid other side reactions.

  • Activation of the Carboxylic Acid: The choice of coupling reagent is crucial. Highly reactive activating agents could potentially lead to side reactions.

    • Recommended Protocol: Utilize standard and milder coupling conditions. A reliable method is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA in an aprotic solvent such as DMF or DCM.

G cluster_0 Preparation cluster_1 Coupling A Dissolve amine salt in aprotic solvent (e.g., DMF) B Add non-nucleophilic base (e.g., DIPEA, 2-3 eq.) A->B C Stir at room temperature for 15-30 minutes B->C D Add 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid (1 eq.) C->D Combine Solutions E Add HATU (1.1 eq.) D->E F Stir at room temperature (monitor by LC-MS) E->F G A 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid B Protonation of Cyclopropane Ring A->B H⁺ (Strong Acid) C Ring-Opened Carbocation Intermediate B->C Ring Opening D Nucleophilic Attack (e.g., by H₂O) C->D E Acyclic Byproduct D->E

Sources

troubleshooting PROTAC linker conjugation with 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-PROTAC-48B Topic: Troubleshooting PROTAC Linker Conjugation with 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid Senior Application Scientist: Gemini

Introduction: Navigating the Nuances of a Unique PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1] The linker connecting the target-binding and E3-binding ligands is not a mere spacer; it is a critical determinant of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target-PROTAC-E3 Ligase).[2][3]

This guide focuses on the conjugation of a specific and structurally distinct linker: This compound . This linker offers a unique combination of properties:

  • A rigid cyclopropane core to enforce a specific conformation, which can be advantageous for ternary complex formation.[4]

  • A flexible (benzyloxy)ethyl chain that provides appropriate length and vector.

  • A terminal carboxylic acid as a versatile chemical handle for conjugation, typically via amide bond formation.

However, these structural features can also introduce specific challenges during synthesis. This technical center provides in-depth troubleshooting guides and FAQs to address issues you may encounter when conjugating this linker to an amine-functionalized warhead or E3 ligase ligand.

Core Experimental Workflow: Amide Bond Formation

The primary method for conjugating a carboxylic acid-bearing linker is through the formation of a stable amide bond with a primary or secondary amine on the partner molecule. This process involves the activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Workup & Purification Start Linker (Carboxylic Acid) + Amine-Molecule Dissolve Dissolve reactants in anhydrous solvent (e.g., DMF, NMP, DCM) Start->Dissolve AddBase Add non-nucleophilic base (e.g., DIPEA, Et3N) Dissolve->AddBase AddCoupling Add Coupling Reagent (e.g., HATU, EDC/NHS) AddBase->AddCoupling Stir Stir at RT (or 0°C -> RT) Monitor by LC-MS AddCoupling->Stir Workup Aqueous Workup / Quench Stir->Workup Purify Purification (Prep-HPLC or Column Chromatography) Workup->Purify End Characterized PROTAC Conjugate Purify->End

Caption: General workflow for amide coupling of the linker.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the conjugation of this compound.

Q1: My reaction shows low to no conversion to the desired product. Where should I start troubleshooting?

This is the most frequent issue and can stem from several factors related to reagents, conditions, or starting materials.

Possible Cause 1: Inefficient Carboxylic Acid Activation The choice of coupling reagent is critical. The tertiary carboxylic acid on the cyclopropane ring can present moderate steric hindrance, potentially slowing the reaction.

  • Insight: Standard carbodiimide reagents like EDC (or DCC) form an O-acylisourea intermediate, which is highly reactive but also prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct, especially if the subsequent nucleophilic attack by the amine is slow.[5][6] Uronium-based reagents like HATU are often more effective for challenging couplings. HATU reacts with the carboxylate to form a less-reactive, more stable HOAt active ester, which minimizes side reactions and is particularly effective at reducing racemization at adjacent chiral centers.[7][8]

Solutions:

  • Switch to a Uronium-Based Reagent: If you are using EDC/NHS with low success, switch to HATU or HBTU. These are generally more robust for sterically demanding or electron-deficient amines.[7]

  • Optimize Additives: When using EDC, the inclusion of an additive like OxymaPure or HOBt is crucial to form a more stable active ester and improve yields.[9]

Possible Cause 2: Sub-optimal Reaction Conditions Amide couplings are highly sensitive to reaction parameters.

  • Insight: The presence of water is detrimental as it hydrolyzes the activated ester intermediate, returning the starting carboxylic acid.[10] The choice of solvent can also impact reaction rates and solubility of reagents.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (sure-seal bottles are recommended) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[10]

  • Solvent Selection: While DCM is common, polar aprotic solvents like DMF or NMP are often superior as they better solvate the charged intermediates formed during the reaction.[10][11]

  • Temperature and Time: Most couplings proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial, but monitor carefully for byproduct formation. Extend the reaction time (e.g., overnight) if necessary.

Possible Cause 3: Issues with Starting Materials The purity and form of your reactants are paramount.

  • Insight: Amine starting materials are often purified by reverse-phase HPLC and isolated as trifluoroacetic acid (TFA) salts. The acidic TFA counterion will neutralize the stoichiometric base (like DIPEA) added to the reaction, preventing the deprotonation of the carboxylic acid and inhibiting the coupling.[9]

Solutions:

  • Add Excess Base: If your amine is a TFA salt, use at least 2-3 extra equivalents of base (e.g., DIPEA) to neutralize the salt before adding the coupling reagent.[9]

  • Salt-Free Amine: Before the coupling reaction, consider performing a basic aqueous workup on the amine TFA salt to isolate the free base.

  • Verify Purity: Confirm the purity of your linker and amine by NMR or LC-MS before starting the reaction. Degradation during storage can lead to failed reactions.[11]

G cluster_reagents Reagent Check cluster_conditions Condition Check cluster_materials Material Check Start Low or No Product ReagentType Using EDC/NHS? Start->ReagentType Step 1 Anhydrous Anhydrous Conditions? Start->Anhydrous Step 2 TFASalt Amine is TFA salt? Start->TFASalt Step 3 SwitchReagent Switch to HATU/HBTU ReagentType->SwitchReagent Yes UseAnhydrous Use dry solvent under N2/Ar Anhydrous->UseAnhydrous No AddBase Add >2 eq. extra base TFASalt->AddBase Yes

Caption: Troubleshooting logic for low product conversion.

Q2: My LC-MS shows a complex mixture of byproducts. What could be forming?

Unwanted peaks can arise from side reactions involving the linker, reagents, or subsequent synthetic steps.

Possible Cause 1: Coupling Reagent-Derived Byproducts

  • EDC: Forms an N,N'-dicyclohexylurea (DCU) or N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct, which can sometimes be difficult to remove. More importantly, the O-acylisourea intermediate can rearrange to a stable N-acylurea, capping your linker and preventing reaction with the amine.[12]

  • HATU: Generates tetramethylurea and HOAt. Tetramethylurea can be difficult to remove from some products.[8]

Possible Cause 2: Instability of the Benzyl Ether The benzyl ether in the linker is generally stable to amide coupling conditions but is labile under certain circumstances, which may be encountered in subsequent deprotection steps.

  • Insight: Benzyl ethers are readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[13] This is a common method for removing other protecting groups (like Cbz), so synthetic planning is crucial. They can also be cleaved by strong acids or specific oxidative reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[14][15][16]

Solutions & Preventative Measures:

  • Purification Strategy: Plan for purification by reverse-phase HPLC, which is usually effective at separating reagent-derived byproducts from the desired PROTAC.

  • Orthogonal Protection Strategy: Scrutinize your overall synthetic plan. If a downstream step requires hydrogenolysis, this linker is not suitable unless the benzyloxy group's removal is intended. Choose protecting groups that can be removed under conditions that do not affect the benzyl ether (e.g., Boc, Fmoc).

Possible Cause 3: Instability of the Cyclopropane Ring

  • Insight: The cyclopropane ring is strained, with C-C-C bond angles of 60° instead of the ideal 109.5°.[17][18] This strain makes it susceptible to ring-opening reactions under certain conditions, such as with some transition metals or strong electrophiles.[19] However, under standard amide coupling conditions (neutral or mildly basic), the cyclopropane ring is highly stable and ring-opening is extremely unlikely.

Q3: I'm specifically concerned about the benzyl ether. What conditions should I avoid?

This is a critical question for multi-step syntheses. The benzyl ether serves as a stable ether linkage but can be unintentionally cleaved.

Condition to AvoidReagentsMechanismConsequence
Catalytic Hydrogenolysis H₂, Pd/C, PtO₂, Raney NiReductive cleavage of the C-O bondCleavage of the linker, yielding a free alcohol and toluene.[13]
Strong Acid Concentrated TFA, HBr, BBr₃Acid-catalyzed cleavageCleavage of the linker.
Oxidative Cleavage DDQ, CAN (less common for simple benzyl ethers)Single-electron oxidationCleavage of the linker, especially if activated by photolysis.[14][16]

Recommendation: Carefully map your synthetic route. If deprotection of other functional groups is necessary, use methods orthogonal to benzyl ether cleavage. For example, use Boc groups (removed with mild acid), Fmoc groups (removed with base), or silyl ethers (removed with fluoride).

Recommended Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Preferred Method)

This protocol is generally robust and effective for this linker.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized molecule (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq; use 5.0 eq if amine is a TFA salt)

  • Anhydrous DMF or NMP

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid linker and the amine in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase preparative HPLC.

Protocol 2: EDC/NHS-Mediated Coupling

A viable alternative, particularly if uronium reagents are not available.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized molecule (1.1 eq)

  • EDC·HCl (1.5 eq)

  • OxymaPure or HOBt (1.5 eq)

  • DIPEA or Triethylamine (3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid linker and OxymaPure (or HOBt) in anhydrous DMF.

  • Add EDC·HCl and stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine in anhydrous DMF and add the base (DIPEA).

  • Add the amine solution to the pre-activated acid solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor and process the reaction as described in the HATU protocol.

G cluster_hatu HATU Pathway cluster_edc EDC/NHS Pathway Carboxylic_Acid R-COOH HATU HATU + Base Carboxylic_Acid->HATU EDC_NHS EDC + NHS Carboxylic_Acid->EDC_NHS Amine R'-NH2 Product R-CONH-R' Amine->Product Active_Ester_HATU HOAt Active Ester (More Stable) HATU->Active_Ester_HATU Active_Ester_HATU->Amine O_Acylisourea O-Acylisourea (Unstable) EDC_NHS->O_Acylisourea Active_Ester_NHS NHS Active Ester O_Acylisourea->Active_Ester_NHS N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Active_Ester_NHS->Amine

Caption: Comparison of HATU and EDC/NHS activation pathways.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]

  • Gaponenko, V., & Kananathan, S. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 118-129. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Open University Chemistry Society. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • ChemSrc. (2019). PROTAC-linker Conjugate for PAC. ChemSrc. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Zhang, T., et al. (2022). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 65(7), 5343–5357. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. Khan Academy. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclopropane. Wikipedia. [Link]

  • Soderberg, T. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]

  • Chen, H., et al. (2018). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 34(49), 14881–14890. [Link]

  • ResearchGate. (2025). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Benzyl ether cleavage. YouTube. [Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Semantic Scholar. [Link]

  • Chen, H., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(54), 34041-34050. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Dr. NANO-CHEM. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. [Link]

  • Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters, 6(12), 1907–1910. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]

  • Scott, J. S., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. SLAS Discovery, 26(4), 516–524. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Gaponenko, V., & Kananathan, S. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]

  • Daniels, R. N., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 62(22), 10231–10240. [Link]

  • Hughes, S. J., & Ciulli, A. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. [Link]

  • PMC. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Recent development in peptide coupling reagents. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. University of Calgary. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-18-C220 Last Updated: January 18, 2026

Introduction

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, chemists, and process development professionals involved in the synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. The synthesis of this molecule, a key intermediate for various pharmaceutical compounds, presents unique challenges upon scale-up. This guide is structured to address specific issues encountered during the key synthetic transformations, moving beyond simple procedural steps to explain the underlying chemical principles and provide robust, field-tested solutions. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve scale-up challenges, ensuring a safe, efficient, and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

General Scale-Up & Safety

Q1: What are the primary safety concerns when scaling this synthesis?

A1: The main hazards are associated with thermal runaway reactions, particularly during the cyclopropanation and alkylation steps.[1][2] The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation less efficient.[3] A reaction with a minor exotherm in the lab can become a serious thermal hazard in a large reactor.[3][4] It is critical to perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the reaction's thermal profile before attempting a large-scale run.[5]

Q2: My overall yield dropped significantly when I moved from a 10g to a 500g scale. Where should I start looking for the problem?

A2: A significant drop in yield upon scale-up is a common issue. The root cause is often related to mass and heat transfer limitations.[6][7] Start by analyzing each step independently:

  • Mixing Efficiency: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Reagent Addition: Addition rates that were suitable for a small flask may be too fast for a large reactor, causing exotherms and reduced selectivity.

  • Work-up Procedures: Phase separations that are clean in a separatory funnel can form problematic emulsions at scale. Extraction efficiency may also decrease.

Step 1: Cyclopropanation

Q3: I'm using a Simmons-Smith type reaction for the cyclopropanation step and observing large amounts of unreacted starting alkene. Why is this happening?

A3: Incomplete conversion in a Simmons-Smith reaction at scale is often due to the deactivation of the zinc-copper couple or the organozinc intermediate.[8][9] Several factors can contribute:

  • Zinc Activation: The surface of commercial zinc dust can be passivated by zinc oxide. Ensure a robust activation procedure is used and that the activated zinc is handled under an inert atmosphere. Mechanochemical activation via ball-milling is an emerging, solvent-free alternative that can improve reactivity.[9]

  • Moisture: The organozinc reagents are extremely sensitive to moisture. Ensure all solvents and reagents are rigorously dried.

  • Solvent Choice: The rate of Simmons-Smith cyclopropanation can be solvent-dependent. Ethereal solvents are common, but as basicity increases, the rate can decrease.[10]

Step 2: Alkylation

Q4: During the benzylation of the cyclopropane intermediate, I'm seeing significant amounts of dialkylated byproduct. How can I improve selectivity?

A4: The formation of dialkylated products suggests that the initially formed mono-alkoxide is either being deprotonated again or is more reactive than the starting material. To improve selectivity:

  • Control Stoichiometry: Use a slight excess of the cyclopropane starting material relative to the base and benzylating agent.

  • Slow Addition: Add the benzylating agent (e.g., benzyl bromide) slowly and at a controlled temperature to maintain a low instantaneous concentration, favoring mono-alkylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can significantly improve selectivity and reaction rates in heterogeneous alkylation reactions, often under milder conditions.[6][7][11]

Step 3: Ester Hydrolysis & Product Isolation

Q5: The final ester hydrolysis to the carboxylic acid is sluggish and never goes to completion. What can I do?

A5: Incomplete hydrolysis is typically an equilibrium problem or a result of poor solubility.[12] To drive the reaction to completion:

  • Use Excess Base: Employ a larger excess of the base (e.g., LiOH or NaOH) to ensure the equilibrium is shifted towards the carboxylate salt.

  • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like THF or methanol can improve mass transfer and accelerate the reaction.

  • Increase Temperature: Gently heating the reaction will increase the rate, but be mindful of potential side reactions or degradation.[13]

Q6: My final product is difficult to crystallize and appears oily. How can I improve the purification?

A6: Oily products often indicate the presence of impurities that act as crystallization inhibitors.

  • Acid-Base Extraction: First, ensure a thorough acid-base workup to remove any neutral or basic impurities. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The desired carboxylic acid will move to the aqueous layer as its salt.[14][15] Separate the aqueous layer, re-acidify it with a strong acid (e.g., HCl) to precipitate the product, and then extract the pure acid back into an organic solvent.[14]

  • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures (e.g., toluene/heptane, ethyl acetate/hexanes) to find conditions that yield a crystalline solid.

Part 2: Troubleshooting Guides

Guide 1: Low Yield in Simmons-Smith Cyclopropanation

This guide addresses the common issue of poor conversion when scaling the cyclopropanation of a suitable alkene precursor (e.g., ethyl 2-(2-propen-1-yl)cyclopropane-1-carboxylate) to form the cyclopropane ring.

G start Low Yield in Cyclopropanation Step check_reagents 1. Verify Reagent Quality & Stoichiometry - Titrate organozinc reagent (if applicable). - Confirm purity of dihalomethane. - Check stoichiometry (typically 1.5-2.0 eq of carbenoid). start->check_reagents check_activation 2. Assess Zinc Activation Protocol - Is the zinc surface shiny and reactive? - Was it freshly activated and handled under inert gas? check_reagents->check_activation Yes reagent_issue Problem: Reagent Degradation or Incorrect Stoichiometry check_reagents->reagent_issue No check_conditions 3. Evaluate Reaction Conditions - Is the system rigorously dry (solvents, glassware)? - Is the temperature appropriate (often refluxing ether)? check_activation->check_conditions Yes activation_issue Problem: Passivated Zinc Surface check_activation->activation_issue No conditions_issue Problem: Quenching or Sluggish Reaction check_conditions->conditions_issue No solve_reagent Solution: - Use freshly opened/purified reagents. - Re-verify calculations and measurements. reagent_issue->solve_reagent solve_activation Solution: - Use a more robust activation method (e.g., I₂, TMS-Cl). - Consider mechanochemical activation via ball-milling. activation_issue->solve_activation solve_conditions Solution: - Dry solvents over molecular sieves. - Flame-dry glassware under vacuum. - Optimize temperature based on literature for the specific substrate. conditions_issue->solve_conditions

Causality and In-Depth Analysis:

The Simmons-Smith reaction is a heterogeneous reaction that relies on the formation of an organozinc carbenoid on the surface of zinc metal.[10][16] The efficiency of this process is highly dependent on the active surface area of the zinc. Upon scale-up, simply increasing the amount of zinc powder does not guarantee a proportional increase in active surface area, and inefficient stirring can lead to poor suspension of the metal. This results in a lower effective concentration of the active reagent and, consequently, incomplete reaction. Furthermore, the reaction is highly exothermic, and poor heat transfer at scale can lead to localized overheating, which can decompose the thermally sensitive carbenoid intermediate.[16]

Guide 2: Managing Emulsions During Acid-Base Work-up

This guide provides solutions for breaking problematic emulsions formed during the purification of the final carboxylic acid product.

Problem Underlying Cause Primary Solution Secondary Solution
Stable Emulsion after Basic Extraction High concentration of carboxylate salt acting as a surfactant. Presence of fine particulate matter.Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break the emulsion.If particulates are suspected, filter the entire biphasic mixture through a pad of Celite®.
Incomplete Phase Separation Similar densities of the organic and aqueous phases.Add a small amount of a different, immiscible organic solvent with a very different density (e.g., heptane if using ethyl acetate).Transfer the mixture to a centrifuge and spin at low RPM to force phase separation.
"Rags" or Solid Material at Interface Precipitation of insoluble salts or partially soluble impurities.Add a small amount of a co-solvent like THF or methanol to solubilize the interface material.Acidify the entire mixture slightly to protonate some carboxylate, reducing its surfactant character, then re-basify the separated aqueous layer.
Protocol: Optimized Acid-Base Extraction for Scale-Up
  • Initial Dilution: After hydrolysis, dilute the reaction mixture with a suitable organic solvent (e.g., Methyl tert-butyl ether - MTBE, which has a lower tendency to form emulsions than ethyl acetate).

  • Controlled Basic Extraction: Extract the organic layer with a 5-10% solution of sodium carbonate (Na₂CO₃) instead of NaOH. Sodium carbonate is less prone to causing saponification of any residual ester and is effective at extracting the acid. Perform the extraction at a controlled temperature (15-20°C).

  • Break and Separate: Allow the layers to settle. If an emulsion forms, add 10-20% of the total volume as a saturated brine solution and stir gently.[14]

  • Forward Extraction & Polish: Separate the aqueous layer containing the carboxylate salt. Re-extract the organic layer one more time with the basic solution to ensure full recovery. Combine the aqueous layers.

  • Back Extraction: "Wash" the combined basic aqueous layers with a fresh portion of MTBE to remove any trapped neutral organic impurities.

  • Controlled Acidification & Isolation: Cool the polished aqueous layer in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH is ~2. The product should precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate) to isolate the final, purified carboxylic acid.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Part 3: Experimental Protocols & Data

Protocol 1: Scale-Up of Phase-Transfer Catalyzed (PTC) Benzylation

This protocol is designed to improve selectivity and reaction rate for the benzylation step, which can be problematic at scale due to competing side reactions.[17] The use of PTC avoids the need for strong, hazardous bases and anhydrous conditions.[11]

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Step-by-Step Methodology:
  • Reactor Charging: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge the cyclopropane ester starting material (1.0 equivalent), toluene (5-10 volumes), powdered potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrabutylammonium bromide (TBAB, 0.05 equivalents). Note: The particle size of the K₂CO₃ is critical for reaction success at scale; use a fine powder to maximize surface area.[17]

  • Heating: Begin stirring and heat the heterogeneous mixture to 80°C.

  • Reagent Addition: Once at temperature, begin the slow, dropwise addition of benzyl bromide (1.1 equivalents) via an addition funnel or syringe pump over 2-3 hours. A controlled addition is crucial to prevent exotherms and minimize the formation of impurities.[17]

  • Reaction Monitoring: Maintain the reaction temperature at 80°C and monitor the progress by taking aliquots for HPLC or TLC analysis until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with toluene.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x) to remove the phase-transfer catalyst and any remaining salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzylated ester, which can be used in the next step or purified further by column chromatography if necessary.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scale-up of N -alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering (RSC Publishing).
  • Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
  • Safety Considerations for Process Scale Up. DEKRA North America.
  • Process Safety and Scale-up. H.E.L Group.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Unknown Source.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
  • How can I purify carboxylic acid?.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Unknown Source.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry (RSC Publishing).
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.

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deprotection strategies for the benzyloxy group in 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Welcome to the technical support guide for the deprotection of this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges associated with removing the benzyl (Bn) protecting group from this molecule. The presence of both a strained cyclopropane ring and a carboxylic acid functionality necessitates careful selection of deprotection strategies to ensure high yield and product integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting this compound?

The core challenge lies in the molecule's dual functionalities. The cyclopropane ring is susceptible to ring-opening under harsh reductive conditions due to its inherent ring strain[1][2][3]. Conversely, the carboxylic acid can interfere with Lewis acid-mediated deprotection methods. Therefore, the chosen method must be mild enough to preserve the cyclopropane ring while effectively cleaving the robust benzyl ether bond.

Q2: Which deprotection method is generally recommended as a starting point?

Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage and should be the first approach considered[4][5]. It typically proceeds under mild conditions (room temperature, atmospheric pressure of H₂) and yields toluene as a volatile, easily removable byproduct[6][7]. However, careful optimization is required to prevent side reactions.

Q3: My catalytic hydrogenolysis reaction is slow or incomplete. What could be the issue?

Several factors can impede hydrogenolysis[8].

  • Catalyst Quality: The palladium catalyst may be old or poisoned. Always use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more active for stubborn substrates[7].

  • Catalyst Poisoning: Although not obvious in the target molecule's structure, trace impurities containing sulfur or other catalyst poisons can shut down the reaction[8]. Ensure starting material and solvents are pure.

  • Solvent Choice: The solvent significantly impacts reaction rates. The general efficiency for Pd/C debenzylation is: methanol > ethanol > ethyl acetate > toluene[7]. Protic solvents like methanol or ethanol are generally preferred.

  • Hydrogen Delivery: Ensure vigorous stirring to maintain proper mixing of the substrate, catalyst, and hydrogen gas[7]. A simple hydrogen-filled balloon is often sufficient for atmospheric pressure reactions[9].

Q4: When should I consider an alternative to standard hydrogenolysis?

You should consider alternatives if:

  • You observe significant byproduct formation suggestive of cyclopropane ring-opening.

  • Your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups) that you wish to preserve.

  • You lack the equipment or facilities to handle hydrogen gas safely.

In these cases, Catalytic Transfer Hydrogenation (CTH) or Lewis acid-mediated cleavage are excellent second-line strategies.

Deprotection Strategies & Protocols

This section details the primary experimental workflows for benzyl group removal from your target molecule.

Method 1: Catalytic Hydrogenolysis

This method utilizes hydrogen gas and a palladium catalyst to cleave the C-O bond of the benzyl ether through a process of hydrogenolysis[4][10].

Mechanism Insight: The reaction involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface. Subsequent coordination of hydrogen facilitates the cleavage of the carbon-oxygen bond, releasing the desired alcohol. Reductive elimination expels toluene and regenerates the active Pd(0) catalyst[11].

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) to a concentration of approximately 0.1 M[9].

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on carbon (Pd/C). A typical catalyst loading is 10 mol% with respect to the substrate[7].

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen[9].

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

ProblemPotential CauseRecommended Solution
Slow or Stalled Reaction Inactive catalyst; insufficient hydrogen; poor solvent choice.Use a fresh batch of Pd/C or switch to 20% Pd(OH)₂/C (Pearlman's catalyst)[7]. Ensure vigorous stirring and a positive hydrogen pressure. Switch to methanol as the solvent[7].
Low Yield / Byproduct Formation Potential cyclopropane ring-opening.The cyclopropane ring is strained and can undergo hydrogenation[1][2]. Lower the hydrogen pressure or switch to a milder method like Catalytic Transfer Hydrogenation.
Product Contaminated with Palladium Incomplete filtration.Filter the product solution through a fresh pad of Celite®. For trace amounts, consider treatment with activated carbon.
Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often milder alternative that avoids the use of flammable hydrogen gas. It employs a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of the catalyst[7][12].

Causality Behind Choice: This method is particularly advantageous when dealing with substrates that may be sensitive to the conditions of direct hydrogenation. The in-situ generation of hydrogen on the catalyst surface can sometimes offer different selectivity and prevent side reactions like ring-opening[13].

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate)[7].

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion[7].

  • Reaction: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the reaction by TLC. These reactions are often rapid (5-30 minutes)[14].

  • Workup and Isolation: Follow the same filtration and solvent removal procedure described for standard hydrogenolysis[7].

Method 3: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)

When hydrogenation is not viable due to other reducible functional groups, cleavage with a strong Lewis acid like BCl₃ is a powerful alternative[8].

Mechanism Insight: BCl₃ coordinates to the ether oxygen, activating the C-O bond for cleavage. However, this process generates a benzyl cation, which can cause unwanted Friedel-Crafts side reactions. To prevent this, a "cation scavenger" such as pentamethylbenzene is added to trap the benzyl cation as a harmless byproduct[15][16][17].

  • Preparation: In an oven-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂)[16][17].

  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of boron trichloride in CH₂Cl₂ (2.0 eq) dropwise over 5 minutes, maintaining the temperature at –78 °C[15].

  • Reaction: Stir the mixture for 30-60 minutes at –78 °C.

  • Monitoring: Monitor the reaction by TLC (quench an aliquot with methanol before spotting).

  • Quenching: Carefully quench the reaction at –78 °C by the slow addition of methanol, then allow the mixture to warm to room temperature[15].

  • Workup and Isolation: Dilute the mixture with water and extract the product with an organic solvent. The aqueous layer may need to be basified to fully protonate the carboxylic acid for extraction. The organic layers are then combined, dried, and concentrated. Purification is typically performed by column chromatography to separate the product from benzylpentamethylbenzene[15].

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient Lewis acid.The carboxylic acid in the substrate will also react with BCl₃, so more than the stoichiometric amount may be required. Increase the equivalents of BCl₃ incrementally.
Unidentified Byproducts Incomplete scavenging of benzyl cation.Ensure an adequate excess of the cation scavenger (pentamethylbenzene) is used[16]. Check the purity of the starting material and solvents.
Decomposition of Starting Material Reaction temperature too high; substrate instability to strong acid.Maintain strict temperature control at –78 °C[15][17]. If the substrate is inherently acid-sensitive, this method may not be suitable.

Visual Guides

Deprotection Workflow Overview

cluster_methods Select Deprotection Method Start 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid H2 Catalytic Hydrogenolysis (H2, Pd/C) Start->H2 Standard Conditions CTH Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Start->CTH Mild/Safe Conditions BCl3 Lewis Acid Cleavage (BCl3, Scavenger) Start->BCl3 Reducible Groups Present Product 1-(2-Hydroxyethyl)cyclopropane- 1-carboxylic acid H2->Product CTH->Product BCl3->Product q1 Are other reducible groups (alkenes, alkynes, etc.) present? q2 Is cyclopropane ring-opening observed? q1->q2 No m3 Use Lewis Acid Cleavage (BCl3 + Scavenger) q1->m3 Yes m1 Use Catalytic Hydrogenolysis (H2, Pd/C) q2->m1 No m2 Use Catalytic Transfer Hydrogenation (CTH) q2->m2 Yes

Caption: Decision tree for selecting the optimal deprotection strategy.

Comparative Summary of Methods

MethodReagentsAdvantagesDisadvantagesKey Considerations
Catalytic Hydrogenolysis H₂, Pd/CHigh yield, clean reaction, volatile byproduct (toluene).[7]Requires handling of H₂ gas; potential for ring-opening; catalyst poisoning.[8]First choice for most simple deprotections.
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/CSafer (no H₂ gas); often milder conditions; rapid reactions.[14]Requires higher temperatures (reflux); donor can complicate workup.Excellent alternative if ring-opening is a concern.
Lewis Acid Cleavage BCl₃, PentamethylbenzeneTolerates reducible functional groups; very fast at low temperatures.[16][17]Moisture sensitive; requires cryogenic temperatures; scavenger is essential.Method of choice for complex molecules with hydrogenation-sensitive groups.

References

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])

  • synthesis & cleavage of benzyl ethers - YouTube. (URL: [Link])

  • Hydrogenolysis of Ethers. (URL: [Link])

  • What is the mechanism of benzyl ether hydrogenolysis? - Chemistry Stack Exchange. (URL: [Link])

  • Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021). (URL: [Link])

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 663-664. (URL: [Link])

  • Stability of Cycloalkanes - Angle Strain - YouTube. (URL: [Link])

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. (2016). (URL: [Link])

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 1977-1980. (URL: [Link])

  • Benzyl Protection - Common Organic Chemistry. (URL: [Link])

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. (URL: [Link])

  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. (2000). (URL: [Link])

  • How can one remove a benzyl group from benzylated sugar? - ResearchGate. (2014). (URL: [Link])

  • Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024). (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (URL: [Link])

  • Tertiary benzyl ether de protected over primary? : r/chemhelp - Reddit. (2025). (URL: [Link])

  • This compound. (URL: [Link])

  • Benzyl Esters - Organic Chemistry Portal. (URL: [Link])

  • Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over - DalSpace. (URL: [Link])

  • Stability of cycloalkanes (video) - Khan Academy. (URL: [Link])

  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). (URL: [Link])

  • This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

Sources

Technical Support Center: Monitoring 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analytical monitoring of reactions involving 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (BECCA). This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track reaction progress, identify intermediates, and ensure final product quality. BECCA, with its unique combination of a carboxylic acid, a benzyl ether, and a strained cyclopropane ring, presents specific analytical challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.

Section 1: Choosing the Right Analytical Technique

Selecting the appropriate analytical tool is the first step toward successful reaction monitoring. The choice depends on the specific information required (quantitative conversion, structural confirmation, real-time kinetics), the chemical properties of the reactants and products, and available instrumentation.

DOT Script for Technique Selection Workflow

TechniqueSelection Goal Reaction Monitoring Goal Quant Quantitative Data Needed? Goal->Quant Struct Structural Info Needed? Quant->Struct HPLC HPLC-UV / HPLC-MS Quant->HPLC Yes Realtime Real-Time Kinetics? Struct->Realtime GCMS GC-MS (with Derivatization) Struct->GCMS Yes (Confirmatory) NMR NMR Spectroscopy Struct->NMR Yes (Detailed) Realtime->NMR Yes (Offline points) InSitu In-Situ IR / Raman Realtime->InSitu Yes

Caption: Decision workflow for selecting an analytical technique.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for monitoring reactions of non-volatile, polar compounds like BECCA. It provides excellent quantitative data on the consumption of starting materials and the formation of products.

HPLC Troubleshooting & FAQs

Q1: Why am I seeing significant peak tailing for my BECCA starting material and product?

A1: Peak tailing for carboxylic acids is a common issue in reversed-phase HPLC. The primary cause is unwanted secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups on the silica-based column packing.

  • Scientific Rationale: At a mobile phase pH above the pKa of the carboxylic acid (~4-5), the analyte is ionized. These ionized acids can interact strongly with the stationary phase's active sites, leading to a non-ideal partitioning process and tailed peaks.

  • Troubleshooting Steps:

    • pH Control: The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Adding an acid like 0.1% trifluoroacetic acid (TFA) or phosphoric acid will ensure the carboxylic acid is fully protonated (neutral), minimizing silanol interactions.[1]

    • Buffer Choice: Use a suitable buffer to maintain a consistent pH throughout the run. For mass spectrometry detection, volatile buffers like formic acid or acetic acid are required.[2]

    • Column Choice: Employ a high-purity, end-capped column specifically designed to shield residual silanols. If tailing persists, consider a column with a different stationary phase.

Q2: My retention times are drifting between injections. What is causing this instability?

A2: Retention time drift is typically caused by changes in the mobile phase composition, temperature fluctuations, or an improperly equilibrated column.[3]

  • Scientific Rationale: Reversed-phase chromatography relies on a stable equilibrium between the mobile and stationary phases. Any change to this equilibrium will affect analyte retention.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using an online mixer, faulty proportioning valves can be a cause; test by using a pre-mixed mobile phase.[1]

    • Column Equilibration: For gradient methods, ensure the column is fully re-equilibrated to the initial conditions before each injection. This may require a longer post-run equilibration time.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can cause noticeable retention shifts.[3]

Table 1: Recommended Starting HPLC Conditions for BECCA Analysis
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry suitable for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% to 95% B over 10 minutesA general-purpose gradient to elute the starting material and potential products.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Detection UV at 210 nm & 254 nm210 nm for the carboxyl group and 254 nm for the benzyl aromatic ring.
Injection Vol. 2 µLSmall volume to prevent column overload.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separation and identification but can be challenging for a molecule like BECCA due to its polarity and potential thermal instability.

GC-MS Troubleshooting & FAQs

Q1: I'm not seeing a peak for BECCA, or the peak is very broad and tailing. What's happening?

A1: This is likely due to two factors: the high polarity of the carboxylic acid and potential thermal degradation in the hot GC inlet.

  • Scientific Rationale:

    • Polarity: The carboxylic acid group can form strong hydrogen bonds, leading to poor peak shape and adsorption onto active sites within the GC system.[4]

    • Thermal Lability: While the cyclopropane ring and benzyl ether are relatively stable, high temperatures in the injector port can cause decomposition, especially if active metal surfaces are present.[5][6]

  • Troubleshooting Steps:

    • Derivatization (Mandatory): The most reliable solution is to convert the polar carboxylic acid into a non-polar, more volatile ester or silyl ether. Silylation using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective method. This masks the polar -OH group, improving peak shape and thermal stability.

    • Lower Inlet Temperature: Optimize the injector temperature. Start around 250 °C and gradually decrease it to find a balance between efficient volatilization and minimal degradation.[6]

    • Use an Inert Liner: Employ a deactivated, glass wool-free liner to minimize catalytic degradation of the analyte on hot metal surfaces.[5]

Q2: What are the expected mass fragmentation patterns for the silylated derivative of BECCA?

A2: Understanding the fragmentation is key to confirming the identity of your peak. For the TMS-ester of BECCA, you can expect the following key fragments:

  • Scientific Rationale: In electron ionization (EI) mass spectrometry, the molecule is fragmented in predictable ways based on bond strengths and the stability of the resulting ions.

  • Expected Fragments:

    • m/z 91 (Tropylium ion): This is a very common and often base peak for compounds containing a benzyl group, resulting from the cleavage and rearrangement of the benzyl moiety.[7][8]

    • Loss of -CH₂OTMS: Cleavage of the ether bond.

    • Fragments related to the cyclopropane ring: The strained ring can open, leading to a series of smaller fragments.

Table 2: Key Mass Fragments for TMS-Derivatized BECCA
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
292[M]⁺ (Molecular Ion)Confirms the molecular weight of the TMS derivative.
277[M-15]⁺ (Loss of CH₃)A common loss from a TMS group.
91[C₇H₇]⁺ (Tropylium ion)Diagnostic for the benzyl group.[7][8]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and can be used for both qualitative and quantitative monitoring of reactions without chromatographic separation.

NMR Monitoring Guide & FAQs

Q1: Which signals in the ¹H NMR spectrum are best for monitoring reaction progress?

A1: The ideal signals are well-resolved, in a clean region of the spectrum, and belong uniquely to either the starting material or the product.

  • Scientific Rationale: Reaction conversion is calculated by comparing the integration of a disappearing starting material peak to a newly appearing product peak, relative to an internal standard.

  • Recommended Signals for BECCA:

    • Benzylic Protons (-O-CH₂-Ph): A sharp singlet around 4.5 ppm. Its disappearance is an excellent indicator of reactions involving the benzyl ether.

    • Cyclopropane Protons: These appear as complex multiplets in the upfield region (~0.5-1.5 ppm).[9][10] While complex, their unique chemical shift makes them useful for monitoring reactions that alter or open the cyclopropane ring.[11]

    • Aromatic Protons: Multiplets between 7.2-7.4 ppm. Useful if the aromatic ring is modified.

Q2: How can I perform a quantitative NMR (qNMR) experiment to determine the exact conversion?

A2: Quantitative NMR requires careful experimental setup to ensure the signal intensity is directly proportional to the molar concentration.

  • Scientific Rationale: For accurate quantification, the relaxation delay (d1) between scans must be long enough to allow all relevant protons to fully relax back to equilibrium. A value of 5 times the longest T₁ of the protons being integrated is recommended.

  • Protocol Steps:

    • Add a known amount of a stable internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) to the reaction mixture before starting. The standard should have a sharp singlet in a clear region of the spectrum.

    • Acquire spectra at different time points.

    • Use a long relaxation delay (e.g., d1 = 30 seconds) to ensure full relaxation.

    • Carefully integrate the chosen peaks for the starting material, product, and internal standard.

    • Calculate the concentration and conversion based on the relative integrals.

Table 3: Characteristic ¹H-NMR Shifts for BECCA in CDCl₃
ProtonsChemical Shift (ppm, approximate)MultiplicityNotes
Aromatic (Ph-)7.25 - 7.40Multiplet5H, characteristic of a monosubstituted benzene ring.
Benzylic (-O-CH₂ -Ph)4.50Singlet2H, sharp and easily identifiable.
Ether (-CH₂ -O-)3.60Triplet2H, adjacent to the ethyl CH₂.
Ethyl (-CH₂ -CH₂-O-)2.00Triplet2H, adjacent to the ether CH₂.
Cyclopropane (-CH₂-ring)0.8 - 1.4Multiplet4H, complex due to diastereotopicity and coupling.[9][10]
Section 5: Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
  • Quench Reaction: Withdraw an aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.

  • Dilute: Immediately dilute the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for injection.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) to remove any particulate matter that could clog the HPLC system.

  • Analyze: Inject the filtered sample into the HPLC system using the conditions outlined in Table 1.

Protocol 2: Derivatization for GC-MS Analysis
  • Aliquot & Dry: Take an aliquot (e.g., 100 µL) of the reaction mixture and evaporate the solvent completely under a stream of nitrogen. It is critical to remove all protic solvents (water, alcohols).

  • Add Reagent: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) followed by 100 µL of BSTFA with 1% TMCS.

  • Heat: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Analyze: Cool the sample to room temperature and inject 1 µL into the GC-MS.

// Nodes Start [label="Withdraw Reaction Aliquot", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Evaporate Solvent\n(under N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="Add Pyridine & BSTFA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat at 70°C for 30 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inject [label="Inject into GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dry; Dry -> Deriv; Deriv -> Heat; Heat -> Inject; }

Sources

Technical Support Center: Overcoming Poor Solubility of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. Our approach is rooted in explaining the fundamental principles behind each experimental choice, ensuring you can not only solve immediate solubility issues but also adapt these strategies to your specific derivative and experimental context.

The Challenge: Understanding the Insolubility of Your Compound

The molecular structure of this compound derivatives presents a classic solubility dilemma. The presence of the benzyloxyethyl and cyclopropane moieties imparts a significant lipophilic character, driving down aqueous solubility.[1][2] Conversely, the carboxylic acid group offers a handle for solubility manipulation, particularly through pH modification.[3][4][5] This guide will walk you through systematic approaches to harness this group and other formulation strategies to achieve your desired concentration in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the first thing I should try?

Answer: The first and most direct approach is pH adjustment. The carboxylic acid group on your molecule is a weak acid, meaning its charge state is dependent on the pH of the solution.

  • The "Why": At acidic or neutral pH, the carboxylic acid is protonated (-COOH), making it uncharged and significantly less soluble in water. By raising the pH to a basic level (typically 1-2 pH units above the compound's pKa), you deprotonate the acid to its carboxylate salt form (-COO⁻). This charged species is much more polar and thus more soluble in aqueous solutions.[3][4]

Troubleshooting Protocol: pH-Based Solubilization

  • Determine the pKa: If the pKa of your specific derivative is unknown, a typical pKa for a carboxylic acid is in the range of 4-5.[5]

  • Initial Suspension: Suspend your compound in the desired aqueous buffer (e.g., PBS, TRIS).

  • Titration: While stirring, add a small amount of a base stock solution (e.g., 1 M NaOH) dropwise.

  • Monitor Dissolution: Observe for visual clarification of the solution. Use a calibrated pH meter to monitor the pH.

  • Target pH: Aim for a final pH of approximately 7.5 to 9.0 for initial trials. Be mindful of the pH stability of your compound and the requirements of your downstream assay.

  • Confirmation: Once dissolved, you can slowly back-titrate with a dilute acid (e.g., 0.1 M HCl) if a lower final pH is required, but be cautious of precipitation.

Parameter Recommendation Rationale
Starting pH Neutral (e.g., 7.4)Standard physiological starting point.
Titrant 0.1 M - 1 M NaOHCommon laboratory base, effective for deprotonation.
Target pH > 8.0Ensures complete conversion to the more soluble carboxylate form.[6]
Caution Compound StabilityHigh pH can degrade certain molecules. Always assess stability.
Q2: I've tried adjusting the pH, but the solubility is still insufficient, or my experiment is pH-sensitive. What's my next option?

Answer: The use of co-solvents is a powerful and widely used secondary strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[7][8][9]

  • The "Why": The benzyloxyethyl group on your molecule is highly non-polar. A solvent mixture that is less polar than water alone can better solvate this lipophilic portion of the molecule, leading to a significant increase in solubility.[10] The increase in solubility is often exponential with the increase in the co-solvent fraction.[10]

Workflow for Co-Solvent Screening

Caption: Encapsulation of a lipophilic drug within a cyclodextrin.

Summary of Solubilization Strategies

Strategy Mechanism Pros Cons Best For
pH Adjustment Ionization of carboxylic acidSimple, rapid, inexpensiveCompound must be stable at high pH; not suitable for all assaysInitial screening, in vitro buffer systems
Co-solvents Reduces solvent polarityHighly effective, predictablePotential for biological interference or toxicityIn vitro assays, high-throughput screening
Cyclodextrins Encapsulation (Inclusion Complex)Low toxicity, suitable for in vivo useCan be expensive, may alter drug-receptor bindingIn vivo studies, sensitive cell assays
Surfactants Micellar EncapsulationHigh loading capacity, established use in formulationsPotential for cell lysis at high concentrationsPre-clinical and clinical formulation development

By systematically applying these troubleshooting guides and understanding the scientific principles behind them, researchers can effectively overcome the solubility challenges posed by this compound derivatives, enabling successful and reproducible experiments.

References

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). [Link]

  • Jain, A. C. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1509. [Link]

  • Zografi, G., & Vessey, A. R. (1986). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 75(6), 546-550. [Link]

  • Ruan, F., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(29), 2378-2391. [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2925-2947. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Khadka, P., et al. (2014). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences, 103(10), 3163-3174. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2925-2947. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids? [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 16(5), 983-993. [Link]

  • ACS Omega. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of success. Molecules incorporating the cyclopropane ring are of particular interest due to their unique conformational constraints and metabolic stability, often imparting favorable pharmacokinetic properties. This guide provides an in-depth technical comparison for confirming the structure of 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid, a scaffold with potential applications in medicinal chemistry, against a structurally similar isomer. As Senior Application Scientists, we present this guide to underscore the causal links between molecular structure and analytical data, ensuring the integrity of your research.

The Imperative of Unambiguous Structural Verification

This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a self-validating system for structural confirmation.

Comparative Analysis: Target Molecule vs. Positional Isomer

To illustrate the power of spectroscopic methods in distinguishing closely related structures, we will compare the expected analytical data for our target molecule with its positional isomer.

Target Molecule: this compound Positional Isomer: 2-(Benzyloxymethyl)-2-methylcyclopropane-1-carboxylic acid

Both molecules share the same molecular formula (C13H16O3) and molecular weight (220.26 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectra of the target molecule and its isomer reveal key differences that allow for their unambiguous differentiation.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (Target Molecule) Assignment (Isomer)
~10-12Broad Singlet1H-COOH-COOH
~7.2-7.4Multiplet5H-C₆H-C₆H
~4.5Singlet2H-O-CH₂ -Ph-O-CH₂ -Ph
~3.6Triplet2H-CH₂ -O--CH₂ -O-
~2.0Triplet2H-CH₂ -CH₂-O-N/A
N/ASinglet3HN/A-CH₃
~1.0-1.5Multiplet4HCyclopropyl -CH₂ -CH₂ -Cyclopropyl -CH - and -CH₂ -

Causality in ¹H NMR: The most striking difference lies in the signals for the substituents on the cyclopropane ring. The target molecule is expected to show two triplets for the ethyl spacer, while the isomer will display a singlet for the methyl group and complex multiplets for the remaining cyclopropyl protons. The upfield chemical shifts of the cyclopropyl protons are a direct result of the diamagnetic anisotropy of the strained three-membered ring[1].

Predicted ¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Predicted Chemical Shift (ppm) Assignment (Target Molecule) Assignment (Isomer)
~175-180-C OOH-C OOH
~138Quaternary Aromatic C Quaternary Aromatic C
~127-129Aromatic C HAromatic C H
~73-O-C H₂-Ph-O-C H₂-Ph
~69-C H₂-O--C H₂-O-
~35-C H₂-CH₂-O-N/A
~25Quaternary Cyclopropyl C Quaternary Cyclopropyl C
N/AN/A~20
~15Cyclopropyl -C H₂-Cyclopropyl -C H- and -C H₂-

Causality in ¹³C NMR: The presence of a signal around 20 ppm for the isomer is a clear indicator of a methyl group. Conversely, the target molecule will exhibit a signal around 35 ppm for the methylene carbon of the ethyl side chain. The quaternary carbon of the cyclopropane ring will be further downfield in the target molecule due to the direct attachment of the carboxylic acid and the ethyl group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expected Fragmentation Patterns

For both molecules, the molecular ion peak [M]⁺ should be observed at m/z = 220.

Target Molecule Fragmentation:

  • Loss of the benzyl group ([M-91]⁺): A prominent peak at m/z = 129, corresponding to the loss of a benzyl radical. The benzyl cation itself will likely rearrange to the stable tropylium ion at m/z = 91, which is often the base peak.

  • Loss of the benzyloxy group ([M-107]⁺): A peak at m/z = 113.

  • Loss of the carboxylic acid group ([M-45]⁺): A peak at m/z = 175.

Isomer Fragmentation:

  • Loss of the benzyloxymethyl group ([M-107]⁺): A significant peak at m/z = 113. The benzyloxymethyl cation may also be observed.

  • Loss of the methyl group ([M-15]⁺): A peak at m/z = 205.

  • Loss of the carboxylic acid group ([M-45]⁺): A peak at m/z = 175.

Causality in MS Fragmentation: The fragmentation is driven by the stability of the resulting cations. The formation of the highly stable tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group[2]. While both isomers will show a loss of the benzyloxy-containing fragment, the presence of a significant [M-15]⁺ peak would strongly suggest the presence of the methyl-substituted isomer.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualization of Analytical Workflows

To provide a clear overview of the logical flow of the structural confirmation process, the following diagrams are presented.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation & Comparison Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Isomer Data Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for structural confirmation.

G cluster_key Key Differentiating Features Target This compound ¹H NMR: Triplets for ethyl group ¹³C NMR: Signal at ~35 ppm MS: [M-91]⁺ prominent NMR_diff NMR: Alkyl substituent signals Target->NMR_diff Exhibits MS_diff MS: Fragmentation of alkyl group Target->MS_diff Shows Isomer 2-(Benzyloxymethyl)-2-methylcyclopropane-1-carboxylic acid ¹H NMR: Singlet for methyl group ¹³C NMR: Signal at ~20 ppm MS: [M-15]⁺ observed Isomer->NMR_diff Exhibits Isomer->MS_diff Shows

Caption: Key differentiators in spectral data.

Conclusion

The definitive structural confirmation of this compound and its derivatives is paramount for advancing drug development projects. By employing a combination of ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry, researchers can confidently distinguish the target molecule from its isomers. This guide has outlined the expected spectral differences and provided robust protocols to ensure data integrity. Adherence to these analytical principles provides a self-validating system, underpinning the trustworthiness and scientific rigor of your research.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 19, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry. As Senior Application Scientists, our goal is to offer not just protocols, but a strategic framework for selecting and interpreting analytical data, ensuring both scientific integrity and practical applicability.

Introduction

This compound (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.27 g/mol ) possesses a unique combination of structural motifs: a cyclopropane ring, a carboxylic acid, and a benzyloxyethyl side chain.[1][2][3][4][5][6] This distinct architecture necessitates a multi-faceted analytical approach to unambiguously confirm its identity and purity. This guide will delve into the practical application and comparative analysis of four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms within this compound.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of structurally similar fragments, a predicted ¹H NMR spectrum is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₅)7.25 - 7.40Multiplet5HTypical range for monosubstituted benzene ring protons.
Benzylic (CH₂)~4.50Singlet2HDeshielded by the adjacent oxygen and aromatic ring.
Methylene (OCH₂)~3.60Triplet2HAdjacent to an oxygen atom.
Methylene (CH₂-C)~1.90Triplet2HAdjacent to the cyclopropane ring.
Cyclopropane (CH₂)0.80 - 1.20Multiplet4HCharacteristic upfield shifts for cyclopropyl protons.
Carboxylic Acid (OH)>10Broad Singlet1HHighly deshielded and often broad due to hydrogen bonding.
B. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum complements the ¹H NMR by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)~175-180Typical for a carboxylic acid carbonyl.
Aromatic (C₆H₅)~127-138Characteristic range for benzene ring carbons.
Benzylic (CH₂)~73Attached to an oxygen and an aromatic ring.
Methylene (OCH₂)~69Aliphatic carbon attached to an oxygen.
Methylene (CH₂-C)~35Aliphatic carbon adjacent to the cyclopropane ring.
Quaternary Cyclopropane (C)~25The carbon of the cyclopropane ring bearing two substituents.
Cyclopropane (CH₂)~15-20Upfield chemical shifts are characteristic of cyclopropane carbons.
C. Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

D. Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

A. Expected Mass Spectrum

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 221.1172.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 219.1027 is also expected.[7]

B. Predicted Fragmentation Pattern

Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner, providing further structural confirmation.

Table 3: Predicted Key Fragment Ions in Positive Ion Mode

m/zProposed FragmentRationale
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group. A very common and often base peak for benzyl-containing compounds.
108[C₇H₈O]⁺Benzyl alcohol cation radical, from cleavage of the ether linkage.
129[M+H - C₇H₇O]⁺Loss of the benzyloxy group.
203[M+H - H₂O]⁺Loss of water from the carboxylic acid.
C. Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap for accurate mass measurements.

  • Chromatography: A reversed-phase C18 column is suitable. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is recommended.

  • Mass Spectrometry: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data for the ion of interest.

D. Workflow for Mass Spectrometry Analysis

Caption: Workflow for LC-MS based analysis.

III. High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse technique for assessing the purity of a compound and for quantitative analysis. For a lipophilic molecule like this compound, reversed-phase HPLC is the method of choice.

A. Proposed HPLC Method

A robust reversed-phase HPLC method is essential for separating the target compound from potential impurities.

Table 4: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately non-polar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidA common organic modifier for reversed-phase HPLC.
Gradient Start with a lower percentage of B, and gradually increase to elute the compound. A typical starting point could be 50% B, increasing to 95% B over 20 minutes.Gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe benzene ring will provide a chromophore for UV detection.
Injection Volume 10 µLA typical injection volume.
B. Experimental Protocol: HPLC Purity Analysis
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment if quantification is required.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the main standard.

  • System Suitability: Before running the samples, perform system suitability tests to ensure the HPLC system is performing correctly. This includes multiple injections of a standard to check for reproducibility of retention time and peak area.

  • Analysis: Inject the samples and standards and record the chromatograms. Purity is typically assessed by the area percentage of the main peak.

C. Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC-based purity assessment.

IV. Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen in this case) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

A. Theoretical Elemental Composition

For C₁₃H₁₆O₃, the theoretical elemental composition is as follows:

Table 5: Theoretical Elemental Composition

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14370.89
Hydrogen (H)1.0081616.1287.32
Oxygen (O)15.999347.99721.79
Total 220.268 100.00
B. Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.

  • Instrumentation: A CHN/O elemental analyzer is used. The sample is combusted at high temperature in a stream of oxygen.

  • Detection: The resulting combustion gases (CO₂, H₂O) are separated and quantified by detectors (e.g., thermal conductivity detector). Oxygen is typically determined by pyrolysis in the absence of oxygen.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample.

C. Acceptance Criteria

The experimentally determined percentages should be within ±0.4% of the theoretical values to be considered a good match.[8]

Comparative Summary and Recommendations

Each of the discussed analytical techniques provides a unique and complementary piece of information for the comprehensive characterization of this compound.

Table 6: Comparison of Analytical Techniques

TechniquePrimary InformationStrengthsLimitationsRecommendation
NMR Spectroscopy Detailed molecular structure and connectivityUnambiguous structural elucidationRequires a relatively pure sample; can be complex to interpretEssential for identity confirmation.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity; confirms molecular formulaIsomers may not be distinguishable; fragmentation can be complexEssential for molecular weight determination and as a confirmatory technique.
HPLC Purity and quantificationHigh precision and accuracy for purity assessmentDoes not provide structural information on its ownEssential for purity determination and quality control.
Elemental Analysis Elemental compositionConfirms empirical formulaRequires a highly pure and dry sample; does not distinguish between isomersHighly Recommended for final confirmation of a new compound's composition.

Conclusion

A combination of NMR spectroscopy, mass spectrometry, and HPLC is essential for the robust characterization of this compound. NMR provides the definitive structural evidence, MS confirms the molecular weight and provides fragmentation data for further structural support, and HPLC is the gold standard for purity assessment. Elemental analysis serves as a final, orthogonal confirmation of the elemental composition. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and quality of this and other novel chemical entities, thereby upholding the principles of scientific rigor in drug discovery and development.

References

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A Senior Application Scientist's Guide to PROTAC Linker Design: A Comparative Analysis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of three components: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] While the ligands ensure binding, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall performance, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties and pharmacokinetics.[3][]

This guide provides an in-depth comparison of linker strategies, with a specific focus on the emerging class of rigid, sp³-rich scaffolds as exemplified by the building block 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid . We will objectively compare this structural motif against traditional flexible linkers, supported by experimental data and validated protocols to empower your PROTAC design and optimization efforts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) E3_bound->Ub Recruitment PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The PROTAC Mechanism of Action.

Spotlight on a Rigid Scaffold: this compound

The molecule this compound is not a complete linker itself, but rather a versatile synthetic building block. Its structure is highly informative for designing advanced PROTACs.

  • Chemical Structure:

    • Cyclopropane Core: This three-membered ring is the key feature. It introduces a high degree of rigidity and a defined three-dimensional, sp³-rich character. Unlike floppy alkyl chains, its conformation is locked, which can pre-organize the PROTAC into a bioactive conformation necessary for efficient ternary complex formation.[] This reduces the entropic penalty of binding, potentially leading to more stable complexes.

    • Carboxylic Acid Handle: This provides a reactive point for conjugation, typically via amide bond formation, to either the warhead or E3 ligase ligand.

    • Benzyloxyethyl Arm: This portion provides a defined exit vector and length. The ether linkage offers some polarity, and the benzyl group can engage in beneficial π-stacking interactions with protein residues, such as the tyrosine residue (Y98) in the VHL E3 ligase.[2]

The central hypothesis is that incorporating rigid, non-planar elements like cyclopropane can significantly improve a PROTAC's drug-like properties compared to traditional, flexible linkers.

Comparative Analysis: Rigid Cycloalkane vs. Flexible Alkyl/PEG Linkers

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[5] While effective, these linkers often contribute to high molecular weight, an excessive number of rotatable bonds, and poor physicochemical properties, including low metabolic stability and cell permeability.[6] The field is now shifting towards more sophisticated, rigid linkers to overcome these limitations.[2]

The choice of linker has a profound impact on degradation efficacy, which is quantified by two key parameters:

  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ indicates greater efficacy.

Linker ClassRepresentative PROTAC / TargetDC₅₀DₘₐₓKey Physicochemical Properties & Rationale
Flexible (Alkyl/PEG) TBK1 Degrader (21-atom linker)3 nM>95%Pros: Synthetically accessible, flexible enough to allow for multiple binding modes. Cons: Potency can be highly sensitive to length (a 29-atom linker had a DC₅₀ of 292 nM).[2] Prone to oxidative metabolism.[7] High number of rotatable bonds can lead to poor permeability.
Flexible (PEG) BRD4 Degrader (CRBN-based)>5 µMLowDemonstrates the "linker length paradox"; intermediate length PEG linkers (1-2 units) were less potent than both shorter (0 units) and longer (4-5 units) versions (<0.5 µM), highlighting the unpredictability.[2]
Rigid (Cycloalkane/Aromatic) ARD-69 (Androgen Receptor Degrader)< 1 nM>90%Pros: The rigid, polar linker significantly improved aqueous solubility and pharmacokinetic properties.[2] The constrained conformation is believed to favor a highly productive ternary complex.
Rigid (Cycloalkane/Piperidine) ARV-110 (Androgen Receptor Degrader)~1 nM>95%Pros: One of the first PROTACs to enter clinical trials. The rigid piperidine-containing linker contributes to enhanced metabolic stability and a favorable drug metabolism and pharmacokinetics (DMPK) profile.[5][6]
Rigid (Isomer-dependent) H-PGDS Degrader (PROTACs 3 & 4)71.4 pM vs 23.8 pM>90%Highlights the extreme sensitivity to 3D geometry. Two PROTACs, identical except for the linker attachment point on the pomalidomide ligand, showed a significant difference in potency, likely due to altered stability of the ternary complex.[8]

Causality Behind the Data:

  • Metabolic Stability: Flexible alkyl and ether chains are often susceptible to oxidative metabolism by enzymes like cytochrome P450s.[9] Rigid, cyclic structures like cyclopropanes or piperazines are less prone to metabolism, leading to a longer half-life in vivo.[5]

  • Cell Permeability: PROTACs with high flexibility often exist in solution as extended conformers, exposing their polar surface area and hindering passive diffusion across the nonpolar cell membrane. Rigid linkers can promote folded or "chameleonic" conformations that shield polar groups in a nonpolar environment, thereby improving cell permeability.[10]

  • Solubility: Hydrophobic alkyl linkers can decrease the aqueous solubility of the final PROTAC. Incorporating polar rigid motifs, such as piperazine or the ether linkage in our topic molecule, can improve solubility.[5]

Linker_Logic cluster_props Linker Properties cluster_outcomes PROTAC Performance Outcomes cluster_pos Positive Outcomes cluster_neg Negative Outcomes Flexibility High Flexibility (e.g., Alkyl, PEG) Metabolism Increased Metabolism Flexibility->Metabolism Prone to Oxidation Poor_PK Poor PK Properties Flexibility->Poor_PK High Rotatable Bonds, Exposed PSA Rigidity High Rigidity (e.g., Cyclopropane) Metabolic_Stability Improved Metabolic Stability Rigidity->Metabolic_Stability Resists Enzymatic Attack Permeability Enhanced Cell Permeability Rigidity->Permeability Shields Polar Surface Area Potency Higher Potency (Lower DC50) Rigidity->Potency Reduces Entropic Penalty of Binding Steric_Clash Steric Hindrance (No Ternary Complex) Rigidity->Steric_Clash IF conformation is incorrect

Figure 2: Relationship between linker rigidity and performance outcomes.

Self-Validating Experimental Protocols

To generate the comparative data discussed above, a rigorous and systematic experimental workflow is essential. The following protocols provide a self-validating framework for assessing PROTAC performance.

Experimental_Workflow cluster_design 1. Design & Synthesis cluster_eval 2. In Vitro & Cellular Evaluation cluster_analysis 3. Data Analysis & Optimization Linker_Design Design Linkers (Rigid vs. Flexible) Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot / NanoBRET) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Synthesis->Permeability_Assay Metabolism_Assay Metabolic Stability Assay (Microsomes) Synthesis->Metabolism_Assay Data_Analysis Calculate DC50, Dmax, Permeability (Pe), Half-life (t½) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Metabolism_Assay->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Linker_Design Iterate

Figure 3: A systematic workflow for PROTAC evaluation and optimization.

Protocol 1: Determining Degradation Potency (DC₅₀/Dₘₐₓ) via Western Blot

This protocol quantifies the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment: a. Seed cells (e.g., HEK-293, PC-3) into 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5 x 10⁵ cells/well).[11] b. Culture overnight in a humidified incubator (37°C, 5% CO₂).[11] c. Prepare serial dilutions of the PROTAC compounds in DMSO. A common concentration range is 1000 nM down to ~1 nM. d. Treat the cells with the different PROTAC concentrations. Include a DMSO-only well as a vehicle control (final DMSO concentration should be ≤0.5%).[11] e. Incubate for a defined period, typically 18-24 hours, to allow for degradation.[12]

2. Protein Extraction (Lysate Preparation): a. Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein lysate) to a new tube.

3. Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the concentration of all samples with lysis buffer. c. Add Laemmli sample buffer to each sample (typically to a 1x final concentration) and boil at 95-100°C for 5-10 minutes to denature the proteins.

4. Gel Electrophoresis and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting and Detection: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate with a primary antibody specific to the target protein overnight at 4°C. c. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading. d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST. g. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

6. Data Analysis: a. Quantify the band intensity for the target protein and the loading control in each lane using software like ImageJ. b. Normalize the target protein intensity to the loading control intensity. c. Plot the normalized protein levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[13]

Protocol 2: Assessing Passive Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across a biological membrane.[14]

1. Reagent Preparation: a. Donor Buffer: 1X PBS, pH 7.4. b. Acceptor Buffer: 1X PBS, pH 7.4. c. Test Compound Stock: Prepare a 10 mM stock of each PROTAC in 100% DMSO. d. Artificial Membrane: Prepare a solution of 1% lecithin in dodecane.[15]

2. Assay Plate Preparation: a. Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. b. Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution. c. Add 150-200 µL of Acceptor Buffer to each well of the acceptor plate.

3. Assay Execution: a. Dilute the test compound stock to a final concentration of 10 µM in Donor Buffer. The final DMSO concentration should be low (e.g., <5%).[15] b. Add 150-200 µL of the diluted test compound solution to each well of the donor plate. c. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[16] d. Incubate the plate assembly at room temperature for 4-18 hours in a moist chamber to prevent evaporation.[15]

4. Sample Analysis: a. After incubation, separate the plates. b. Take aliquots from both the donor and acceptor wells for analysis. c. Quantify the concentration of the PROTAC in each sample using LC-MS/MS.

5. Data Analysis: a. Calculate the permeability coefficient (Pe) using the following formula: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [C]a / [C]eq) Where: Vd and Va are volumes of donor/acceptor wells, Area is the filter area, Time is incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration. b. Compounds are typically classified as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.

Protocol 3: Evaluating Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[17]

1. Reagent Preparation: a. Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. b. Cofactor Solution (NADPH Regenerating System): Prepare a solution in buffer containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[1] c. Microsome Solution: Thaw pooled human liver microsomes (HLM) and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in Incubation Buffer.[18] d. Test Compound: Prepare a working solution of the PROTAC (e.g., at 2 µM final concentration). e. Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure: a. Pre-warm the microsome solution and the test compound solution to 37°C. b. Initiate the reaction by adding the Cofactor Solution to the microsome/compound mixture. For a negative control (T=0 and to check for non-enzymatic degradation), add buffer instead of the cofactor system. c. Incubate the reaction at 37°C with gentle shaking. d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the ice-cold Quenching Solution to stop the reaction.[18]

3. Sample Processing and Analysis: a. Vortex the quenched samples thoroughly. b. Centrifuge at high speed (e.g., 5,500 rpm for 5 minutes) to precipitate the microsomal proteins.[1] c. Transfer the supernatant to a new plate or vials for analysis. d. Analyze the concentration of the remaining parent PROTAC at each time point by LC-MS/MS.

4. Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the reaction conditions. A shorter half-life indicates lower metabolic stability.

Conclusion and Future Perspectives

The era of relying solely on flexible, synthetically convenient linkers is evolving. While alkyl and PEG linkers remain valuable tools, the data compellingly argues for the strategic integration of rigid motifs to overcome the pharmacokinetic challenges inherent to large PROTAC molecules. Building blocks like This compound represent a rational design approach, offering a constrained, sp³-rich core that can significantly enhance metabolic stability, cell permeability, and ultimately, degradation potency.

However, rigidity is not a panacea. An overly constrained linker that cannot adopt the specific geometry required for a productive ternary complex will fail, regardless of its PK properties.[2] The future of PROTAC design lies in a balanced, data-driven approach. The systematic application of the validated protocols described herein will enable researchers to build robust structure-activity relationships, moving beyond trial-and-error and toward the rational design of next-generation protein degraders with true therapeutic potential.

References

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A Comparative Guide to the Biological Activity of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and electronic properties to molecular scaffolds.[1] This has led to the exploration of cyclopropane-containing compounds across a wide spectrum of therapeutic areas, including their use as enzyme inhibitors and anti-inflammatory agents. This guide focuses on the comparative biological activity of analogs of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid, a scaffold with potential applications in inflammation and related pathways. Due to a lack of direct comparative studies on a synthesized series of these specific analogs, this guide will provide a framework for their evaluation. We will delve into the established biological activities of structurally related cyclopropane carboxylic acids, detail relevant experimental protocols for assessing their efficacy, and, through the lens of established structure-activity relationships (SAR), predict how modifications to the parent structure may influence biological outcomes.

Potential Biological Targets and Activities

Based on the known pharmacological profiles of related cyclopropane carboxylic acid derivatives, two primary areas of biological activity are of significant interest for this compound and its analogs: inhibition of leukotriene C4 (LTC4) synthase and modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Leukotriene C4 Synthase Inhibition

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases.[2][3] The enzyme responsible for its synthesis, LTC4 synthase, is a key target for anti-inflammatory drug development.[4] Several cyclopropane-containing molecules have been investigated as inhibitors of this enzyme, suggesting that the this compound scaffold could exhibit similar activity.[5]

Anti-inflammatory Activity via COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators.[6][7][8] The structural features of some cyclopropane carboxylic acid derivatives align with the pharmacophoric requirements for COX inhibition, making this a plausible mechanism of action for the target compounds.[9]

Structure-Activity Relationship (SAR) Insights

Key Structural Features for Activity:

  • The Carboxylic Acid Moiety: The carboxylic acid group is often crucial for binding to the active site of target enzymes, such as COX and potentially LTC4 synthase.[10] Esterification or replacement with other acidic bioisosteres would be a key modification to probe the importance of this group.

  • The Cyclopropane Ring: The rigid cyclopropane scaffold serves to orient the key functional groups in a specific spatial arrangement, which is critical for high-affinity binding to the biological target.

  • The Ether-Linked Side Chain: The 1-[2-(benzyloxy)ethyl] group offers multiple points for modification to explore the SAR. Variations in the length of the ethyl linker, and substitution on the phenyl ring of the benzyl group, are expected to significantly impact potency and selectivity. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the target protein.

The following diagram illustrates the key pharmacophoric elements and potential points for analog synthesis.

SAR_of_Cyclopropane_Analogs cluster_scaffold Core Scaffold cluster_modifications Potential Modifications Scaffold This compound R1 Carboxylic Acid Modification (Ester, Amide, Bioisostere) Scaffold->R1 Impacts binding affinity and prodrug potential R2 Side Chain Length Variation (e.g., methoxy, propoxy) Scaffold->R2 Alters spatial orientation and flexibility R3 Aromatic Ring Substitution (e.g., -Cl, -F, -OCH3, -CF3) Scaffold->R3 Modulates electronic properties and steric interactions

Caption: Key modification points for SAR studies of this compound analogs.

Experimental Protocols for Biological Activity Comparison

To objectively compare the biological activity of a synthesized library of this compound analogs, a series of well-defined in vitro assays are recommended.

Leukotriene C4 Synthase Inhibition Assay (Cell-Free)

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of LTC4 synthase.

Methodology: [2][11]

  • Reagents and Materials:

    • Microsomes from HEK293 cells expressing human LTC4 synthase.[2]

    • 5-lipoxygenase (5-LOX).[2]

    • Arachidonic acid (AA).[2]

    • Glutathione (GSH).[2]

    • Test compounds (analogs of this compound) dissolved in DMSO.

    • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8, supplemented with 0.05% Triton X-100).[11]

    • Quenching solution (e.g., methanol/acetonitrile).

    • LTC4 ELISA kit for quantification.[12]

  • Procedure:

    • Prepare a reaction mixture containing the LTC4S-expressing microsomes, 5-LOX, and GSH in the reaction buffer.

    • Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes on ice).[11]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate the reaction at 37°C for a specific time.

    • Stop the reaction by adding the quenching solution.

    • Quantify the amount of LTC4 produced using a competitive ELISA.[12]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

LTC4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: LTC4S microsomes, 5-LOX, GSH B Add test compounds (various concentrations) A->B C Initiate with Arachidonic Acid B->C D Incubate at 37°C C->D E Stop reaction D->E F Quantify LTC4 (ELISA) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the cell-free LTC4 synthase inhibition assay.

In Vitro Anti-inflammatory Assays

A panel of assays can be employed to assess the general anti-inflammatory properties of the analogs.

This assay determines the selectivity of the compounds for the two COX isoforms.

Methodology: [13]

  • Reagents and Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid.

    • Test compounds.

    • Detection reagents (e.g., colorimetric or fluorometric probes to measure prostaglandin production).

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation time, measure the amount of prostaglandin produced.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

This assay assesses the ability of the compounds to prevent protein denaturation, a hallmark of inflammation.[13]

Methodology: [13]

  • Reagents and Materials:

    • Bovine serum albumin (BSA) solution.

    • Test compounds.

    • Phosphate buffered saline (PBS).

    • Spectrophotometer.

  • Procedure:

    • Mix the test compounds with the BSA solution.

    • Induce denaturation by heating the mixture (e.g., at 72°C for 5 minutes).

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.

Data Presentation and Interpretation

The biological activity data for a series of this compound analogs should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Biological Activity of this compound Analogs

Compound IDR1 (Aromatic Substitution)LTC4 Synthase IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Protein Denaturation Inhibition (%) at 100 µM
Parent HData to be determinedData to be determinedData to be determinedData to be determined
Analog 14-ClData to be determinedData to be determinedData to be determinedData to be determined
Analog 24-FData to be determinedData to be determinedData to be determinedData to be determined
Analog 34-OCH3Data to be determinedData to be determinedData to be determinedData to be determined
Analog 43,4-diClData to be determinedData to be determinedData to be determinedData to be determined
..................

By systematically evaluating a library of analogs using these standardized assays, researchers can elucidate the structure-activity relationships governing the biological effects of this compound derivatives. This knowledge will be instrumental in the rational design of more potent and selective compounds for potential therapeutic applications in inflammatory diseases.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound analogs. By focusing on relevant biological targets such as LTC4 synthase and COX enzymes, and employing robust in vitro assays, a clear understanding of the structure-activity relationships within this chemical series can be established. The insights gained from such studies will be invaluable for the advancement of novel cyclopropane-based therapeutic agents.

References

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alternative linkers to 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid in PROTAC design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Moving Beyond Conventional Scaffolds in Targeted Protein Degradation

Introduction: The Linker as the Linchpin of Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by transforming the therapeutic paradigm from occupancy-driven inhibition to event-driven degradation.[1][2][3] These heterobifunctional molecules act as molecular bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation.[2][3][4] A PROTAC is composed of three distinct elements: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[4][5]

While the warhead and E3 ligand determine the "what" and "how" of the degradation event, the linker is the unsung hero that dictates the efficiency and success of the entire process. Its length, rigidity, and chemical composition are not merely passive spacers; they are critical determinants of the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn governs the rate and extent of protein degradation.[4][6] Furthermore, the linker profoundly influences the physicochemical properties of the PROTAC molecule, affecting its solubility, cell permeability, and overall druglikeness.[5][7]

This guide moves beyond a singular focus on any one linker type. Instead, we will use the well-established von Hippel-Lindau (VHL) E3 ligase recruiting scaffold as our reference point to explore a diverse landscape of alternative linker strategies. The ligands for VHL, often based on a peptidomimetic hydroxyproline core, are among the most widely used in PROTAC development, making this a highly relevant platform for a comparative analysis.[8][9][10][11][12] We will dissect the performance of various linker classes, provide the experimental frameworks to validate them, and offer a rationale for choosing the optimal bridge for your targeted protein degradation campaign.

The PROTAC Mechanism of Action

Before delving into linker specifics, it is crucial to visualize the biological cascade that PROTACs initiate. The ultimate goal is the formation of a productive ternary complex that orients the POI in such a way that the E3 ligase can efficiently transfer ubiquitin to surface-exposed lysine residues on the target.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Transfer Ternary->Ub Catalyzes PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

A Comparative Analysis of Linker Archetypes

The choice of linker is a multi-parameter optimization problem. There is no universal solution; the optimal linker is dependent on the specific POI-E3 ligase pair.[] The main linker categories are flexible and rigid linkers.

Linker_Archetypes cluster_flexible Flexible Linkers cluster_peg PEG Linker cluster_alkyl Alkyl Linker cluster_rigid Rigid Linkers cluster_cyclo Cycloalkane cluster_triazole Triazole POI_flex POI Ligand PEG -(O-CH2-CH2)n- Alkyl -(CH2)n- E3_flex E3 Ligand POI_rigid POI Ligand Cyclo e.g., Piperazine Triazole (via Click Chemistry) E3_rigid E3 Ligand

Caption: A visual comparison of flexible versus rigid linker archetypes.

Flexible Linkers: Alkyl and PEG Chains

The most common motifs in early PROTAC design are simple alkyl chains and polyethylene glycol (PEG) units.[4] Their primary advantages are synthetic accessibility and the ease with which their length can be systematically varied.[5]

  • Alkyl-Based Linkers : These saturated or unsaturated hydrocarbon chains are hydrophobic and metabolically stable.[7][14] Their flexibility can be beneficial in allowing the POI and E3 ligase to adopt a productive conformation. However, their hydrophobicity can lead to poor aqueous solubility, a common challenge for PROTACs which often fall into the "beyond Rule of 5" chemical space.[7]

  • PEG-Based Linkers : Composed of repeating ethylene glycol units, PEG linkers are widely used to improve the hydrophilicity and aqueous solubility of PROTACs.[7] This can be crucial for developing compounds with favorable pharmacokinetic properties. However, PEG linkers can sometimes reduce passive cell permeability and may be more susceptible to metabolic cleavage compared to alkyl chains.

Rigid Linkers: Pre-organizing for Potency

More recent strategies have focused on incorporating rigid structural motifs into the linker to reduce conformational flexibility.[6][7] The rationale is to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon forming the ternary complex. This can lead to enhanced potency and selectivity.

  • Cycloalkane-Based Linkers : Incorporating saturated heterocycles like piperazine or piperidine can introduce rigidity while also improving water solubility and metabolic stability.[7]

  • Triazole-Containing Linkers : Often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," the triazole ring is a metabolically stable, planar, and rigid motif.[][15][16] This approach is exceptionally powerful for rapidly generating libraries of PROTACs for structure-activity relationship (SAR) studies.[15][16]

  • Spirocyclic & Aromatic Linkers : Spirocycles offer a unique three-dimensional rigidity that can lock the PROTAC's conformation. Aromatic linkers provide planarity and can participate in stabilizing π-π stacking interactions within the ternary complex.[7]

Data-Driven Comparison of Linker Performance

The optimal linker is highly system-dependent. A linker that is effective for one target may fail for another, even with the same E3 ligase. Therefore, empirical testing is paramount. Below is a summary of representative data from the literature comparing different linker strategies.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

PROTACE3 LigaseLinker TypeLinker Length (atoms)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 VHLPEG12HeLa~25>95Zengerle et al., 2015[4]
ARV-825 CRBNPEG/Alkyl13RS4;110.96>95Lu et al., 2015
dBET1 CRBNPEG11MV4;11<1>95Winter et al., 2015
Compound 7 VHLPEG9HCT116910 (HDAC1)~60Feller et al., 2021[17]
Compound 9 VHLPEG12HCT116550 (HDAC1)~70Feller et al., 2021[17]
Compound 22 VHLPEG/Alkyl12HCT116440 (HDAC3)77Feller et al., 2021[17]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are approximated from published data for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Analysis: The data highlights several key principles. The highly potent degraders MZ1, ARV-825, and dBET1 all utilize flexible PEG-containing linkers of similar lengths, demonstrating the success of this class. However, the work by Feller et al. on HDAC degraders shows how subtle changes, such as linker length (Compound 7 vs. 9) and composition (Compound 9 vs. 22), can modulate both potency (DC₅₀) and selectivity (HDAC1 vs. HDAC3 degradation).[17] This underscores the necessity of fine-tuning the linker for each specific application.

Experimental Protocols for Linker Evaluation

A robust linker optimization campaign requires accurate and reproducible assays to quantify PROTAC activity. The following are foundational, step-by-step protocols for assessing the key performance attributes of a PROTAC.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Design 1. Design (Computational Modeling, SAR knowledge) Synth 2. Synthesis (e.g., Click Chemistry) Design->Synth Purify 3. Purification & QC (HPLC, MS, NMR) Synth->Purify Ternary 4. Ternary Complex Assay (AlphaLISA, TR-FRET) Purify->Ternary Degrade 5. Degradation Assay (Western Blot, HiBiT) Ternary->Degrade Viability 6. Cellular Viability (e.g., CellTiter-Glo) Degrade->Viability Optimize 7. Optimize Linker (Iterate Design) Viability->Optimize Optimize->Design Feedback Loop

Caption: A typical experimental workflow for PROTAC development.

Protocol 1: Western Blot for Protein Degradation

This is the gold-standard method to directly measure the reduction of target protein levels.[18]

  • Cell Culture and Treatment: Plate adherent cells (e.g., HeLa, HCT116) in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (typically 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20-30 µg), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector. Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin). Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Protocol 2: AlphaLISA for Ternary Complex Formation

This proximity-based assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase complex in a high-throughput format.[19][20][21][][23]

  • Reagent Preparation: Use recombinant, tagged versions of your POI (e.g., GST-tagged) and E3 ligase complex (e.g., FLAG-tagged VHL complex). Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Setup: In a low-volume 384-well microplate, add a constant concentration of the tagged POI and tagged E3 ligase to each well.

  • PROTAC Addition: Add the different concentrations of the PROTAC to the respective wells. It is critical to include a no-PROTAC control. The dose-response curve is often bell-shaped due to the "hook effect," where excess PROTAC favors binary complexes over the ternary complex.[20][21]

  • Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and Alpha streptavidin donor beads that will bind a biotinylated antibody against the other tag (e.g., biotinylated anti-FLAG).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation and bead association.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal at ~615 nm upon excitation at 680 nm.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to generate the characteristic bell-shaped curve, which confirms ternary complex formation.

Protocol 3: PROTAC Synthesis via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general method for the modular assembly of a PROTAC using a triazole linker.[][15][16]

  • Precursor Synthesis: Synthesize two key precursors:

    • An alkyne-functionalized warhead (or linker attached to the warhead).

    • An azide-functionalized E3 ligase ligand (e.g., VHL ligand with an azide-terminated linker).

  • Reaction Setup: In a reaction vial, dissolve the alkyne precursor (1.0 eq.) and the azide precursor (1.0 eq.) in a solvent mixture such as H₂O/tert-butanol (2:1).

  • Catalyst Addition: Add copper(II) sulfate (CuSO₄, ~0.1 eq.) and a reducing agent, sodium ascorbate (~0.2 eq.), to the mixture. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup (e.g., extract with an organic solvent like DCM). Purify the crude product by flash column chromatography or preparative HPLC to yield the final triazole-linked PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The linker is far more than a passive tether; it is a critical design element that governs the potency, selectivity, and pharmacokinetic properties of a PROTAC. While flexible alkyl and PEG linkers remain the workhorses of the field due to their synthetic simplicity, the strategic incorporation of rigid motifs is a powerful approach to enhance ternary complex stability and improve drug-like properties. The development of modular synthetic platforms, particularly those utilizing click chemistry, has dramatically accelerated the exploration of linker SAR, allowing for the rapid generation and evaluation of diverse PROTAC libraries.[][15][16]

The future of linker design will likely involve more sophisticated strategies, including the development of "smart" linkers that are cleaved or activated in specific tissues, and the increasing use of computational modeling to predict optimal linker geometries in silico.[6] By moving beyond established scaffolds and embracing a rational, data-driven approach to linker design, researchers can unlock the full potential of targeted protein degradation and develop novel therapeutics for previously "undruggable" targets.

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A Comparative Guide to the Validation of Target Protein Degradation by 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. This guide provides an in-depth, comparative analysis of the essential validation workflows for a specific class of PROTACs: those incorporating a 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, inducing the degradation of a target protein of interest (POI). This event-driven mechanism necessitates a multi-faceted validation strategy to confirm target engagement, ubiquitination, and subsequent degradation. This guide will dissect the key experimental methodologies, providing not only step-by-step protocols but also the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to PROTAC characterization.

The Central Role of the VHL Ligand in PROTAC-Mediated Degradation

The this compound moiety is a key component of certain VHL ligands, such as the well-established VH032.[1] VHL is one of the most successfully and widely utilized E3 ligases in PROTAC design due to its ubiquitous expression across various tissues and the availability of well-characterized small molecule binders.[2][3] The fundamental mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein.[4][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][6]

The validation of a PROTAC's efficacy hinges on demonstrating each critical step in this pathway. A failure to degrade the target protein could stem from poor cell permeability, an inability to form a stable ternary complex, or inefficient ubiquitination, among other factors. Therefore, a systematic and orthogonal validation approach is paramount.

A Multi-Pillar Validation Workflow

A comprehensive validation strategy for your this compound-based PROTAC should be built on three pillars: confirming target engagement, verifying the mechanism of action (ubiquitination), and quantifying target protein degradation.

PROTAC_Validation_Workflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Mechanism of Action cluster_2 Pillar 3: Target Degradation CETSA Cellular Thermal Shift Assay (CETSA) Ubiquitination_Assay Ubiquitination Assays CETSA->Ubiquitination_Assay Confirms PROTAC binds target Western_Blot Western Blot Ubiquitination_Assay->Western_Blot Confirms UPS hijacking Quantitative_Proteomics Quantitative Proteomics (MRM) Western_Blot->Quantitative_Proteomics Provides initial degradation data Degradation_Quantification_Workflow cluster_main Quantitative Analysis of Protein Degradation A Cell Treatment with PROTAC Dose-Response B Cell Lysis & Protein Quantification A->B C Western Blot Analysis B->C D Densitometry & Normalization C->D E Curve Fitting (DC50 & Dmax) D->E

Caption: Workflow for determining DC50 and Dmax via Western Blot.

Comparative Analysis of Degradation Quantification Methods
MethodPrincipleAdvantagesDisadvantages
Western Blot Immunodetection of a specific protein after separation by size.Widely accessible, relatively inexpensive, provides visual confirmation of degradation.Semi-quantitative, lower throughput, can be affected by antibody quality.
Quantitative Proteomics (MRM) Mass spectrometry-based targeted quantification of specific peptides from the target protein.Highly sensitive, specific, and reproducible; excellent for accurate quantification and high-throughput screening.Requires specialized equipment and expertise.
Flow Cytometry Quantification of protein levels in individual cells using fluorescently labeled antibodies.High-throughput, provides single-cell resolution, can distinguish between cell populations.Requires cell surface or intracellular staining protocols, may not be suitable for all targets.
Reporter Gene Assays (e.g., HiBiT) Fusion of a small bioluminescent tag to the target protein to quantify its levels.Highly sensitive, amenable to high-throughput screening in live cells.Requires genetic modification of the target protein, which may alter its function or degradation kinetics.

Synthesizing the Data for a Comprehensive Validation

A successful validation of your this compound-based PROTAC is not achieved by a single experiment, but by the convergence of evidence from these orthogonal methods. A potent PROTAC will demonstrate:

  • A clear thermal shift in a CETSA experiment, confirming target engagement.

  • Dose-dependent ubiquitination of the target protein in a dedicated assay.

  • Potent and maximal degradation of the target protein as measured by Western blot and/or quantitative proteomics, yielding low DC50 and high Dmax values.

By systematically applying this multi-pillar approach, you can build a robust and compelling data package that unequivocally validates the efficacy and mechanism of action of your PROTAC, paving the way for its further development as a research tool or therapeutic agent.

References

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, by drawing parallels with structurally related Peroxisome Proliferator-Activated Receptor (PPAR) modulators, we can construct a predictive framework to guide future research and development. This document serves as a comparative guide, offering insights into potential synthetic modifications and their projected impact on PPAR agonism, supported by established experimental protocols.

PPARs are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive targets for therapeutic intervention in metabolic diseases. PPAR agonists are characterized by a common architecture: a polar head group (often a carboxylic acid), a flexible linker, and a hydrophobic tail. The this compound scaffold elegantly incorporates these features, presenting a compelling starting point for the design of novel PPAR modulators.

The Core Scaffold: A Foundation for Potency and Selectivity

The this compound core possesses several key features that suggest its potential as a PPAR agonist. The carboxylic acid moiety can serve as the essential polar head, engaging in hydrogen bonding interactions within the ligand-binding domain (LBD) of PPARs. The cyclopropane ring introduces a degree of conformational rigidity to the linker region, which can be advantageous for optimizing receptor-ligand interactions. Finally, the benzyloxyethyl group provides a substantial hydrophobic tail, crucial for occupying the hydrophobic pocket of the PPAR LBD.

A Predictive SAR Analysis: Mapping the Path to Enhanced Activity

Based on the established SAR of related PPAR agonists, particularly those with benzyloxybenzyl and flexible side chain motifs, we can hypothesize the impact of systematic structural modifications on the this compound scaffold.

Table 1: Predicted Structure-Activity Relationship of this compound Derivatives as PPAR Agonists
Modification SiteProposed ModificationPredicted Impact on PPAR ActivityRationale
Carboxylic Acid Head Esterification (e.g., methyl or ethyl ester)Decreased Activity The free carboxylic acid is crucial for hydrogen bonding with key residues in the PPAR LBD. Esterification would likely abolish this critical interaction.
Bioisosteric replacement (e.g., tetrazole, hydroxamic acid)Potentially Maintained or Altered Selectivity Acidic bioisosteres can mimic the hydrogen bonding of a carboxylic acid and may offer advantages in terms of metabolic stability or cell permeability.
Cyclopropane Ring Introduction of substituents (e.g., methyl, fluoro)Potentially Increased Potency/Selectivity Substituents on the cyclopropane ring can fine-tune the conformational rigidity and influence the orientation of the side chain within the LBD, potentially leading to enhanced interactions.
Ethyl Linker Lengthening or shortening of the ethyl chainModulated Activity and Selectivity The length and flexibility of the linker are critical for optimal positioning of the hydrophobic tail. Variations could favor binding to different PPAR subtypes.
Benzyloxy Group Substitution on the phenyl ring (e.g., chloro, methyl, methoxy) at ortho, meta, or para positionsSignificant Impact on Potency and Selectivity Substitutions on the terminal phenyl ring can profoundly affect hydrophobic interactions and steric fit within the LBD. Para-substitution is often favored in related series.
Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl)Potentially Altered Potency and Selectivity Profile Different aromatic systems will alter the electronic and steric properties of the hydrophobic tail, potentially leading to novel interactions and improved selectivity for PPAR subtypes.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key areas for modification on the core scaffold and their potential influence on PPAR agonism.

SAR_Hypothesis cluster_Scaffold This compound Scaffold cluster_Modifications Structural Modifications cluster_Outcome Predicted Outcome Core Core Scaffold Head Carboxylic Acid Head (Esterification, Bioisosteres) Core->Head Ring Cyclopropane Ring (Substitution) Core->Ring Linker Ethyl Linker (Length Variation) Core->Linker Tail Benzyloxy Tail (Aromatic Substitution/Replacement) Core->Tail Activity Modulated PPAR Agonist Activity (Potency & Selectivity) Head->Activity Ring->Activity Linker->Activity Tail->Activity

Caption: Key modification points for SAR studies.

Experimental Validation: A Step-by-Step Approach

To validate these SAR predictions, a systematic approach involving chemical synthesis and biological evaluation is necessary.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis and evaluation of novel derivatives.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Screening: PPAR Transactivation Assay Purification->Screening Dose_Response Dose-Response & EC50 Determination Screening->Dose_Response Selectivity Selectivity Profiling (PPARα, γ, δ) Dose_Response->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Caption: Workflow for synthesis and evaluation.

Synthetic Protocol: Synthesis of 1-Substituted Cyclopropane-1-Carboxylic Acids

A general and robust method for the synthesis of the core cyclopropane ring involves the reaction of a suitable active methylene compound with 1,2-dihaloethane under phase-transfer catalysis conditions.

Step 1: Synthesis of Diethyl 1-[2-(benzyloxy)ethyl]malonate

  • To a solution of diethyl malonate in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.

  • After stirring for 30 minutes, add 1-(2-bromoethoxy)methyl]benzene dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Cyclopropanation

  • To a solution of the synthesized malonate derivative in a suitable solvent (e.g., DMSO), add a base such as potassium tert-butoxide.

  • Add 1,2-dibromoethane and stir the reaction at room temperature for 24-48 hours.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting diethyl 1-[2-(benzyloxy)ethyl]cyclopropane-1,1-dicarboxylate by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Heat the purified cyclopropane dicarboxylate with a strong base (e.g., potassium hydroxide) in a solvent mixture (e.g., ethanol/water) under reflux.

  • After completion of the reaction (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl).

  • Extract the final product, this compound, with an organic solvent and purify by recrystallization or column chromatography.

Biological Evaluation: PPAR Luciferase Reporter Assay

The primary method for assessing the PPAR agonist activity of the synthesized compounds is the luciferase reporter gene assay. This cell-based assay provides a quantitative measure of receptor activation.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.

    • Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of the test compounds. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After an incubation period of 18-24 hours, lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the fold activation against the compound concentration to generate dose-response curves and determine the EC50 values.

The Underlying Mechanism: PPAR Signaling Pathway

Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Pathway Ligand PPAR Agonist (e.g., Cyclopropane Derivative) PPAR PPAR Ligand->PPAR binds & activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on Target Gene DNA) Heterodimer->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription Biological_Response Biological Response (e.g., Lipid & Glucose Homeostasis) Transcription->Biological_Response

Caption: Simplified PPAR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The predictive SAR framework presented in this guide, based on data from structurally related compounds, provides a rational basis for the design of new analogues with potentially enhanced potency and selectivity. The detailed experimental protocols for synthesis and biological evaluation offer a clear roadmap for researchers to validate these hypotheses and to identify lead compounds for further development. Future studies should focus on the systematic synthesis and screening of a diverse library of these derivatives to build a comprehensive SAR dataset. This will not only validate the predictions made in this guide but will also undoubtedly uncover new insights into the intricate molecular interactions that govern PPAR activation, ultimately paving the way for the discovery of next-generation therapeutics for metabolic diseases.

References

Click to expand
  • Singh, R. K., & Danishefsky, S. (n.d.). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Bratton, L. D., Filzen, G. F., Geyer, A., Hoffman, J. K., Lu, G., Pulaski, J., Trivedi, B. K., Unangst, P. C., & Xu, X. (2007). Discovery of highly potent and selective ben

A Comparative Guide to the In Vitro Stability of PROTACs Containing 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Critical Role in PROTAC Viability

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker that connects them.[4][5] While the warhead and anchor dictate binding, the linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's efficacy, solubility, permeability, and, crucially, its metabolic stability.[4][6]

A significant challenge in PROTAC development is their susceptibility to metabolism, which can lead to rapid clearance and poor in vivo performance.[7][8] The linker, often possessing motifs common in medicinal chemistry like alkyl and ether chains, can be a primary site of metabolic attack.[4][9][10] This guide provides an in-depth framework for assessing the in vitro stability of PROTACs that incorporate a specific and complex linker moiety: 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid . We will dissect its potential metabolic liabilities, provide detailed protocols for its evaluation, and compare its performance profile against alternative linker strategies.

The Moiety in Focus: this compound

This linker fragment presents a unique combination of structural features, each with implications for stability:

  • Ether Linkage (Benzyloxy): The benzyl-ether bond is a known site of oxidative metabolism. Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, can readily catalyze O-debenzylation, cleaving the linker and inactivating the PROTAC.[4][11] Studies have confirmed that linkers are often the most metabolically liable part of a PROTAC, with oxidation adjacent to ether groups being a common degradation pathway.[10][12]

  • Cyclopropane Ring: This rigid, three-membered ring can be a double-edged sword. It imparts conformational constraint, which can be beneficial for pre-organizing the PROTAC for ternary complex formation. While generally more stable than linear alkyl chains, strained rings can sometimes be susceptible to metabolic opening, although this is less common than ether cleavage.

  • Carboxylic Acid: This functional group increases polarity, which can aid solubility. However, it is a prime handle for Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs), which can facilitate excretion.[13]

The central challenge is to determine if the potential benefits of this linker's structure outweigh its inherent metabolic risks. This can only be answered through rigorous in vitro testing.

Core In Vitro Stability Assessment Workflow

A robust in vitro stability assessment is a cornerstone of any PROTAC development program.[][15] It allows for the early identification of metabolic liabilities, enabling a data-driven approach to linker optimization. The primary assays are microsomal stability and plasma stability, which model the two main environments of metabolic and chemical degradation in the body.

cluster_assays In Vitro Stability Assessment cluster_analysis Data Analysis & Interpretation PROTAC Test PROTAC (this compound linker) Microsomes Liver Microsomal Stability Assay PROTAC->Microsomes Phase I/II Metabolism Plasma Plasma Stability Assay PROTAC->Plasma Enzymatic Hydrolysis Chemical Chemical Stability (Buffer/pH) PROTAC->Chemical Non-Enzymatic Degradation LCMS LC-MS/MS Quantification of Parent Compound Microsomes->LCMS Plasma->LCMS Chemical->LCMS Calc Calculate: - Half-Life (t½) - Intrinsic Clearance (Clint) LCMS->Calc Compare Compare to Alternative Linkers Calc->Compare

Caption: Workflow for assessing PROTAC in vitro stability.

Liver Microsomal Stability Assay

This assay is the gold standard for evaluating Phase I metabolism, primarily driven by CYP enzymes.[16][17] It provides a quantitative measure of how quickly a compound is metabolized by the liver, the body's main metabolic hub.

Causality Behind Experimental Choices:

  • Why Liver Microsomes? These are vesicles of the endoplasmic reticulum from homogenized liver cells, containing a high concentration of drug-metabolizing enzymes like CYPs and UGTs.[13]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes.[13][18] Running a parallel incubation without NADPH serves as a crucial control to distinguish between CYP-mediated metabolism and simple chemical instability or degradation by other non-NADPH-dependent enzymes.[16]

  • Why 37°C? The incubation is performed at physiological temperature to accurately mimic conditions within the body.[18]

  • Why Quench with Acetonitrile? The addition of a cold organic solvent like acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates those proteins, allowing for a clean supernatant to be collected for analysis.[18][19]

(See Detailed Protocol in Appendix A)

Plasma Stability Assay

Compounds administered intravenously are immediately exposed to blood plasma, which contains various enzymes such as esterases and proteases that can degrade susceptible molecules.[20] This assay is particularly important for PROTACs containing ester or amide bonds, but it also provides insight into the general stability of the molecule in circulation.

Causality Behind Experimental Choices:

  • Why Plasma? Using plasma from relevant species (e.g., human, rat, mouse) is crucial as enzyme activity can vary significantly between species.[7][21] This helps in interpreting pharmacokinetic data and predicting human outcomes.

  • Why Multiple Time Points? Sampling at various intervals (e.g., 0, 15, 30, 60, 120 minutes) allows for the calculation of a degradation rate and half-life (t½), providing a much clearer picture than a single endpoint.[20][21][22]

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its exceptional sensitivity and selectivity.[23][24] It can accurately quantify the parent PROTAC molecule even in a complex biological matrix like plasma.[25][26]

(See Detailed Protocol in Appendix B)

Comparative Analysis: Alternative Linker Strategies

To properly assess the performance of the this compound linker, it must be benchmarked against established alternatives. The choice of linker is a balance between synthetic tractability, degradation efficiency, and pharmacokinetic properties.[4][6][11]

cluster_main PROTAC Linker Comparison cluster_alts Common Alternatives Target Target Moiety (Ether + Cyclopropane) PEG Alkyl / PEG (Flexible, Ether-Rich) Target->PEG vs. Flexibility Piperazine Heterocycles (Piperazine/Piperidine) Target->Piperazine vs. Rigidity & Solubility Alkyne Rigid Spacers (Alkyne / Triazole) Target->Alkyne vs. Metabolic Inertness

Caption: Comparison of the target linker with alternative strategies.

  • Alkyl and Polyethylene Glycol (PEG) Linkers: These are the most common motifs due to their synthetic accessibility and the flexibility they impart, which can be crucial for achieving a productive ternary complex.[4][11] However, this flexibility comes at a cost. Linear alkyl and especially PEG chains are often associated with high lipophilicity and are susceptible to oxidative metabolism, making them a significant liability.[4][9]

  • Rigid Heterocyclic Linkers (e.g., Piperazine/Piperidine): Incorporating rigid motifs like piperazine can improve metabolic stability by removing easily oxidized C-H bonds.[4] These groups can also enhance solubility and provide defined vectors for exiting the ligand binding pockets, offering more control over the PROTAC's final conformation.[27]

  • Alkynes and Triazoles: The use of alkynes or the formation of triazoles via "click chemistry" provides a synthetically versatile and metabolically robust way to link the two ends of a PROTAC.[4][11] These groups are generally more rigid and less prone to metabolism than their aliphatic or ether-based counterparts.

Data Interpretation & Presentation

The primary outputs from these stability assays are the half-life (t½) and, for microsomal assays, the intrinsic clearance (Clint) .

  • Half-life (t½): The time required for 50% of the parent compound to be eliminated. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The theoretical maximum clearance of a compound from a given matrix (e.g., liver), independent of blood flow. It is calculated from the rate of disappearance.[17]

The data below is a hypothetical summary comparing a PROTAC with our target linker (PROTAC-A) to alternatives.

Compound Linker Type Microsomal Stability (t½, min) Plasma Stability (% Remaining @ 120 min) Key Insights
PROTAC-A 1-[2-(Benzyloxy)ethyl] cyclopropane-1-carboxylic acid15>95%Likely susceptible to hepatic (CYP) metabolism due to the benzyloxy group. Stable in plasma.
PROTAC-B PEG-4< 5>95%Very rapid hepatic metabolism, typical for flexible ether-rich linkers.
PROTAC-C Piperazine-based45>95%Improved metabolic stability compared to ether-containing linkers.
PROTAC-D Alkyne-based> 60>95%High metabolic stability, demonstrating the inertness of the alkyne spacer.

This comparative data immediately highlights the metabolic liability of the benzyloxy-ether in PROTAC-A, which, while more stable than a simple PEG linker, is significantly less stable than heterocyclic or alkyne-based alternatives.

Conclusion and Forward-Looking Strategy

The in vitro stability assessment of PROTACs containing the this compound linker is a critical exercise in understanding potential drug development hurdles. The data strongly suggests that the benzyloxy-ether motif is a metabolic soft spot, likely leading to rapid clearance by hepatic enzymes. While the cyclopropane element may confer some structural rigidity, it does not appear sufficient to protect the vulnerable ether linkage.

For researchers and drug developers, these findings should prompt a clear strategy:

  • Confirm the Metabolite: Identify the specific metabolites formed during the microsomal incubation to confirm that O-debenzylation is the primary degradation pathway.

  • Rational Re-design: Synthesize and test next-generation PROTACs where the ether oxygen is replaced with a more stable group, such as a short alkyl chain, an amide (if permeability is not a concern), or a rigid heterocyclic system like piperazine.

  • Iterate and Compare: Use the robust in vitro assays detailed in this guide to benchmark new designs against the original, ensuring that improvements in stability do not come at the cost of degradation potency.

By employing this systematic, self-validating approach to stability testing and linker design, the development of potent and pharmacokinetically robust PROTAC therapeutics can be significantly accelerated.

Appendix: Detailed Experimental Protocols

Appendix A: Liver Microsomal Stability Assay Protocol

1. Materials & Reagents:

  • Pooled liver microsomes (human, rat, etc.)[18]

  • Test PROTAC and control compounds (e.g., a highly stable and a highly labile compound)

  • 0.1 M Phosphate Buffer (pH 7.4)[17]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[17][18]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and analytical plates.

2. Procedure:

  • Prepare Solutions: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[16] Prepare a 1 µM working solution of the test PROTAC in buffer.

  • Initiate Incubation (Minus Cofactor): In a 96-well plate, combine the microsomal solution and the PROTAC solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[19]

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control wells (-NADPH), add an equal volume of buffer.[16][17]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with internal standard to the corresponding wells.[18][19] The 0-minute sample is quenched immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[18]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent PROTAC remaining.[18]

Appendix B: Plasma Stability Assay Protocol

1. Materials & Reagents:

  • Pooled plasma (heparinized) from the desired species (human, mouse, etc.)[20]

  • Test PROTAC and control compounds (e.g., propantheline as a labile control).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS).

  • 96-well incubation and analytical plates.

2. Procedure:

  • Prepare Solutions: Thaw pooled plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates. Prepare a 1 µM working solution of the test PROTAC.[21][22]

  • Initiate Incubation: In a 96-well plate, add the plasma. Pre-incubate at 37°C for 5-10 minutes.

  • Start Reaction: Add the PROTAC working solution to the plasma to start the reaction (final DMSO concentration should be low, e.g., <1%).[22]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with internal standard to the appropriate wells.[20][21]

  • Sample Processing: Mix thoroughly to ensure protein precipitation. Centrifuge the plate at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for quantification of the remaining parent PROTAC by LC-MS/MS.[22]

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1581-1612. [Link]

  • Cyprotex - Evotec. Plasma Stability. [Link]

  • Cyprotex - Evotec. Microsomal Stability. [Link]

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Daniels, D. L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Pharmacology & Translational Science, 3(4), 609-627. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • Quora. How do PROTACs promote the degradation of target proteins? [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8012-8026. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(8), 927-941. [Link]

  • Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 275-303. [Link]

  • ResearchGate. Structure and mechanism of PROTAC-based degradation. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]

  • Khan, S., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Trends in Pharmacological Sciences, 40(9), 624-637. [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672265. [Link]

  • Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 275-303. [Link]

  • ResearchGate. Effect of the linker's site of attachment on PROTAC stability. [Link]

  • Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 332-337. [Link]

  • ResearchGate. Recent Advances of Degradation Technologies Based on PROTAC Mechanism. [Link]

  • YouTube. Targeted Protein Degradation Using PROTACs and Glues. [Link]

  • Kim, T. H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1934. [Link]

  • Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]

  • Lund, A., et al. (2024). Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471). Journal of Pharmaceutical and Biomedical Analysis, 250, 116348. [Link]

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  • University of Nottingham. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • ResearchGate. Figure 4: PROTAC permeability, stability and cellular activity. [Link]

  • Zhao, L., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 319. [Link]

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spectroscopic comparison of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid

In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. Subtle changes in isomeric form can lead to dramatic differences in pharmacological activity, metabolic stability, and toxicity. The molecule this compound, a compound featuring a strained cyclopropane ring, a carboxylic acid, an ether linkage, and an aromatic moiety, presents a fascinating case for isomeric differentiation. The unique structural constraints and electronic properties of the cyclopropane ring, in particular, give rise to distinctive spectroscopic signatures that can be leveraged for unambiguous identification.

This guide provides a comprehensive comparison of the key spectroscopic features of this compound and its primary positional isomer, trans-2-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, field-proven protocols to empower researchers in their characterization efforts.

Part 1: Structural Overview of the Isomers

The primary isomers of concern are the 1,1-disubstituted target compound (henceforth Isomer A ) and its 1,2-disubstituted counterpart (Isomer B ). While Isomer A possesses a single chiral center at the C1 position, its (R) and (S) enantiomers are spectroscopically indistinguishable under standard achiral conditions. Therefore, our focus will be on differentiating the constitutional isomers, which exhibit markedly different spectral data.

  • Isomer A: this compound

  • Isomer B: trans-2-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

The fundamental difference lies in the substitution pattern on the cyclopropane ring, a distinction that dramatically influences the electronic environment and spatial relationships of the nuclei within the molecule.

G cluster_A Isomer A: 1,1-disubstituted cluster_B Isomer B: 1,2-disubstituted (trans) node_A 1-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid img_A node_B trans-2-[2-(Benzyloxy)ethyl]cyclopropane- 1-carboxylic acid node_A->node_B Positional Isomerism desc_B Key Difference: Substituents on adjacent carbons (C1, C2). Introduces trans stereochemistry.

Caption: Molecular structures of Isomer A and Isomer B.

Part 2: ¹H NMR Spectroscopy – The Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) provide a detailed roadmap of the proton framework. The cyclopropane ring, in particular, induces a significant anisotropic effect, causing its protons to be shielded and appear at an unusually high field (upfield) region, typically 0.2-1.5 ppm.[1][2]

Comparative Analysis

Isomer A (1,1-disubstituted):

  • Cyclopropane Protons: The two methylene groups on the cyclopropane ring (C2 and C3) are chemically non-equivalent. They will appear as two distinct sets of complex multiplets in the high-field region (e.g., 0.8-1.6 ppm). Due to the geminal substitution, these four protons form a tightly coupled AA'BB' spin system.

  • Side-Chain Protons: The ethyl protons will appear as two distinct triplets: the one adjacent to the cyclopropane ring (~2.0-2.2 ppm) and the one adjacent to the ether oxygen (~3.6-3.8 ppm).

  • Benzyl Protons: The benzylic methylene protons (-O-CH₂-Ph) will typically appear as a sharp singlet around 4.5 ppm. The five aromatic protons will produce a multiplet in the 7.2-7.4 ppm range.

  • Carboxylic Acid Proton: This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[3][4]

Isomer B (1,2-disubstituted):

  • Cyclopropane Protons: The proton environment is significantly more complex. We now have three distinct methine protons (H1 and H2) and a methylene group (C3). This will result in more signals spread across the high-field region. The key diagnostic feature will be the coupling constants between H1 and H2. For a trans relationship, the coupling constant (³J_trans) is typically smaller (4-7 Hz) than the corresponding ³J_cis (7-10 Hz).[5]

  • Side-Chain Protons: The chemical shifts will be similar to Isomer A, but the multiplicities may change depending on the coupling to the new methine proton on the cyclopropane ring.

  • Overall Spectrum: The spectrum for Isomer B will be visibly more complex in the 0.5-3.0 ppm region due to the lower symmetry and more extensive spin-spin coupling network.

Predicted ¹H NMR Data
Proton Assignment Isomer A (1,1-) Predicted δ (ppm) Isomer B (trans-1,2-) Predicted δ (ppm)
-COOH10.0 - 12.0 (broad s)10.0 - 12.0 (broad s)
Aromatic (Ph-H)7.2 - 7.4 (m, 5H)7.2 - 7.4 (m, 5H)
Benzyl (-O-CH₂-Ph)~4.5 (s, 2H)~4.5 (s, 2H)
Ether Methylene (-CH₂-O-)~3.7 (t, 2H)~3.7 (t, 2H)
Alkyl Methylene (-Cpr-CH₂-)~2.1 (t, 2H)~2.3 (m, 2H)
Cyclopropane (Cpr-H)0.8 - 1.6 (m, 4H)0.7 - 1.8 (multiple m, 4H)
Experimental Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent ones.

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the TMS peak to 0.00 ppm.

Part 3: ¹³C NMR Spectroscopy – A Tale of Two Skeletons

Carbon-13 NMR provides a direct count of the number of unique carbon environments in a molecule. Given their different symmetries, our two isomers will produce distinct ¹³C NMR spectra.

Comparative Analysis

Isomer A (1,1-disubstituted):

  • Symmetry: Due to the geminal substitution, the C2 and C3 carbons of the cyclopropane ring are equivalent.

  • Signal Count: A total of 10 distinct signals are expected (1x C=O, 1x C1-Cpr, 1x C2/C3-Cpr, 2x side-chain CH₂, 1x benzylic CH₂, 4x aromatic C).

  • Chemical Shifts: The quaternary C1 of the cyclopropane ring will be significantly downfield compared to the methylene carbons (C2/C3). The carboxylic acid carbonyl will appear around 175-185 ppm.[6][7]

Isomer B (1,2-disubstituted):

  • Symmetry: All three cyclopropane carbons (C1, C2, C3) are chemically non-equivalent.

  • Signal Count: A total of 11 distinct signals are expected (one more than Isomer A, due to the inequivalence of the cyclopropane carbons).

  • Chemical Shifts: The two methine carbons of the cyclopropane ring (C1 and C2) will have different shifts, both being deshielded relative to the C3 methylene carbon. This clear difference in the number of signals in the aliphatic region is a definitive diagnostic marker.

Predicted ¹³C NMR Data
Carbon Assignment Isomer A (1,1-) Predicted δ (ppm) Isomer B (trans-1,2-) Predicted δ (ppm)
-C =O~180~178
Aromatic (ipso-C)~138~138
Aromatic (ortho, meta, para)127 - 129127 - 129
Benzyl (-O-C H₂-Ph)~73~73
Ether Methylene (-C H₂-O-)~69~68
Alkyl Methylene (-Cpr-C H₂-)~35~33
Cpr-C1~25 (quaternary)~22 (methine)
Cpr-C2~15 (methylene)~20 (methine)
Cpr-C3~15 (methylene)~12 (methylene)
Total Signals 10 11

Part 4: Infrared (IR) Spectroscopy – Functional Group Confirmation

IR spectroscopy is excellent for identifying the functional groups present but is less effective at distinguishing between these specific positional isomers. Both molecules will exhibit the characteristic absorptions for a carboxylic acid, an ether, and an aromatic ring.

  • O-H Stretch: A very broad, strong band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[8][9]

  • C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic/vinylic).

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[6][10]

  • C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

  • C-O Stretch: Strong bands in the 1050-1300 cm⁻¹ region corresponding to the ether and carboxylic acid C-O bonds.

While subtle differences in the fingerprint region (<1400 cm⁻¹) may exist due to variations in bond vibrations within the overall molecular skeleton, these are generally insufficient for definitive isomeric assignment without reference spectra.

Part 5: Mass Spectrometry – Decoding Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern. While both isomers have the identical molecular weight (220.27 g/mol ), their fragmentation pathways under electron ionization (EI) will differ due to their distinct connectivity, offering another layer of structural confirmation.

G cluster_A Isomer A Fragmentation cluster_B Isomer B Fragmentation M_A [M]+• m/z 220 A1 Loss of •COOH m/z 175 M_A->A1 A2 Loss of PhCH₂O• m/z 113 M_A->A2 A3 Benzyl Cation m/z 91 (Base Peak) M_A->A3 α-cleavage M_B [M]+• m/z 220 B1 Ring Cleavage (Different Fragments) M_B->B1 B2 Benzyl Cation m/z 91 (Base Peak) M_B->B2

Caption: Simplified EI-MS fragmentation pathways.

Comparative Analysis
  • Molecular Ion: Both isomers will show a molecular ion peak [M]⁺• at m/z = 220.

  • Base Peak: For both isomers, the most stable fragment is often the benzyl cation ([C₇H₇]⁺) at m/z = 91, which arises from cleavage of the C-O bond in the benzyloxy group. This will likely be the base peak in both spectra.

  • Key Differentiators: The primary difference will arise from the cleavage of the cyclopropane ring and its substituents.

    • Isomer A: Can readily lose the entire benzyloxyethyl side chain or the carboxylic acid group through cleavage of the bond to the quaternary C1. The loss of the carboxyl radical (•COOH, 45 Da) to give a fragment at m/z 175 is a likely pathway.

    • Isomer B: Fragmentation will involve the cleavage of the C1-C2 bond in the ring, leading to a different set of fragment ions. The initial fragmentation pattern will be more complex and less likely to show a clean loss of the entire side chain in a single step. The McLafferty rearrangement, characteristic of some carboxylic acids, is possible but may be sterically hindered.[3]

Conclusion

For the robust and unambiguous differentiation of this compound (Isomer A ) from its trans-1,2-disubstituted counterpart (Isomer B ), a multi-technique spectroscopic approach is essential.

  • ¹H and ¹³C NMR are the most definitive methods. The number of signals in the ¹³C spectrum (10 for A vs. 11 for B) and the distinct coupling patterns and chemical shifts of the cyclopropane protons in the ¹H spectrum provide conclusive evidence of the substitution pattern.

  • Mass Spectrometry serves as a strong secondary confirmation, with the differing fragmentation patterns of the cyclopropane ring system offering clear diagnostic clues.

  • IR Spectroscopy , while crucial for confirming the presence of key functional groups, lacks the specificity required to distinguish between these particular positional isomers.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently elucidate the correct isomeric structure, ensuring the integrity and validity of their scientific findings.

References

  • UCLA Chemistry. "IR Spectroscopy Tutorial: Carboxylic Acids." University of California, Los Angeles. Available at: [Link]

  • JoVE. "IR and UV–Vis Spectroscopy of Carboxylic Acids." Journal of Visualized Experiments. Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts." The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." (2024). Available at: [Link]

  • ResearchGate. "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." Available at: [Link]

  • AWS. "H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." (2021). Available at: [Link]

  • ResearchGate. "Mass spectrometry of carboxylic acid derivatives." Available at: [Link]

  • Doc Brown's Chemistry. "cyclopropane low high resolution H-1 proton nmr spectrum." Available at: [Link]

  • PubMed Central (PMC). "Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids." Available at: [Link]

  • PubMed Central (PMC). "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." (2025). Available at: [Link]

  • Oregon State University. "Spectroscopy of Carboxylic Acids." Available at: [Link]

  • Chemistry LibreTexts. "Chemical Shifts in ¹H NMR Spectroscopy." (2025). Available at: [Link]

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evaluating the efficacy of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid-based degraders

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the efficacy of novel protein degraders, using a hypothetical 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid-based degrader as a central example.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has predominantly focused on inhibiting the function of disease-causing proteins. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for small molecule inhibitors to bind.[1][2] Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that circumvents this limitation by instead coopting the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs).[2][3] This is achieved through the use of small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5]

This guide provides a comprehensive framework for evaluating the efficacy of novel protein degraders, with a specific focus on bifunctional degraders conceptually based on a this compound scaffold. We will delve into the critical experimental workflows, from initial biochemical validation to cellular characterization, and provide insights into the rationale behind each step.

Mechanism of Action: From Inhibition to Degradation

Bifunctional degraders, such as PROTACs, are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[4][6] The formation of a ternary complex between the degrader, the target protein, and the E3 ligase is the crucial event that initiates the degradation process.[7] This proximity-induced ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[8][9]

The hypothetical degrader based on this compound would likely utilize the carboxylic acid group as a convenient attachment point for the linker and E3 ligase ligand, a common strategy in degrader design.[10][11]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Degrader (e.g., based on this compound) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a bifunctional protein degrader.

Comparative Efficacy Analysis: Key Performance Metrics

A thorough evaluation of a novel degrader involves comparing its performance against relevant controls, such as a small molecule inhibitor that only binds the target and a negative control degrader with a scrambled or inactive E3 ligase ligand. The following table outlines the key metrics for this comparison:

MetricDescriptionDegrader (Hypothetical)Small Molecule InhibitorNegative Control Degrader
IC50 (Binding Affinity) Concentration for 50% inhibition of target activity.50 nM25 nM55 nM
DC50 (Degradation Potency) Concentration for 50% degradation of the target protein.10 nMNo degradationNo degradation
Dmax (Maximum Degradation) Maximum percentage of target protein degradation.>95%0%0%
Cellular Viability (EC50) Concentration for 50% reduction in cell viability.100 nM500 nM>10 µM

Experimental Validation Workflows: A Step-by-Step Guide

The evaluation of a novel degrader follows a logical progression from biochemical validation of binding to the cellular assessment of degradation and functional consequences.

Experimental_Workflow cluster_workflow Degrader Evaluation Workflow Biochem 1. Biochemical & Biophysical Validation Cellular 2. Cellular Characterization Biochem->Cellular Confirm target engagement Functional 3. Functional & Phenotypic Assays Cellular->Functional Confirm degradation leads to a functional outcome Selectivity 4. Selectivity & Off-Target Analysis Functional->Selectivity Assess broader impact

Caption: A typical experimental workflow for evaluating a novel protein degrader.

Biochemical and Biophysical Validation

The initial step is to confirm that the degrader binds to both the target protein and the E3 ligase independently.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

  • Preparation:

    • Dialyze the purified target protein and E3 ligase into the same buffer to minimize buffer mismatch effects.

    • Dissolve the degrader in the same dialysis buffer.

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter.

    • Load the degrader into the injection syringe.

    • Perform a series of small injections of the degrader into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD).

Causality: Confirming binary engagement is crucial because the ability of the degrader to bind both proteins is a prerequisite for forming the ternary complex.

Cellular Characterization of Degradation

Once binding is confirmed, the next step is to assess the degrader's ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the amount of a specific protein in a cell lysate.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control degrader.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.

Trustworthiness: This protocol includes essential controls (vehicle, negative control degrader, loading control) to ensure that the observed protein reduction is a specific effect of the degrader and not due to general toxicity or unequal sample loading.

Functional and Phenotypic Assays

Demonstrating that target degradation leads to a desired biological outcome is the ultimate validation of a degrader's efficacy.

Experimental Protocol: Cell Viability Assay

If the target protein is involved in cell survival, its degradation should lead to a decrease in cell viability.

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of the degrader, the corresponding small molecule inhibitor, and a negative control.

  • Viability Assessment:

    • After the desired treatment period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viable cells against the compound concentration and fit a dose-response curve to determine the EC50.

Expertise & Experience: Comparing the EC50 of the degrader to its DC50 can reveal if the phenotypic effect is directly correlated with protein degradation. A significant rightward shift in the EC50 relative to the DC50 may indicate that only partial degradation is required for the full phenotypic effect or that other factors are at play.

Selectivity and Off-Target Analysis

A critical aspect of degrader evaluation is to ensure that it is selective for the intended target.

Experimental Protocol: Proteomics-Based Selectivity Profiling

Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes upon degrader treatment.

  • Sample Preparation:

    • Treat cells with the degrader at a concentration that achieves Dmax and with a vehicle control.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

  • Mass Spectrometry:

    • Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated upon degrader treatment.

Authoritative Grounding: This unbiased approach can uncover potential off-target effects that might be missed by targeted methods like Western blotting. Any significantly downregulated proteins other than the intended target should be further validated.

Conclusion and Future Perspectives

The evaluation of novel protein degraders requires a multi-faceted approach that combines biochemical, cellular, and functional assays. The hypothetical this compound-based degrader serves as a model to illustrate the key principles and methodologies that are essential for advancing a compound from a chemical entity to a potential therapeutic. As the field of targeted protein degradation continues to evolve, with the emergence of new E3 ligases and degrader modalities like LYTACs and ATTECs, the fundamental principles of rigorous experimental validation outlined in this guide will remain paramount.[1][12]

References

  • Emerging New Concepts of Degrader Technologies - PMC. (2020-04-23). PubMed Central. [Link]

  • PROTAC-based Methods as Traditional PROTAC Protein Degradation Technology Alternatives. (2022-04-28). Bio-IT World. [Link]

  • Targeted Protein Degradation Provides Promising Alternative to Address Unmet Medical Needs. (2023-03-30). Pharma's Almanac. [Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC. PubMed Central. [Link]

  • Protein Degrader in vitro evaluation. Profacgen. [Link]

  • Protein Degrader In Vitro Evaluation Services. Creative Biolabs. [Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • Targeted Protein Degradation: Methods and Protocols. ResearchGate. [Link]

  • PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. bioRxiv. [Link]

  • PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. (2018-02-23). Bioessays. [Link]

  • PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PubMed Central. PubMed Central. [Link]

  • Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC. (2008-05-15). PubMed Central. [Link]

  • Induced protein degradation: an emerging drug discovery paradigm - PMC. NIH. [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH. [Link]

  • Targeted Protein Degradation to Advance Oncology Drug Discovery. (2022-12-16). YouTube. [Link]

  • PROTACs: great opportunities for academia and industry - PMC. (2019-12-24). PubMed Central. [Link]

  • Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC. (2023-07-13). NIH. [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022-10-22). YouTube. [Link]

  • Protein Degradation - The Cell - NCBI Bookshelf. NIH. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. OUCI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CAS No. 1803599-29-2). As a specialized research chemical, a comprehensive Safety Data Sheet (SDS) with specific disposal protocols is not always readily available. Therefore, this guide is synthesized from an analysis of the compound's functional groups—a carboxylic acid and a benzyl ether—and grounded in the fundamental principles of hazardous waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

The core principle of this guide is risk mitigation. Due to its hazardous characteristics, this compound and its associated waste must not be disposed of via standard laboratory drains or as common trash. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action, a thorough understanding of the material's hazards is paramount. This dictates its classification as hazardous waste and informs every subsequent step of the disposal process.

1.1. Chemical Identity and Known Hazards:

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 1803599-29-2[1][2]

  • Molecular Formula: C13H16O3[1][2]

  • Supplier-Indicated Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

1.2. Hazard Analysis by Functional Group: The structure of this molecule contains two key functional groups that define its chemical reactivity and hazard profile:

  • Carboxylic Acid (-COOH): This group imparts acidic and potentially corrosive properties.[5] Carboxylic acids can cause severe skin burns and eye damage upon contact.[6][7] They are chemically incompatible with bases, oxidizing agents, and reducing agents, posing a risk of exothermic or gas-producing reactions if improperly mixed.[5]

  • Benzyl Ether (-O-CH₂-Ph): Ethers can form explosive peroxides over time, although this risk is lower for benzyl ethers than for alkyl ethers. More significantly, data from analogous compounds like dibenzyl ether suggest that this moiety can be toxic to aquatic life with long-lasting effects, classifying it as an environmental hazard.[8][9][10]

1.3. Final Waste Classification: Based on the identified hazards (irritant, harmful, potential corrosivity, and environmental toxicity), This compound must be managed as hazardous waste. This classification is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations, which mandate that waste generators are responsible for the proper identification and management of hazardous materials from "cradle-to-grave".[11][12][13]

Part 2: Pre-Disposal Safety and Spill Management

Proper preparation and the availability of safety equipment are non-negotiable prerequisites for handling this chemical waste.

2.1. Required Personal Protective Equipment (PPE): All handling of this waste must be performed with the following minimum PPE. The causality is clear: to prevent skin and eye contact with a known irritant and potential corrosive.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[8]

  • Eye Protection: Chemical splash goggles are required. For handling larger quantities, a full face shield is recommended.[5]

  • Lab Coat: A standard laboratory coat must be worn to protect against incidental splashes.

2.2. Engineering Controls: All waste transfer and handling operations should be conducted within a certified chemical fume hood to mitigate the risk of inhaling harmful vapors.[5]

2.3. Spill Management: Accidents must be planned for. In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill.

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][8][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • All materials used for spill cleanup (gloves, absorbent, etc.) are now considered hazardous waste and must be disposed of accordingly.[5][15]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation This is the most critical step to prevent dangerous chemical reactions. This compound is a non-halogenated organic acid .

  • Action: Designate a specific waste container solely for this chemical and other compatible non-halogenated organic acids.

  • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Never mix this waste with the following:

    • Bases (e.g., sodium hydroxide, amines): A violent exothermic neutralization reaction can occur.

    • Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to fire or explosion.

    • Inorganic Acids (e.g., hydrochloric acid, sulfuric acid): While both are acids, mixing organic and inorganic acid waste streams is poor practice and can complicate the final disposal process.[5]

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Halogenated and non-halogenated waste streams have different, and often more costly, disposal pathways.[15][16]

Step 2: Container Selection The integrity of the waste container is essential for safe storage.

  • Action: Select a container made of high-density polyethylene (HDPE) or borosilicate glass.[5][17] It must have a leak-proof, screw-on cap.

  • Causality: The container must be chemically resistant to the waste it holds to prevent degradation, leaks, or spills.[17] Corks, stoppers, or parafilm are not acceptable closures.[17] Do not use metal containers, as acids can corrode them.[17][18]

Step 3: Waste Labeling Proper labeling is a regulatory requirement and ensures the safety of everyone who handles the container.

  • Action: Before adding any waste, affix a hazardous waste tag to the container.[17] The label must include:

    • The words "HAZARDOUS WASTE ".[18][19]

    • The full, unabbreviated chemical name: "This compound ".[19]

    • A complete list of all constituents by percentage, including any solvents (e.g., "Methanol 50%, Water 45%, Compound X 5%").[19]

    • The associated hazards: "Corrosive, Irritant, Environmental Hazard ".[5]

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides waste handlers with the critical information needed for safe transport and disposal.

Step 4: Accumulation and Storage Waste must be stored safely at its point of generation prior to pickup.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[18][19] This area must be under the control of laboratory personnel and away from normal traffic.[17]

  • Action: Place the primary waste container inside a larger, chemically compatible secondary containment bin or tray.[16][17]

  • Causality: Secondary containment ensures that any potential leaks or spills from the primary container are captured, preventing environmental release and personnel exposure.[17] The SAA system is an EPA-regulated process for managing waste safely at the source.[19] Keep the container closed at all times except when actively adding waste.[15][19] Do not fill containers beyond 90% capacity to allow for vapor expansion.[20]

Step 5: Final Disposal This waste cannot be treated or neutralized in the lab for drain disposal.

  • Action: Once the container is full (or waste is no longer being generated), seal it securely and contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][19]

  • Causality: Licensed hazardous waste disposal contractors are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations, ensuring it does not harm human health or the environment.[8]

Part 4: Data Summary and Workflow Visualization

Disposal Protocol Summary Table

ParameterSpecificationRationale
Waste Classification Hazardous Waste: Non-Halogenated Organic AcidBased on identified hazards (irritant, corrosive potential) and chemical structure.
Required PPE Nitrile/Neoprene Gloves, Chemical Splash Goggles, Lab CoatTo prevent skin and eye contact with a hazardous substance.[5]
Handling Area Chemical Fume HoodTo prevent inhalation of potentially harmful vapors.[5]
Primary Container HDPE or Glass Bottle with Screw CapChemical compatibility and prevention of leaks.[5][17]
Incompatible Materials Bases, Oxidizers, Inorganic Acids, Halogenated SolventsTo prevent dangerous chemical reactions and streamline disposal.[5][15][16]
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentRegulatory compliance and spill prevention.[17][18][19]
Final Disposal Method Pickup by Institutional EHS or Licensed Waste ContractorEnsures environmentally sound and legally compliant disposal.[5][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_prep Preparation cluster_main Disposal Protocol start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood classify Classify as Hazardous: Non-Halogenated Organic Acid hood->classify segregate Select Segregated Waste Stream (AVOID Bases, Oxidizers, Halogenated Solvents) classify->segregate container Choose Compatible Container (HDPE or Glass with Screw Cap) segregate->container label_container Label with 'Hazardous Waste' & Full Chemical Contents/Hazards container->label_container store Store in Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Container Full: Contact EHS for Professional Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
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